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[Leu15]-Gastrin I (human)

Cat. No.: B10821309
M. Wt: 2080.2 g/mol
InChI Key: CMVMLPDUAGUTOC-FPBFVHJESA-N
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Description

[Leu15]-Gastrin I (human) is a useful research compound. Its molecular formula is C98H126N20O31 and its molecular weight is 2080.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Leu15]-Gastrin I (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu15]-Gastrin I (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C98H126N20O31 B10821309 [Leu15]-Gastrin I (human)

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVMLPDUAGUTOC-FPBFVHJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H126N20O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2080.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39024-57-2
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the [Leu15]-Gastrin I (human) Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastrointestinal epithelium. In this analog, the methionine residue at position 15 is replaced with leucine to enhance its stability by preventing oxidation. [Leu15]-Gastrin I exerts its biological effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor (GPCR). The activation of CCKBR by [Leu15]-Gastrin I initiates a cascade of intracellular signaling events that modulate a wide range of cellular processes, including proliferation, migration, and apoptosis. Due to its significant role in both normal physiology and pathological conditions such as gastric cancer, a thorough understanding of the [Leu15]-Gastrin I signaling pathway is of paramount importance for both basic research and the development of novel therapeutic strategies.

The Core Signaling Axis: [Leu15]-Gastrin I and the CCKBR

The signaling cascade is initiated by the binding of [Leu15]-Gastrin I to its cognate receptor, the CCKBR. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, predominantly of the Gq alpha subunit family.

Quantitative Analysis of Receptor Binding

The affinity of [Leu15]-Gastrin I for the CCKBR is a critical parameter in understanding its biological activity. This is typically determined through radioligand binding assays.

ParameterValueCell LineRadioligandReference
IC50 1.62 ± 0.17 nMHEK293 cells expressing CCK2i4svR[125I][I-Tyr12,Leu15]gastrin[1]

Note: The IC50 value represents the concentration of [Leu15]-Gastrin I analog (DGA1) required to displace 50% of the radiolabeled ligand. While a direct Kd value for [Leu15]-Gastrin I was not found, the IC50 provides a strong indication of its high affinity for the CCKBR.

Downstream Signaling Cascades

Upon activation, the Gαq subunit of the G-protein dissociates and activates its primary effector, Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Phospholipase C Activation and Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of [Leu15]-Gastrin I signaling.

While specific EC50 values for [Leu15]-Gastrin I-induced calcium mobilization were not found in the search results, it is a well-established downstream event of Gastrin/CCKBR signaling. The potency would be expected to be in the low nanomolar range, consistent with the receptor binding affinity.

Protein Kinase C and the MAPK/ERK Pathway

DAG, the other second messenger produced by PLC, activates Protein Kinase C (PKC). PKC, in conjunction with the elevated intracellular calcium levels, initiates a phosphorylation cascade that includes the activation of the mitogen-activated protein kinase (MAPK) pathway, most notably the Extracellular signal-regulated kinase (ERK) cascade. The activation of the ERK1/2 pathway is a key event in mediating the proliferative and migratory effects of [Leu15]-Gastrin I.

PI3K/Akt Signaling Pathway

In addition to the PLC/MAPK axis, [Leu15]-Gastrin I signaling can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival and proliferation.

Transcriptional Regulation and CREB Activation

The signaling cascades initiated by [Leu15]-Gastrin I converge in the nucleus to regulate gene expression. A key transcription factor involved in this process is the cAMP response element-binding protein (CREB). The activation of CREB, often through phosphorylation by kinases such as ERK and Akt, leads to the transcription of genes involved in cell growth, differentiation, and survival.

Specific EC50 values for [Leu15]-Gastrin I-induced CREB activation were not identified. The activation of this transcription factor is a downstream consequence of the MAPK and other signaling pathways.

Cellular Responses to [Leu15]-Gastrin I Signaling

The activation of the aforementioned signaling pathways by [Leu15]-Gastrin I culminates in a variety of cellular responses.

Cell Proliferation

[Leu15]-Gastrin I is a potent mitogen for various cell types, particularly in the gastrointestinal tract. This proliferative effect is largely mediated by the MAPK/ERK and PI3K/Akt pathways.

Cell Migration and Invasion

The signaling initiated by [Leu15]-Gastrin I can also promote cell migration and invasion, processes that are critical in both physiological contexts, such as wound healing, and in pathological conditions like cancer metastasis. These effects are often studied using Transwell assays.

Cell LineAssayTreatmentEffectReference
Gastric Cancer CellsTranswell MigrationGastrin OverexpressionIncreased Migration[2]
Gastric Cancer CellsTranswell InvasionGastrin OverexpressionIncreased Invasion[2]

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [Leu15]-Gastrin I for the CCKBR.

Materials:

  • HEK293 cells stably expressing human CCKBR

  • Radiolabeled [125I]-[Leu15]-Gastrin I

  • Unlabeled [Leu15]-Gastrin I

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation: Harvest CCKBR-expressing cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Saturation Binding: Incubate increasing concentrations of radiolabeled [125I]-[Leu15]-Gastrin I with a fixed amount of cell membrane preparation.

  • Competition Binding: Incubate a fixed concentration of radiolabeled [125I]-[Leu15]-Gastrin I with cell membranes in the presence of increasing concentrations of unlabeled [Leu15]-Gastrin I.

  • Incubation: Incubate reactions at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax for saturation binding, and IC50 for competition binding.

Phospholipase C (PLC) Activity Assay

Objective: To quantify the activation of PLC in response to [Leu15]-Gastrin I stimulation.

Materials:

  • CCKBR-expressing cells

  • [Leu15]-Gastrin I

  • Assay buffer (e.g., HEPES-buffered saline)

  • PLC substrate (e.g., radiolabeled PIP2 or a fluorogenic substrate)

  • Reagents for detecting IP3 or DAG production

Procedure:

  • Cell Culture: Plate CCKBR-expressing cells in appropriate culture vessels.

  • Labeling (if using radiolabeled substrate): Pre-label cells with [3H]-inositol.

  • Stimulation: Treat cells with varying concentrations of [Leu15]-Gastrin I for a specified time.

  • Lysis: Lyse the cells to stop the reaction and release intracellular components.

  • Detection of Products:

    • For radiolabeled assays, separate and quantify the generated [3H]-IP3 using ion-exchange chromatography.

    • For fluorogenic or colorimetric assays, measure the signal generated from the cleavage of the synthetic PLC substrate according to the manufacturer's instructions.

  • Data Analysis: Plot the PLC activity against the concentration of [Leu15]-Gastrin I to generate a dose-response curve and determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

Objective: To quantify the phosphorylation of ERK1/2 in response to [Leu15]-Gastrin I.

Materials:

  • CCKBR-expressing cells

  • [Leu15]-Gastrin I

  • Cell lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Serum-starve cells and then treat with various concentrations of [Leu15]-Gastrin I for different time points.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with anti-phospho-ERK1/2 antibody.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.

  • Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK. Generate dose-response and time-course curves.

CREB Reporter Gene Assay

Objective: To measure the activation of CREB-mediated transcription by [Leu15]-Gastrin I.

Materials:

  • HEK293 cells

  • A reporter plasmid containing a cAMP response element (CRE) driving the expression of a reporter gene (e.g., luciferase).

  • A control plasmid with a constitutive promoter driving the expression of a different reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent

  • [Leu15]-Gastrin I

  • Luciferase assay reagent

Procedure:

  • Co-transfection: Co-transfect cells with the CRE-reporter plasmid and the control plasmid.

  • Cell Treatment: After allowing for reporter gene expression, treat the cells with different concentrations of [Leu15]-Gastrin I.

  • Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.

  • Luciferase Assay: Measure the luciferase and Renilla luciferase activities in the cell lysates.

  • Data Analysis: Normalize the CRE-driven luciferase activity to the Renilla luciferase activity. Plot the normalized reporter activity against the [Leu15]-Gastrin I concentration to determine the EC50.

Transwell Cell Migration Assay

Objective: To assess the effect of [Leu15]-Gastrin I on cell migration.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Cell line of interest (e.g., gastric cancer cells)

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., fetal bovine serum or [Leu15]-Gastrin I)

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium containing the chemoattractant (or different concentrations of [Leu15]-Gastrin I) to the lower chamber.

    • Add serum-starved cells in serum-free medium to the upper chamber of the insert.

  • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain them with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the control group.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus [Leu15]-Gastrin I [Leu15]-Gastrin I CCKBR CCKBR [Leu15]-Gastrin I->CCKBR Binds to Gq Gq CCKBR->Gq Activates PI3K PI3K CCKBR->PI3K Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Raf Raf PKC->Raf Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Migration) CREB->Gene_Expression Regulates G cluster_0 Receptor Binding Assay cluster_1 Downstream Signaling Assays cluster_2 Cellular Function Assays A1 Prepare CCKBR Membranes A2 Incubate with Radioligand +/- Competitor A1->A2 A3 Filter and Wash A2->A3 A4 Quantify Radioactivity A3->A4 A5 Determine Kd/IC50 A4->A5 B1 Treat Cells with [Leu15]-Gastrin I B2a Measure PLC Activity (IP3/DAG) B1->B2a B2b Measure ERK Phosphorylation (Western Blot) B1->B2b B2c Measure CREB Activation (Reporter Assay) B1->B2c B3 Generate Dose-Response Curves and Calculate EC50 B2a->B3 B2b->B3 B2c->B3 C1 Treat Cells with [Leu15]-Gastrin I C2a Assess Proliferation (e.g., MTT assay) C1->C2a C2b Assess Migration (Transwell Assay) C1->C2b C3 Quantify Cellular Response C2a->C3 C2b->C3

References

[Leu15]-Gastrin I (human): A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastrointestinal epithelium.[1][2] This analog, where the methionine at position 15 is replaced by leucine, exhibits full biological activity with enhanced stability, making it a valuable tool for research and potential therapeutic development.[2] This technical guide provides an in-depth overview of the biological activity of [Leu15]-Gastrin I, focusing on its interaction with the cholecystokinin-B (CCK-B) receptor, subsequent signaling pathways, and its physiological effects on gastric acid secretion and cell proliferation.

Core Biological Activity: CCK-B Receptor Agonism

[Leu15]-Gastrin I exerts its biological effects primarily by acting as a selective agonist for the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1][3] This G-protein coupled receptor is predominantly found on enterochromaffin-like (ECL) cells and parietal cells within the gastric mucosa.[4]

Quantitative Data: Receptor Binding and Potency

The following tables summarize the key quantitative parameters defining the interaction of gastrin analogs with the CCK-B receptor and their functional potency.

Table 1: Receptor Binding Affinity of Gastrin Analogs

LigandReceptorCell LineRadioligandIC50 (nM)Reference
Z-360 (antagonist)CCK2i4sv ReceptorHEK293[125I][I-Tyr12,Leu15]gastrin1.57 ± 0.14[5]
DGA1 (antagonist)CCK2i4sv ReceptorHEK293[125I][I-Tyr12,Leu15]gastrin1.62 ± 0.17[5]
DG2 (agonist)CCK2i4sv ReceptorHEK293[125I][I-Tyr12,Leu15]gastrin5.04 ± 0.29[5]
Novel MG analogCCK2 ReceptorA431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-I0.69 ± 0.09[6]
PentagastrinCCK2 ReceptorA431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-I0.76 ± 0.11[6]

Table 2: Functional Potency of Gastrin Analogs

Biological EffectSystemAgonistEC50 (nM)Reference
Histamine ReleaseIsolated Rat ECL CellsGastrin0.2[7]
Histamine ReleaseIsolated Rat ECL CellsCholecystokinin Octapeptide (nonsulfated)0.04[7]
Gastric Acid SecretionIsolated Rabbit Gastric GlandsGastrin~5[8]

Signaling Pathways

Upon binding to the CCK-B receptor, [Leu15]-Gastrin I initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Leu15_Gastrin_I [Leu15]-Gastrin I CCKBR CCK-B Receptor Leu15_Gastrin_I->CCKBR Binds Gq11 Gq/11 CCKBR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Histamine Release, Acid Secretion, Proliferation) Ca_release->Downstream PKC->Downstream

Figure 1. Simplified signaling pathway of [Leu15]-Gastrin I via the CCK-B receptor.

Physiological Effects

Stimulation of Gastric Acid Secretion

A primary physiological role of gastrin is the stimulation of gastric acid secretion. This occurs through both direct and indirect mechanisms. Gastrin directly stimulates parietal cells, albeit to a lesser extent. The more significant pathway is indirect, involving the stimulation of ECL cells to release histamine. Histamine then acts as a potent paracrine stimulant of parietal cells, binding to H2 receptors and triggering robust acid secretion.[8][9][10][11]

Leu15_Gastrin_I [Leu15]-Gastrin I ECL_Cell ECL Cell Leu15_Gastrin_I->ECL_Cell Stimulates Parietal_Cell Parietal Cell Leu15_Gastrin_I->Parietal_Cell Stimulates (Direct, minor) Histamine Histamine ECL_Cell->Histamine Releases Gastric_Acid Gastric Acid (HCl) Parietal_Cell->Gastric_Acid Secretes Histamine->Parietal_Cell Stimulates (Paracrine)

Figure 2. Mechanisms of [Leu15]-Gastrin I-stimulated gastric acid secretion.

Trophic Effects: Cell Proliferation

[Leu15]-Gastrin I exhibits trophic effects on the gastrointestinal mucosa, promoting the proliferation of epithelial cells. This has been observed in various cell lines, including the rat pancreatic acinar cell line AR42J and the human gastric adenocarcinoma cell line AGS-GR.[12][13] The proliferative effects are also mediated through the CCK-B receptor and its downstream signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activity of [Leu15]-Gastrin I.

CCK-B Receptor Binding Assay

This assay determines the affinity of [Leu15]-Gastrin I for the CCK-B receptor.

  • Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [125I][I-Tyr12,Leu15]gastrin) and a source of CCK-B receptors (e.g., membranes from HEK293 cells transfected with the CCK2i4sv receptor).[5] Unlabeled [Leu15]-Gastrin I is added at increasing concentrations to compete with the radioligand for receptor binding.

  • Methodology Outline:

    • Membrane Preparation: Homogenize cells expressing the CCK-B receptor and isolate the membrane fraction by centrifugation.

    • Incubation: Incubate the membranes with a fixed concentration of the radiolabeled gastrin analog and varying concentrations of unlabeled [Leu15]-Gastrin I in a suitable binding buffer.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value.

start Start prep Prepare CCK-B Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & [Leu15]-Gastrin I prep->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 count->analyze end End analyze->end

Figure 3. Workflow for a CCK-B receptor binding assay.

In Vitro Gastric Acid Secretion Assay

This assay measures the ability of [Leu15]-Gastrin I to stimulate acid secretion from isolated gastric glands.

  • Principle: The accumulation of a weak base, [14C]-aminopyrine, in the acidic spaces of parietal cells is used as an indirect measure of acid secretion. Alternatively, oxygen consumption can be measured as an indicator of metabolic activity associated with acid production.[8]

  • Methodology Outline:

    • Gastric Gland Isolation: Isolate gastric glands from rabbit gastric mucosa by collagenase digestion.[14]

    • Incubation: Incubate the isolated glands with varying concentrations of [Leu15]-Gastrin I in the presence of [14C]-aminopyrine.

    • Separation: Separate the glands from the incubation medium by centrifugation.

    • Detection: Lyse the glands and measure the amount of accumulated [14C]-aminopyrine by liquid scintillation counting.

    • Data Analysis: Calculate the aminopyrine accumulation ratio and plot it against the concentration of [Leu15]-Gastrin I to determine the dose-response relationship.

Histamine Release Assay

This assay quantifies the release of histamine from isolated ECL cells in response to [Leu15]-Gastrin I stimulation.

  • Principle: ECL cells are isolated from rat fundic mucosa and stimulated with [Leu15]-Gastrin I. The amount of histamine released into the supernatant is measured, typically by radioimmunoassay (RIA) or ELISA.[7][15]

  • Methodology Outline:

    • ECL Cell Isolation: Isolate and purify ECL cells from rat gastric mucosa using techniques such as elutriation and density-gradient centrifugation.[7]

    • Stimulation: Incubate the isolated ECL cells with different concentrations of [Leu15]-Gastrin I for a defined period.

    • Sample Collection: Collect the supernatant containing the released histamine.

    • Quantification: Measure the histamine concentration in the supernatant using a commercially available RIA or ELISA kit.

    • Data Analysis: Plot the amount of histamine released against the concentration of [Leu15]-Gastrin I to generate a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of [Leu15]-Gastrin I on the proliferation of a suitable cell line, such as AR42J cells.[12]

  • Principle: The proliferation of cells is measured using various methods, such as the MTT assay, which measures metabolic activity, or direct cell counting.

  • Methodology Outline:

    • Cell Culture: Culture AR42J cells in appropriate media and conditions. For some experiments, cells may be synchronized.[12]

    • Treatment: Treat the cells with varying concentrations of [Leu15]-Gastrin I.

    • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

    • Measurement of Proliferation:

      • MTT Assay: Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength.

      • Cell Counting: Detach the cells and count them using a hemocytometer or an automated cell counter.

    • Data Analysis: Compare the proliferation of treated cells to that of untreated controls to determine the effect of [Leu15]-Gastrin I.

Conclusion

[Leu15]-Gastrin I (human) is a potent and stable agonist of the CCK-B receptor, playing a critical role in the regulation of gastric acid secretion and mucosal cell proliferation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this important peptide. Further investigation into its signaling pathways and physiological effects will continue to enhance our understanding of gastrointestinal physiology and pathology, potentially leading to novel therapeutic strategies.

References

The Role of [Leu15]-Gastrin I in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Leu15]-Gastrin I, a synthetic analog of human gastrin I, serves as a potent secretagogue for gastric acid. Its enhanced stability, owing to the substitution of methionine at position 15 with leucine, makes it a valuable tool in gastrointestinal research.[1] This technical guide provides an in-depth exploration of the mechanisms by which [Leu15]-Gastrin I stimulates gastric acid secretion, detailing the associated signaling pathways, experimental protocols for its study, and quantitative data on its efficacy and receptor binding.

Introduction to [Leu15]-Gastrin I

Gastrin is a key peptide hormone that regulates the secretion of gastric acid from parietal cells in the stomach.[2] The most common form, gastrin-17, exists in both a sulfated and non-sulfated form. [Leu15]-Gastrin I is a synthetic analog of the non-sulfated human gastrin-17. The substitution of the naturally occurring methionine with leucine at position 15 confers greater stability by preventing oxidation, which can lead to a loss of biological activity, without compromising its function.[1] Like its endogenous counterpart, [Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B (CCK-B) receptor.[1]

Mechanism of Action and Signaling Pathways

[Leu15]-Gastrin I stimulates gastric acid secretion through a dual mechanism involving both direct and indirect pathways, both initiated by its binding to the CCK-B receptor, a G-protein coupled receptor.[1]

  • Direct Pathway on Parietal Cells: [Leu15]-Gastrin I directly binds to CCK-B receptors on the basolateral membrane of parietal cells. This binding activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ and activation of PKC ultimately lead to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of hydrochloric acid into the gastric lumen.

  • Indirect Pathway via Enterochromaffin-like (ECL) Cells: The predominant mechanism of gastrin-stimulated acid secretion is indirect, mediated by enterochromaffin-like (ECL) cells. [Leu15]-Gastrin I binds to CCK-B receptors on ECL cells, which are neuroendocrine cells located in the gastric mucosa. This binding also activates the Gq/PLC/IP3/Ca2+ signaling cascade, leading to the release of histamine. Histamine then acts as a paracrine signaling molecule, diffusing to nearby parietal cells and binding to their H2 receptors. The activation of H2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA phosphorylation of various downstream targets contributes to the activation of the H+/K+-ATPase, potently stimulating acid secretion.

Signaling Pathway Diagrams

G cluster_Parietal_Cell Parietal Cell Leu15_Gastrin_I_P [Leu15]-Gastrin I CCKBR_P CCK-B Receptor Leu15_Gastrin_I_P->CCKBR_P Binds Gq_P Gq CCKBR_P->Gq_P Activates PLC_P Phospholipase C Gq_P->PLC_P Activates PIP2_P PIP2 PLC_P->PIP2_P Hydrolyzes IP3_P IP3 PIP2_P->IP3_P DAG_P DAG PIP2_P->DAG_P Ca2_P Ca2+ Release IP3_P->Ca2_P PKC_P Protein Kinase C DAG_P->PKC_P Activates Proton_Pump_P H+/K+-ATPase (Proton Pump) Ca2_P->Proton_Pump_P Activates PKC_P->Proton_Pump_P Activates HCl_P HCl Secretion Proton_Pump_P->HCl_P Results in

Figure 1. Direct signaling pathway of [Leu15]-Gastrin I on parietal cells.

G cluster_ECL_Cell ECL Cell cluster_Parietal_Cell_Indirect Parietal Cell Leu15_Gastrin_I_E [Leu15]-Gastrin I CCKBR_E CCK-B Receptor Leu15_Gastrin_I_E->CCKBR_E Binds Gq_E Gq CCKBR_E->Gq_E Activates PLC_E Phospholipase C Gq_E->PLC_E Activates IP3_E IP3 / Ca2+ PLC_E->IP3_E Generates Histamine_Release Histamine Release IP3_E->Histamine_Release Triggers Histamine Histamine Histamine_Release->Histamine Paracrine Action H2R H2 Receptor Histamine->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Proton_Pump_I H+/K+-ATPase (Proton Pump) PKA->Proton_Pump_I Activates HCl_I HCl Secretion Proton_Pump_I->HCl_I Results in

Figure 2. Indirect signaling pathway of [Leu15]-Gastrin I via ECL cells.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of gastrin analogs. While specific data for [Leu15]-Gastrin I is limited in publicly available literature, the provided data for human gastrin I and other analogs offer a valuable reference for its expected potency and receptor affinity.

Table 1: Receptor Binding Affinity of Gastrin Analogs

LigandReceptorPreparationKi (nM)Reference
Gastrin-17-IHuman CCK-BTransfected Cells6[3]
CCK-8Human CCK-BTransfected Cells0.3 - 1[4]
[125I][I-Tyr12,Leu15]gastrinCCK2i4svRHEK293 Cell MembranesIC50 = 1.62 ± 0.17 (DGA1)[5]
IC50 = 5.04 ± 0.29 (DG2)[5]
IC50 = 1.57 ± 0.14 (Z-360)[5]

Table 2: Potency of Gastrin Analogs in Stimulating Gastric Acid Secretion and Histamine Release

AgonistParameterSpecies/SystemValueReference
Human Gastrin IEC50 (Histamine Release)Isolated ECL Cells0.014 nM
Human Gastrin IEC50 (Epithelial Cell Proliferation)Gastric Cells6.2 pM
PentagastrinED50 (Acid Secretion)Isolated Rabbit Gastric Glands5 nM[6]
HistamineED50 (Acid Secretion)Isolated Rabbit Gastric Glands3 x 10-6 M[7]
Synthetic human G17nsEDe50 (Acid Secretion)Conscious Cats (in vivo)0.33 nmol kg-1 h-1[8]
Synthetic human G17nsEC50 (Acid Secretion)Kitten Isolated Gastric Mucosae (in vitro)1.99 nM[8]

Experimental Protocols

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol is adapted from methods for continuous recording of gastric acid secretion in rats.[9][10][11]

Objective: To measure the effect of intravenously administered [Leu15]-Gastrin I on the rate of gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthesia

  • Perfusion pump

  • pH meter and electrode

  • Saline solution (0.9% NaCl)

  • [Leu15]-Gastrin I solution for intravenous infusion

  • Surgical instruments

Procedure:

  • Anesthetize the rat with urethane.

  • Perform a laparotomy to expose the stomach.

  • Insert a cannula into the esophagus for perfusion and another at the pylorus to collect the perfusate.

  • Begin perfusing the stomach with saline at a constant rate (e.g., 1 ml/min).

  • Monitor the pH of the collected perfusate continuously.

  • Once a stable baseline acid secretion is established, begin intravenous infusion of [Leu15]-Gastrin I at the desired dose.

  • Continue to monitor and record the pH of the perfusate.

  • The rate of acid secretion can be calculated from the change in pH and the perfusion rate.

G Start Anesthetize Rat Expose_Stomach Expose Stomach Start->Expose_Stomach Cannulate Cannulate Esophagus and Pylorus Expose_Stomach->Cannulate Perfuse Perfuse with Saline Cannulate->Perfuse Baseline Establish Baseline Acid Secretion Perfuse->Baseline Infuse Infuse [Leu15]-Gastrin I Baseline->Infuse Monitor Monitor Perfusate pH Infuse->Monitor Calculate Calculate Acid Secretion Rate Monitor->Calculate End End Experiment Calculate->End

Figure 3. Experimental workflow for in vivo measurement of gastric acid secretion.

In Vitro Measurement of Acid Secretion in Isolated Rabbit Gastric Glands ([14C]-Aminopyrine Accumulation Assay)

This protocol is based on established methods for isolating gastric glands and measuring acid accumulation.[7][12][13][14]

Objective: To quantify the direct and indirect stimulatory effects of [Leu15]-Gastrin I on acid secretion in an in vitro system.

Materials:

  • New Zealand White rabbit

  • Collagenase solution

  • HEPES-buffered medium

  • [14C]-Aminopyrine

  • [Leu15]-Gastrin I and other secretagogues (e.g., histamine)

  • Scintillation counter

Procedure:

  • Isolation of Gastric Glands:

    • Perfuse the rabbit stomach with saline.

    • Separate the gastric mucosa and mince it into small pieces.

    • Digest the tissue with collagenase to liberate gastric glands.

    • Wash the isolated glands to remove collagenase and single cells.

  • [14C]-Aminopyrine Accumulation Assay:

    • Incubate aliquots of the isolated gastric glands in HEPES-buffered medium.

    • Add [14C]-aminopyrine to each sample.

    • Add [Leu15]-Gastrin I at various concentrations to the test samples. Include control groups (basal, histamine-stimulated).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Pellet the glands by centrifugation and remove the supernatant.

    • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

    • The accumulation of [14C]-aminopyrine is proportional to the level of acid secretion.

G cluster_Isolation Gastric Gland Isolation cluster_Assay Aminopyrine Accumulation Assay Isolate_Stomach Isolate Rabbit Stomach Mince_Mucosa Mince Gastric Mucosa Isolate_Stomach->Mince_Mucosa Digest Collagenase Digestion Mince_Mucosa->Digest Wash Wash Glands Digest->Wash Incubate_Glands Incubate Glands with [14C]-Aminopyrine Wash->Incubate_Glands Add_Stimulant Add [Leu15]-Gastrin I Incubate_Glands->Add_Stimulant Incubate_37C Incubate at 37°C Add_Stimulant->Incubate_37C Centrifuge Pellet Glands Incubate_37C->Centrifuge Measure_Radioactivity Measure Radioactivity Centrifuge->Measure_Radioactivity

Figure 4. Workflow for aminopyrine accumulation assay in isolated gastric glands.

Measurement of Histamine Release from Isolated ECL Cells

This protocol is a general outline based on methods for studying histamine release from isolated ECL cells.[15][16][17][18]

Objective: To measure the amount of histamine released from isolated ECL cells in response to stimulation with [Leu15]-Gastrin I.

Materials:

  • Isolated and enriched ECL cell preparation

  • Incubation buffer

  • [Leu15]-Gastrin I solution

  • Reagents for histamine radioimmunoassay (RIA) or ELISA

  • Gamma counter or plate reader

Procedure:

  • Prepare a suspension of isolated and enriched ECL cells.

  • Incubate aliquots of the cell suspension in a suitable buffer.

  • Add [Leu15]-Gastrin I at various concentrations to the test samples. Include a basal (unstimulated) control.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Centrifuge the samples to pellet the cells.

  • Collect the supernatant, which contains the released histamine.

  • Quantify the histamine concentration in the supernatant using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Conclusion

[Leu15]-Gastrin I is a critical research tool for investigating the physiological and pathophysiological roles of gastrin in gastric acid secretion. Its enhanced stability provides a reliable and consistent means of stimulating the CCK-B receptor in both in vivo and in vitro experimental models. The detailed understanding of its mechanism of action, signaling pathways, and the availability of robust experimental protocols are essential for researchers in academia and industry who are focused on gastroenterology and the development of novel therapeutics for acid-related disorders. The quantitative data, while requiring further specific characterization for [Leu15]-Gastrin I, provides a strong foundation for experimental design and interpretation.

References

An In-Depth Technical Guide to [Leu15]-Gastrin I (human) as a Peptide Hormone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu15]-Gastrin I (human) is a synthetic analog of the human peptide hormone Gastrin I. This modification, the substitution of methionine at position 15 with leucine, confers enhanced stability by preventing oxidation, a common cause of inactivation in its native counterpart. This improved stability, coupled with its full biological activity, makes [Leu15]-Gastrin I an invaluable tool in gastrointestinal research and drug development. This technical guide provides a comprehensive overview of [Leu15]-Gastrin I, including its biochemical properties, signaling pathways, and detailed experimental protocols for its study.

Core Properties of [Leu15]-Gastrin I (human)

[Leu15]-Gastrin I is a 17-amino acid peptide that acts as a potent and selective agonist for the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor (GPCR).[1][2][] Its primary physiological roles mirror those of endogenous gastrin, namely the stimulation of gastric acid secretion and the promotion of gastrointestinal mucosal growth.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the interaction of [Leu15]-Gastrin I and related ligands with the CCK-B receptor, as well as its biological potency.

Ligand/ParameterValueCell Line/SystemReference
IC50 ([125I][I-Tyr12,Leu15]gastrin displacement)
Z-3601.57 ± 0.14 nMHEK293-CCK2i4svR cells[4]
DGA11.62 ± 0.17 nMHEK293-CCK2i4svR cells[4]
DG25.04 ± 0.29 nMHEK293-CCK2i4svR cells[4]
EC50 (Biological Activity of Gastrin I)
Gastric Epithelial Cell Proliferation6.2 pMNot Specified[4]
Histamine Secretion0.014 nMNot Specified[4]

Signaling Pathways of [Leu15]-Gastrin I

Upon binding to the CCK-B receptor, [Leu15]-Gastrin I initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[5] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium levels, along with DAG, activate Protein Kinase C (PKC).

Furthermore, CCK-B receptor activation stimulates downstream pathways crucial for cell growth and proliferation, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[6]

Leu15_Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Leu15 [Leu15]-Gastrin I CCKBR CCK-B Receptor Leu15->CCKBR Gq Gq CCKBR->Gq PI3K PI3K CCKBR->PI3K MEK MEK CCKBR->MEK PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Signaling pathway of [Leu15]-Gastrin I via the CCK-B receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments involving [Leu15]-Gastrin I.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCK-B receptor using radiolabeled [Leu15]-Gastrin I.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing CCK-B Receptor) start->prep_membranes incubate Incubate Membranes with: - [¹²⁵I]-[Leu15]-Gastrin I (constant) - Unlabeled Test Compound (variable conc.) prep_membranes->incubate separate Separate Bound from Free Ligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis (IC₅₀ Determination) measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cells or tissues expressing the CCK-B receptor

  • [125I]-[Leu15]-Gastrin I

  • Unlabeled [Leu15]-Gastrin I (for non-specific binding) and test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 50 µL of [125I]-[Leu15]-Gastrin I at a concentration near its Kd.

    • 50 µL of either binding buffer (for total binding), a high concentration of unlabeled [Leu15]-Gastrin I (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.

Materials:

  • Gastric cancer cell line expressing CCK-B receptors (e.g., AGS-G R)

  • Complete cell culture medium

  • Serum-free medium

  • [Leu15]-Gastrin I

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with varying concentrations of [Leu15]-Gastrin I in serum-free medium and incubate for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log concentration of [Leu15]-Gastrin I to determine the EC50 for proliferation.

Intracellular Calcium Mobilization Assay (Fluo-4 Assay)

This fluorescence-based assay measures changes in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells expressing CCK-B receptors

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • [Leu15]-Gastrin I

  • 96-well black-walled, clear-bottom plate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with HBSS containing probenecid to remove extracellular dye.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading (excitation ~494 nm, emission ~516 nm).

  • Stimulation: Inject varying concentrations of [Leu15]-Gastrin I into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the change in fluorescence against the log concentration of [Leu15]-Gastrin I to determine the EC50 for calcium mobilization.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is used to detect the activation of downstream signaling pathways by measuring the phosphorylation of key proteins like ERK and Akt.

Western_Blot_Workflow start Start cell_treatment Treat Cells with [Leu15]-Gastrin I start->cell_treatment lysis Cell Lysis and Protein Extraction cell_treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK, anti-pAkt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Analysis of Band Intensities detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis.

Materials:

  • Cells expressing CCK-B receptors

  • [Leu15]-Gastrin I

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and serum-starve cells as described for the proliferation assay. Treat cells with [Leu15]-Gastrin I for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the protein (e.g., anti-total-ERK).

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion

[Leu15]-Gastrin I (human) is a critical reagent for studying the physiological and pathophysiological roles of the gastrin system. Its enhanced stability and full biological activity make it a reliable tool for a wide range of in vitro and in vivo studies. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the complex biology of gastrin and its potential as a therapeutic target.

References

A Technical Guide to [Leu15]-Gastrin I (human): Synthesis and Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [Leu15]-Gastrin I (human), a synthetic analog of the peptide hormone Gastrin I. We delve into the rationale for its development, detailing the solid-phase synthesis methodology, and elucidating its mechanism of action through the cholecystokinin B (CCK-B) receptor. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of the synthetic workflow and signaling pathways to serve as a practical resource for researchers in gastroenterology, oncology, and peptide chemistry.

Introduction: The Genesis of a Stable Gastrin Analog

Gastrin I is a crucial peptide hormone primarily responsible for stimulating gastric acid secretion and regulating the growth of the gastrointestinal epithelium.[1][2][3] The native human form, a 17-amino acid peptide, contains a methionine residue at position 15 ([Met15]-Gastrin I). This methionine is susceptible to oxidation, which can lead to a significant loss of biological activity, posing challenges for experimental and therapeutic applications.

To address this stability issue, the synthetic analog [Leu15]-Gastrin I was developed, where the methionine at position 15 is replaced by leucine.[2] This substitution confers enhanced stability in aqueous solutions while maintaining the full biological potency of the native hormone.[2][4][5] Like its natural counterpart, [Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B (CCK-B) receptor, a G-protein-coupled receptor (GPCR).[1][6] This interaction triggers a cascade of intracellular signaling events that are pivotal in both normal physiological processes and in the pathophysiology of certain cancers, particularly gastric adenocarcinoma where the CCK-B receptor is often overexpressed.[1][6]

Physicochemical and Biological Properties

[Leu15]-Gastrin I is a heptadecapeptide amide with a pyroglutamic acid residue at the N-terminus. Its stability and well-defined biological activity make it a valuable tool in research.

PropertyValueReference
Amino Acid Sequence Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2[1][2]
Molecular Formula C₉₈H₁₂₆N₂₀O₃₁[1][2]
Molecular Weight 2080.15 g/mol [1][2]
CAS Number 39024-57-2[1][2]
Primary Receptor Cholecystokinin B (CCK-B) Receptor[1][6]

Synthesis of [Leu15]-Gastrin I (human)

The synthesis of [Leu15]-Gastrin I is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Synthesis Workflow

The SPPS process involves a series of repeating cycles of deprotection and coupling, followed by final cleavage from the resin and purification. The use of a polar polyamide resin support and fluorenylmethoxycarbonyl (Fmoc) for Nα-amino protection minimizes the need for harsh acidic conditions, which is particularly beneficial for sequences containing sensitive residues like tryptophan and multiple glutamic acid residues.[7][8]

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Fmoc-Phe-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash is_complete Peptide Complete? wash->is_complete is_complete->deprotection No cleavage Cleavage & Deprotection (e.g., TFA Cocktail) is_complete->cleavage Yes purification Purification (Reverse-Phase HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Lyophilized Peptide analysis->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of [Leu15]-Gastrin I.

Detailed Experimental Protocol: Solid-Phase Synthesis

The following protocol is a representative example based on established methods for gastrin peptide synthesis.[7][8][9]

  • Resin Preparation: Start with a suitable solid support, such as a 2-chlorotrityl chloride resin or a polar polydimethylacrylamide resin.[4][6][8] The first amino acid (Fmoc-Phe-OH) is loaded onto the resin.

  • Elongation Cycle: The peptide chain is assembled in a C-terminal to N-terminal direction. For each amino acid addition, the cycle consists of:

    • a. Fmoc Deprotection: The Nα-Fmoc protecting group is removed by treating the resin-bound peptide with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes.

    • b. Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

    • c. Coupling: The next Fmoc-protected amino acid (typically a 4- to 6-fold molar excess) is activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin, and the coupling reaction proceeds for 1-2 hours. Side-chain protecting groups (e.g., t-butyl for Glu, Asp, Tyr) are used where necessary.[8][9]

    • d. Washing: The resin is washed again with DMF and DCM to remove unreacted reagents. A small sample of resin can be taken for a ninhydrin test to confirm the completion of the coupling step.

  • N-terminal Pyroglutamic Acid Formation: The final N-terminal pyroglutamyl (Pyr) residue is formed from a glutaminyl (Gln) precursor during the final acid cleavage step.[7]

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is achieved by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and washed. The resulting solid is dissolved in a minimal amount of aqueous acetic acid or acetonitrile/water and purified using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Characterization and Lyophilization: The fractions containing the pure peptide are pooled, analyzed for purity by analytical HPLC and for correct mass by mass spectrometry, and then lyophilized to yield the final product as a white powder.[1]

Biological Activity and Signaling Pathway

[Leu15]-Gastrin I functions as a selective agonist for the CCK-B receptor.[1][6] This receptor is a member of the Gq/11 family of G-protein-coupled receptors.[10][11]

Mechanism of Action

Binding of [Leu15]-Gastrin I to the CCK-B receptor on the surface of cells, such as gastric parietal cells or certain tumor cells, initiates a conformational change in the receptor. This activates the associated heterotrimeric Gq protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[11]

The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[1]

These initial events trigger further downstream signaling cascades, including the Ras-ERK/MAPK pathway and transactivation of the epidermal growth factor receptor (EGFR), which are critical for mediating the proliferative and anti-apoptotic effects of gastrin.[1][11][12]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand_node ligand_node receptor_node receptor_node gprotein_node gprotein_node enzyme_node enzyme_node messenger_node messenger_node kinase_node kinase_node response_node response_node LG [Leu15]-Gastrin I CCKBR CCK-B Receptor LG->CCKBR Binds Gq Gαq CCKBR->Gq Activates EGFR EGFR Transactivation CCKBR->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates MAPK Ras-ERK/MAPK Pathway PKC->MAPK Response Cellular Responses (Acid Secretion, Proliferation) MAPK->Response EGFR->MAPK

Caption: Signaling pathway of [Leu15]-Gastrin I via the CCK-B receptor.

Quantitative Biological Data

[Leu15]-Gastrin I exhibits full biological activity comparable to the native hormone. Its potency is demonstrated by its ability to stimulate physiological responses at very low concentrations. The data below for Gastrin I is representative of the activity of its Leu15 analog.

AssayEC₅₀Cell Type / SystemReference
Epithelial Cell Proliferation 6.2 pMGastric Epithelial Cells
Histamine Secretion 0.014 nMGastric Cells
Hydrolysis by ACE (Kₘ) 420 µMin vitro enzyme assay[4]

Conclusion

[Leu15]-Gastrin I (human) stands as a robust and reliable tool for studying the multifaceted roles of gastrin in physiology and disease. Its enhanced stability overcomes the primary limitation of the natural peptide, facilitating reproducible results in a variety of experimental settings, from in vitro cell culture to in vivo studies. The detailed synthesis protocols and a clear understanding of its signaling mechanism, as outlined in this guide, provide researchers with the essential information required to effectively utilize this peptide in their investigations of gastrointestinal function and cancer biology.

References

An In-depth Technical Guide to [Leu15]-Gastrin I (human) Gene and Precursor Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the human [Leu15]-Gastrin I gene, its precursor protein, and the functional analog [Leu15]-Gastrin I. It is intended for researchers, scientists, and drug development professionals working in the fields of gastroenterology, oncology, and peptide hormone research.

The Human Gastrin (GAST) Gene

The human gastrin peptide is encoded by the GAST gene. This gene is the blueprint for the precursor protein that, after a series of processing steps, gives rise to the various bioactive forms of gastrin.

Gene Nomenclature and Location

The official nomenclature and chromosomal location of the human gastrin gene are summarized in the table below.

FeatureDescription
Official Gene Symbol GAST
Official Full Name Gastrin
Aliases GAS
Chromosomal Location 17q21.2
Exon Count 3
Gene Structure

The GAST gene consists of three exons and two introns. The exons contain the coding sequence for the 101-amino acid precursor protein, preprogastrin.

The Preprogastrin Precursor Protein

Preprogastrin is the initial translational product of the GAST gene and undergoes several post-translational modifications to generate the biologically active gastrin peptides.

Structure and Processing

Preprogastrin is a 101-amino acid polypeptide. Its processing into various gastrin forms is a stepwise process that occurs within the gastrin-producing G-cells of the stomach and duodenum.

Table 2: Characteristics of Human Preprogastrin

FeatureDescription
Full Name Preprogastrin
Amino Acid Length 101
UniProt Accession No. P01350

The processing of preprogastrin is a cascade of proteolytic cleavage events, as depicted in the following workflow.

GAST_Processing Preprogastrin Preprogastrin (101 aa) Progastrin Progastrin (80 aa) Preprogastrin->Progastrin Signal Peptide Cleavage Gastrin34 Gastrin-34 ('Big Gastrin') Progastrin->Gastrin34 Proteolytic Cleavage Gastrin17 Gastrin-17 ('Little Gastrin') Gastrin34->Gastrin17 Proteolytic Cleavage Gastrin14 Gastrin-14 ('Minigastrin') Gastrin17->Gastrin14 Proteolytic Cleavage

Caption: Processing of the preprogastrin precursor protein.

[Leu15]-Gastrin I (human): A Functional Analog

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I. This modification enhances the stability of the peptide, making it a valuable tool for research.

Structure and Properties

In [Leu15]-Gastrin I, the methionine residue at position 15 of the native Gastrin I sequence is replaced by a leucine residue. This substitution prevents oxidation, which can lead to a loss of biological activity in the native peptide.

Table 3: Properties of [Leu15]-Gastrin I (human)

FeatureDescription
Amino Acid Sequence Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2
Molecular Formula C₉₈H₁₂₆N₂₀O₃₁
Molecular Weight 2080.16 g/mol
Key Characteristic Increased stability in aqueous solutions compared to native Gastrin I

Physiological Function and Signaling Pathway

Gastrin and its analogs, including [Leu15]-Gastrin I, play a crucial role in regulating gastrointestinal function, primarily by stimulating gastric acid secretion.

Mechanism of Action

[Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor. The CCKBR is a G-protein coupled receptor found on the surface of various cells in the stomach, including parietal cells and enterochromaffin-like (ECL) cells.

The CCKBR Signaling Pathway

Upon binding of [Leu15]-Gastrin I, the CCKBR activates a downstream signaling cascade. This pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These events ultimately lead to the stimulation of gastric acid secretion and can also promote cell proliferation.

CCKBR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin [Leu15]-Gastrin I CCKBR CCKBR Gastrin->CCKBR Binds G_protein Gαq/βγ CCKBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Downstream Downstream Effectors (e.g., MAPK/ERK pathway) PKC->Downstream Activates Response Cellular Response (e.g., Acid Secretion, Proliferation) Downstream->Response Leads to

Caption: Simplified signaling pathway of [Leu15]-Gastrin I via the CCKBR.

Experimental Protocols

This section provides detailed methodologies for key experiments involving [Leu15]-Gastrin I.

Receptor Binding Assay

This protocol describes a competitive binding assay to characterize the interaction of [Leu15]-Gastrin I with its receptor using a radiolabeled ligand.

Materials:

  • [¹²⁵I]-Gastrin (radiolabeled ligand)

  • [Leu15]-Gastrin I (unlabeled competitor)

  • Cell membranes expressing CCKBR (e.g., from AR42J cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of unlabeled [Leu15]-Gastrin I in binding buffer.

  • In a microcentrifuge tube, add 50 µL of binding buffer (for total binding) or a concentration of unlabeled [Leu15]-Gastrin I.

  • Add 50 µL of [¹²⁵I]-Gastrin (final concentration ~50 pM) to each tube.

  • Add 100 µL of cell membrane preparation (final protein concentration ~50-100 µg/mL).

  • Incubate for 60 minutes at 37°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity in a gamma counter.

  • Calculate specific binding by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding.

Gastrin-Stimulated Gastric Acid Secretion Assay (in vivo)

This protocol outlines a method to measure the effect of [Leu15]-Gastrin I on gastric acid secretion in a rodent model.

Materials:

  • [Leu15]-Gastrin I

  • Anesthetic (e.g., isoflurane)

  • Saline solution

  • pH meter

  • Surgical instruments

Procedure:

  • Anesthetize the animal and perform a laparotomy to expose the stomach.

  • Ligate the pylorus to prevent gastric emptying.

  • Administer [Leu15]-Gastrin I (e.g., 10 µg/kg) or saline (control) via subcutaneous or intraperitoneal injection.

  • After a set time (e.g., 1-2 hours), collect the gastric contents by aspiration.

  • Measure the volume of the collected gastric juice.

  • Determine the acid concentration by titrating the gastric juice with 0.01 N NaOH to a pH of 7.0.

  • Calculate the total acid output (volume × concentration).

Intestinal Organoid Culture with [Leu15]-Gastrin I

This protocol describes the use of [Leu15]-Gastrin I as a supplement in the culture medium for the establishment and growth of intestinal organoids.

Materials:

  • Intestinal crypts isolated from tissue biopsies

  • Matrigel

  • Organoid culture medium (e.g., Advanced DMEM/F12 supplemented with growth factors like EGF, Noggin, and R-spondin)

  • [Leu15]-Gastrin I (human)

Procedure:

  • Isolate intestinal crypts from fresh tissue samples using standard protocols.

  • Resuspend the isolated crypts in Matrigel.

  • Plate 50 µL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.

  • Allow the Matrigel to solidify at 37°C for 15-30 minutes.

  • Prepare the complete organoid culture medium and supplement it with [Leu15]-Gastrin I at a final concentration of 10-100 nM.

  • Gently add 500 µL of the supplemented medium to each well.

  • Culture the organoids at 37°C in a 5% CO₂ incubator.

  • Replace the medium every 2-3 days.

  • Monitor organoid growth and morphology using a light microscope. Organoids can be passaged every 7-10 days.

Organoid_Culture_Workflow Start Intestinal Tissue Biopsy Isolate Isolate Intestinal Crypts Start->Isolate Embed Embed Crypts in Matrigel Isolate->Embed Plate Plate Matrigel Domes Embed->Plate AddMedium Add Organoid Medium + [Leu15]-Gastrin I Plate->AddMedium Culture Culture at 37°C, 5% CO₂ AddMedium->Culture Monitor Monitor Growth and Passage Culture->Monitor End Established Organoid Culture Monitor->End

Caption: Workflow for establishing intestinal organoid cultures.

The Trophic Influence of [Leu15]-Gastrin I on Gastrointestinal Epithelium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the trophic effects of [Leu15]-Gastrin I, a stable synthetic analog of human gastrin I, on the gastrointestinal (GI) epithelium. [Leu15]-Gastrin I is a valuable research tool for studying the mechanisms of GI mucosal growth and the development of certain GI cancers.[1][2] It exerts its effects by binding to the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor found on various cells of the GI tract.[1][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Trophic Effects and Quantitative Data

[Leu15]-Gastrin I primarily stimulates the proliferation of the oxyntic mucosa in the stomach.[4] This trophic effect is manifested by an increase in the weight and thickness of this stomach lining region. The proliferative response involves various cell types, including gastric stem cells and enterochromaffin-like (ECL) cells.

In Vivo Trophic Effects in a Rat Model

A key study investigating the long-term effects of [Leu15]-Gastrin I involved the continuous infusion of the peptide into female rats for 28 days using osmotic minipumps. The results of this study are summarized in the table below.

ParameterControl GroupLow-Dose [Leu15]-Gastrin-17 (1.2 nmol/kg/h)High-Dose [Leu15]-Gastrin-17 (2.4 nmol/kg/h)
Plasma Gastrin Level ~230 pg/ml~500 pg/ml~800 pg/ml
Stomach Weight BaselineIncreasedIncreased
Oxyntic Mucosal Mass BaselineIncreasedIncreased
ECL Cell Density BaselineIncreasedIncreased
Histamine Concentration BaselineIncreasedIncreased
Histidine Decarboxylase Activity BaselineIncreasedIncreased

Data sourced from Ryberg et al., 1990.[4]

These findings demonstrate a dose-dependent trophic effect of [Leu15]-Gastrin I on the rat stomach, leading to significant increases in mucosal mass and the proliferation of ECL cells.[4]

Signaling Pathways of [Leu15]-Gastrin I

The binding of [Leu15]-Gastrin I to the CCK2 receptor initiates a cascade of intracellular signaling events that culminate in cell proliferation and other trophic effects. The primary signaling pathway is mediated by the Gq alpha subunit of the G-protein coupled to the CCK2 receptor.

Primary Signaling Cascade

Activation of the CCK2 receptor by [Leu15]-Gastrin I leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is a central hub that activates downstream proliferative pathways.

Gq_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Leu15_Gastrin_I [Leu15]-Gastrin I CCK2R CCK2R (Gq-coupled) Leu15_Gastrin_I->CCK2R PLC Phospholipase C (PLC) CCK2R->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca2+ (intracellular release) IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Downstream_Pathways MAPK/ERK PI3K/Akt EGFR Transactivation PKC->Downstream_Pathways activates

Gq-coupled CCK2R signaling initiation.
Downstream Proliferative Pathways

The initial signaling events diverge into several interconnected pathways that drive cell proliferation. These include the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Proliferative_Pathways cluster_upstream Upstream Activation cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_egfr EGFR Transactivation cluster_nuclear Nuclear Events PKC PKC Src Src PKC->Src activates Ras Ras Src->Ras activates PI3K PI3K Src->PI3K activates MMP MMP Src->MMP activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK c_fos_c_myc c-fos, c-myc ERK->c_fos_c_myc activates transcription of Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CyclinD1_CREB Cyclin D1, CREB, β-catenin mTOR->CyclinD1_CREB activates TGFa TGFα MMP->TGFa cleaves pro-TGFα to pro_TGFa pro-TGFα EGFR EGFR TGFa->EGFR activates EGFR->Ras activates EGFR->PI3K activates Proliferation Cell Proliferation c_fos_c_myc->Proliferation CyclinD1_CREB->Proliferation

Downstream signaling pathways leading to proliferation.

Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a common method for quantifying cell proliferation induced by [Leu15]-Gastrin I in cell culture.

1. Cell Seeding:

  • Plate gastrointestinal epithelial cells (e.g., AGS cells transfected with CCK2R) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Starvation and Treatment:

  • After 24 hours, replace the growth medium with a serum-free medium and incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treat the cells with varying concentrations of [Leu15]-Gastrin I (e.g., 0.1 nM to 1 µM) or a vehicle control.

3. BrdU Labeling:

  • Add Bromodeoxyuridine (BrdU) labeling solution to each well to a final concentration of 10 µM.

  • Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[5]

4. Fixation and Denaturation:

  • Carefully remove the labeling medium and fix the cells with a fixing/denaturing solution (e.g., 4% paraformaldehyde followed by 2N HCl) for 30 minutes at room temperature.[5] This step is crucial for exposing the incorporated BrdU.

5. Immunodetection:

  • Wash the wells three times with a wash buffer (e.g., PBS with 0.1% Tween 20).

  • Add an anti-BrdU primary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1 hour at room temperature.

  • Wash the wells again to remove unbound antibody.

6. Signal Development and Measurement:

  • Add a substrate for the detection enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2M H2SO4).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.

BrdU_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Starve Cells (serum-free medium) A->B C 3. Treat with [Leu15]-Gastrin I B->C D 4. Add BrdU (2-4 hours) C->D E 5. Fix and Denature DNA (expose BrdU) D->E F 6. Incubate with anti-BrdU Antibody E->F G 7. Add Substrate and Measure Absorbance F->G

Workflow for a BrdU cell proliferation assay.
Western Blot Analysis of Signaling Proteins

This protocol outlines the steps to analyze the activation of key signaling proteins, such as ERK and Akt, in response to [Leu15]-Gastrin I.

1. Sample Preparation:

  • Cell Culture: Treat cells as described in the proliferation assay. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Tissue Samples: Homogenize frozen gastric mucosal tissue in RIPA buffer on ice.[6]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Gel Electrophoresis and Transfer:

  • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., rabbit anti-phospho-ERK, mouse anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[7][8]

  • Quantify the band intensities using densitometry software.

Conclusion

[Leu15]-Gastrin I is a potent trophic agent for the gastrointestinal epithelium, particularly the gastric mucosa. Its effects are mediated through the CCK2 receptor and a complex network of intracellular signaling pathways, including the PLC/PKC, MAPK/ERK, and PI3K/Akt cascades. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the physiological and pathological roles of gastrin in the gastrointestinal system and for professionals involved in the development of drugs targeting these pathways.

References

Methodological & Application

Application Notes and Protocols: [Leu15]-Gastrin I (human) for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1.1 Introduction [Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the gastrointestinal epithelium.[1][2] In this analog, the methionine residue at position 15 is replaced with leucine.[1] This substitution significantly enhances the peptide's stability by preventing oxidation, which can lead to a loss of biological activity, without compromising its function.[1][3] Like its endogenous counterpart, [Leu15]-Gastrin I acts as a potent and selective agonist for the cholecystokinin B receptor (CCK-BR), also known as the CCK2 receptor (CCK2R).[1][4][5]

The CCK2R is a G-protein coupled receptor (GPCR) found predominantly in the stomach and central nervous system.[] Its activation by gastrin triggers a signaling cascade that stimulates parietal cells to secrete gastric acid and promotes the growth and proliferation of gastrointestinal mucosal cells.[2][7] Notably, CCK2Rs are frequently overexpressed in various malignancies, including gastric, colorectal, and pancreatic cancers, making [Leu15]-Gastrin I a valuable tool for cancer research.[][8][9] Its ability to stimulate proliferation in these cancer cells provides a model for studying tumor growth and for screening potential therapeutic antagonists.[][8] Furthermore, it is used as a media supplement for the cultivation of organoids, particularly those derived from gastric, intestinal, and pancreatic tissues.

1.2 Mechanism of Action [Leu15]-Gastrin I exerts its biological effects by binding to the CCK2 receptor.[1] This interaction activates the Gq alpha subunit of the associated G-protein complex.[10] Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium (Ca2+) from intracellular stores. This cascade leads to the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical regulators of cell proliferation, survival, migration, and differentiation.[7][10]

1.3 Key In Vitro Applications

  • Cancer Research : Investigating the proliferative and anti-apoptotic effects on CCK2R-expressing cancer cells, such as gastric and colorectal adenocarcinoma cell lines.[8][9]

  • Organoid Culture : Used as a key supplement in culture media to establish and maintain human enteroids, colonoids, and gastric organoids, promoting the growth of crypts and epithelial stem cells.[1]

  • Gastrointestinal Physiology : Studying the mechanisms of gastric acid secretion and mucosal cell proliferation in primary cell cultures.[11][12]

  • Drug Discovery : Screening for CCK2R antagonists by measuring the inhibition of [Leu15]-Gastrin I-induced cellular responses.

Product Information and Data

2.1 Physicochemical Properties and Storage

PropertyData
Amino Acid Sequence Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2[1][2]
Molecular Formula C₉₈H₁₂₆N₂₀O₃₁[13]
Molecular Weight 2080.16 g/mol [13]
Purity Typically ≥95% or ≥97% as determined by HPLC.[1][2]
Solubility Soluble in water (up to 5.0 mg/mL) and DMSO (up to 80.0 mg/mL). Sonication is recommended to aid dissolution.[13] Some suppliers suggest 0.1% NaOH or 1% NH₄OH for reconstitution.
Appearance White lyophilized powder.[2]
Storage (Powder) Store at -20°C.[2]
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]

2.2 Biological Activity Data While specific EC₅₀ values for [Leu15]-Gastrin I are not readily available in the provided search results, the activity is comparable to native Gastrin I, for which the following data has been reported.

ParameterCell Type / SystemReported EC₅₀ Value
Epithelial Cell Proliferation Gastric Epithelial Cells6.2 pM[14][15]
Histamine Secretion Rat Gastric Mucosal Cells0.014 nM[14][15]

Diagrams

3.1 Signaling Pathway

GAST_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway CCK2R CCK2R Gq Gαq CCK2R->Gq activates Ras Ras CCK2R->Ras via Src/Grb2 PI3K PI3K CCK2R->PI3K via Src PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation LG15 [Leu15]-Gastrin I LG15->CCK2R binds

Caption: [Leu15]-Gastrin I signaling via the CCK2R activates proliferative pathways.

3.2 Experimental Workflow: Cell Proliferation (MTT Assay)

Proliferation_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Serum Starve (Optional) (Synchronize cells, 12-24h) B->C D 4. Treat with [Leu15]-Gastrin I (Varying concentrations + controls) C->D E 5. Incubate for 24-72h D->E F 6. Add MTT Reagent (10 µL of 5 mg/mL solution per well) E->F G 7. Incubate for 2-4h (Allow formazan crystal formation) F->G H 8. Add Solubilizing Agent (e.g., 100 µL DMSO or 0.01 M HCl in SDS) G->H I 9. Incubate for 2-4h (Protected from light) (Dissolve crystals) H->I J 10. Read Absorbance (570 nm) I->J

Caption: Workflow for assessing cell proliferation using an MTT assay.

3.3 Experimental Workflow: Apoptosis (Annexin V Staining)

Apoptosis_Workflow A 1. Seed Cells (e.g., 1x10^6 cells in a T25 flask) B 2. Treat with [Leu15]-Gastrin I (Or apoptosis-inducing agent) A->B C 3. Incubate for desired time period B->C D 4. Harvest Cells (Collect supernatant and trypsinize adherent cells) C->D E 5. Wash Cells Twice (with cold 1X PBS) D->E F 6. Resuspend in 1X Binding Buffer (1x10^6 cells/mL) E->F G 7. Add Annexin V-FITC & Propidium Iodide (PI) F->G H 8. Incubate for 15 min (Room temperature, protected from light) G->H I 9. Add 1X Binding Buffer H->I J 10. Analyze by Flow Cytometry (Within 1 hour) I->J

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Experimental Protocols

4.1 Protocol 1: Reconstitution and Storage of [Leu15]-Gastrin I

  • Reconstitution :

    • Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • To prepare a high-concentration stock solution (e.g., 1-5 mM), reconstitute the peptide in sterile DMSO.[13] For example, to make a 1 mM stock from 1 mg of peptide (MW = 2080.16), add 480.7 µL of DMSO.

    • Alternatively, for direct use in aqueous culture media, reconstitute in sterile water or a weak basic solution like 1% ammonium hydroxide to a concentration not exceeding 5 mg/mL.[13] Sonication may be required for complete dissolution.[13]

    • Note: If using a basic solution for reconstitution, ensure the final concentration in your media does not significantly alter the pH.

  • Storage :

    • Aliquot the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

    • Avoid repeated freeze-thaw cycles.

4.2 Protocol 2: In Vitro Cell Proliferation (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding : Seed your target cells (e.g., AGS gastric cancer cells) into a 96-well flat-bottom plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence : Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Synchronization (Optional) : To synchronize the cell cycle, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 12-24 hours.

  • Treatment : Prepare serial dilutions of [Leu15]-Gastrin I in the appropriate culture medium (e.g., serum-free). A typical concentration range to test is 1 pM to 100 nM.

  • Aspirate the synchronization medium and add 100 µL of the [Leu15]-Gastrin I dilutions to the respective wells. Include wells with medium only (negative control) and medium with a known mitogen (positive control).

  • Incubation : Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The optimal time depends on the cell line's doubling time.

  • MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully aspirate the medium from the wells without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Measurement : Incubate the plate on a shaker for 15 minutes at room temperature to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Subtract the background absorbance (wells with no cells) and plot the absorbance versus the concentration of [Leu15]-Gastrin I to determine the effect on cell proliferation.

4.3 Protocol 3: In Vitro Apoptosis (Annexin V Staining & Flow Cytometry)

This protocol provides a method to quantify apoptosis by detecting phosphatidylserine translocation on the cell surface.

  • Cell Seeding and Treatment : Seed 0.5-1.0 x 10⁶ cells in T25 flasks or 6-well plates. Allow them to adhere overnight. Treat the cells with the desired concentrations of [Leu15]-Gastrin I or a control substance for the chosen time period (e.g., 24, 48 hours).

  • Cell Harvesting :

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube.

    • Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the supernatant from the previous step.

  • Washing : Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 1-2 mL of cold 1X PBS.

  • Staining :

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (check manufacturer's instructions).

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry :

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis :

    • Live cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the effect of [Leu15]-Gastrin I on apoptosis.

References

Application Notes and Protocols for Establishing Enteroid Cultures with [Leu15]-Gastrin I (human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human intestinal enteroids are three-dimensional, self-organizing structures derived from intestinal stem cells that recapitulate the cellular diversity and architecture of the intestinal epithelium.[1][2] These in vitro models are invaluable tools for studying intestinal physiology, disease modeling, and drug discovery. [Leu15]-Gastrin I, a synthetic analog of human Gastrin I, is a peptide hormone known to have trophic effects on the gastrointestinal epithelium.[3][4] Its inclusion in enteroid culture media can support the establishment and maintenance of these cultures by promoting cell proliferation and differentiation.[3][5]

[Leu15]-Gastrin I is a more stable analog of Gastrin I, with the leucine residue at position 15 replacing a methionine, which is prone to oxidation. This substitution enhances its stability and shelf-life in culture media while retaining its full biological activity.[5] Gastrin and its analogs exert their effects through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor expressed on various cell types in the gastrointestinal tract.[3][6][7][8]

These application notes provide a comprehensive guide to utilizing [Leu15]-Gastrin I (human) for the successful establishment and maintenance of human intestinal enteroid cultures.

Data Presentation

Table 1: Recommended Reagents and their Role in Enteroid Culture
ReagentSupplier ExampleCatalog No. ExampleStock ConcentrationFinal ConcentrationKey Role in Culture
[Leu15]-Gastrin I (human) Sigma-Aldrich G9145 10 µM 10 nM Promotes epithelial cell proliferation and differentiation
Advanced DMEM/F12Thermo Fisher12634010--Basal medium
L-WRN Conditioned Medium---50% (v/v)Source of Wnt3a, R-spondin-1, and Noggin
B-27 SupplementGibco1750404450x1xSerum-free supplement with essential nutrients
N-2 SupplementGibco17502048100x1xSerum-free supplement for neural-like cells
GlutaMAX™Thermo Fisher35050061100x1xStable source of L-glutamine
HEPESTocris Bioscience31731 M10 mMBuffering agent
Penicillin-StreptomycinVariousVarious100x1xAntibiotic/antimycotic
N-AcetylcysteineTocris Bioscience7874500 mM1 mMAntioxidant
Human EGFR&D Systems236-EG50 µg/mL50 ng/mLPromotes epithelial cell proliferation
Y-27632Tocris Bioscience125410 mM10 µMROCK inhibitor, prevents anoikis after dissociation
Matrigel®Corning356231--Basement membrane matrix for 3D culture
Table 2: Quantitative Parameters for Enteroid Culture with [Leu15]-Gastrin I
ParameterRecommended Value/RangeNotes
[Leu15]-Gastrin I Concentration 10 nM This is the most commonly cited concentration in protocols for gastric and intestinal organoids.[9][10]
Seeding Density of Crypts200-500 crypts per 50 µL MatrigelOptimal density may vary depending on tissue source and crypt isolation efficiency.[9][10]
Passaging FrequencyEvery 7-10 daysDepends on the growth rate of the enteroids.[9][10]
Passaging Ratio1:3 to 1:6Adjust based on enteroid density and desired expansion rate.
Incubation Conditions37°C, 5% CO2Standard cell culture conditions.[9][10]

Signaling Pathway

[Leu15]-Gastrin I binds to the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor. This binding primarily activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling cascades ultimately lead to the activation of downstream pathways, such as the MAPK/ERK pathway, which promote cell proliferation and differentiation.[6]

gastrin_signaling_pathway [Leu15]-Gastrin I Signaling Pathway in Intestinal Epithelial Cells gastrin [Leu15]-Gastrin I cckbr CCKBR (G-protein coupled receptor) gastrin->cckbr Binds to gq Gq alpha subunit cckbr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca2+ release ip3->ca2 Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK/ERK Pathway pkc->mapk Activates proliferation Cell Proliferation & Differentiation mapk->proliferation Promotes

Caption: [Leu15]-Gastrin I signaling cascade.

Experimental Protocols

Protocol 1: Preparation of Complete Enteroid Culture Medium with [Leu15]-Gastrin I

This protocol describes the preparation of 50 mL of complete human enteroid culture medium.

Materials:

  • Advanced DMEM/F12

  • L-WRN Conditioned Medium

  • B-27 Supplement (50x)

  • N-2 Supplement (100x)

  • GlutaMAX™ (100x)

  • HEPES (1 M)

  • Penicillin-Streptomycin (100x)

  • N-Acetylcysteine (500 mM)

  • Human EGF (50 µg/mL)

  • [Leu15]-Gastrin I (human) (10 µM)

  • Y-27632 (10 mM) - for initial culture and passaging

Procedure:

  • In a sterile 50 mL conical tube, combine the following components:

    • 22.5 mL Advanced DMEM/F12

    • 25 mL L-WRN Conditioned Medium

    • 1 mL B-27 Supplement

    • 0.5 mL N-2 Supplement

    • 0.5 mL GlutaMAX™

    • 0.5 mL HEPES

    • 0.5 mL Penicillin-Streptomycin

    • 100 µL N-Acetylcysteine

    • 50 µL Human EGF

    • 50 µL [Leu15]-Gastrin I (human)

  • Mix gently by inverting the tube.

  • Sterile filter the complete medium using a 0.22 µm filter.

  • Store the complete medium at 4°C for up to 2 weeks.

  • For initial culture establishment and after passaging: Add 5 µL of 10 mM Y-27632 to every 5 mL of complete medium (final concentration 10 µM).

Protocol 2: Establishing Human Enteroid Cultures from Intestinal Biopsies

This protocol outlines the isolation of intestinal crypts and the initiation of enteroid cultures.

Materials:

  • Human intestinal biopsy tissue

  • Chelation Buffer (PBS without Ca2+/Mg2+, with 2 mM EDTA)

  • Wash Buffer (PBS without Ca2+/Mg2+)

  • Complete Enteroid Culture Medium with [Leu15]-Gastrin I and Y-27632

  • Matrigel®, growth factor reduced

  • 24-well culture plate

Procedure:

  • Tissue Preparation:

    • Wash the biopsy tissue 2-3 times with ice-cold Wash Buffer.

    • Mince the tissue into small pieces (~1-2 mm) on a sterile petri dish.

  • Crypt Isolation:

    • Transfer the minced tissue to a 15 mL conical tube containing 10 mL of ice-cold Chelation Buffer.

    • Incubate on a rotator at 4°C for 30-60 minutes.

    • After incubation, vigorously shake the tube by hand for 30 seconds to release the crypts.

    • Let the tissue fragments settle by gravity for 1-2 minutes.

    • Collect the supernatant, which contains the isolated crypts, and transfer it to a new 15 mL conical tube.

    • Add 10 mL of fresh, ice-cold Chelation Buffer to the remaining tissue fragments and repeat the shaking and collection process 2-3 times.

    • Centrifuge the pooled supernatant at 300 x g for 5 minutes at 4°C to pellet the crypts.

    • Carefully aspirate the supernatant and wash the crypt pellet with 10 mL of ice-cold Wash Buffer.

    • Centrifuge again at 300 x g for 5 minutes at 4°C.

  • Enteroid Seeding:

    • Aspirate the supernatant, leaving a clean crypt pellet.

    • Resuspend the crypt pellet in an appropriate volume of ice-cold Matrigel® (e.g., 200-500 crypts per 50 µL of Matrigel®).[9][10]

    • Pre-warm a 24-well culture plate at 37°C.

    • Carefully dispense 50 µL of the crypt-Matrigel® suspension into the center of each well to form a dome.

    • Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to polymerize.

    • Gently add 500 µL of pre-warmed Complete Enteroid Culture Medium with [Leu15]-Gastrin I and Y-27632 to each well.

  • Culture Maintenance:

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Replace the culture medium every 2-3 days with fresh, pre-warmed Complete Enteroid Culture Medium with [Leu15]-Gastrin I (without Y-27632 after the first 2-3 days).

    • Monitor the formation and growth of enteroids daily under a microscope. Enteroids should become visible within 24-48 hours and develop budding structures within a week.

enteroid_establishment_workflow Workflow for Establishing Enteroid Cultures biopsy Intestinal Biopsy Collection mince Mince Tissue biopsy->mince chelation Incubate in Chelation Buffer mince->chelation release Vigorously Shake to Release Crypts chelation->release collect Collect Supernatant (Crypts) release->collect pellet Pellet Crypts by Centrifugation collect->pellet resuspend Resuspend in Matrigel® pellet->resuspend plate Plate Matrigel® Domes resuspend->plate polymerize Polymerize Matrigel® at 37°C plate->polymerize add_medium Add Complete Culture Medium with [Leu15]-Gastrin I polymerize->add_medium culture Incubate at 37°C, 5% CO2 add_medium->culture

Caption: Enteroid culture establishment workflow.

Protocol 3: Passaging Human Enteroids

This protocol describes the method for splitting and expanding established enteroid cultures.

Materials:

  • Established enteroid cultures in Matrigel®

  • Ice-cold Wash Buffer (PBS without Ca2+/Mg2+)

  • Cell recovery solution or gentle cell dissociation reagent (optional)

  • Complete Enteroid Culture Medium with [Leu15]-Gastrin I and Y-27632

  • Matrigel®

  • 24-well culture plate

Procedure:

  • Enteroid Recovery:

    • Aspirate the culture medium from the wells containing mature enteroids.

    • Add 1 mL of ice-cold Wash Buffer to each well and mechanically disrupt the Matrigel® dome by pipetting up and down.

    • Transfer the enteroid-Matrigel® suspension to a 15 mL conical tube.

  • Dissociation:

    • Centrifuge at 300 x g for 5 minutes at 4°C to pellet the enteroids.

    • Aspirate the supernatant.

    • For mechanical dissociation, resuspend the pellet in 1 mL of ice-cold Wash Buffer and pass the suspension through a 27-gauge needle 5-10 times to break the enteroids into smaller fragments.

    • Alternatively, use a gentle enzymatic dissociation reagent according to the manufacturer's instructions.

  • Reseeding:

    • Centrifuge the enteroid fragments at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the fragments in the desired volume of ice-cold Matrigel®.

    • Plate 50 µL domes of the Matrigel®-enteroid suspension in a pre-warmed 24-well plate.

    • Incubate at 37°C for 15-20 minutes to polymerize the Matrigel®.

  • Culture Maintenance:

    • Add 500 µL of pre-warmed Complete Enteroid Culture Medium with [Leu15]-Gastrin I and Y-27632 to each well.

    • Incubate at 37°C and 5% CO2.

    • Replace the medium every 2-3 days with fresh medium containing [Leu15]-Gastrin I but without Y-27632 after the initial 2-3 days.

Conclusion

The use of [Leu15]-Gastrin I (human) in enteroid culture medium provides a supportive environment for the growth and maintenance of these valuable in vitro models. By activating the CCKBR signaling pathway, this stable peptide analog is thought to promote the proliferation and differentiation of intestinal epithelial cells, contributing to the successful establishment and long-term culture of human enteroids. The provided protocols offer a standardized framework for incorporating [Leu15]-Gastrin I into your enteroid culture workflow. Researchers are encouraged to optimize these protocols for their specific applications and cell sources to achieve the best possible results.

References

Application Notes: [Leu15]-Gastrin I (human) as a Supplement in DMEM Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the gastrointestinal epithelium.[1] In this analog, the methionine at position 15 is replaced with leucine, which significantly enhances its stability in aqueous solutions by preventing oxidation, thereby ensuring more consistent biological activity.[1] Like its endogenous counterpart, [Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor.[1][2] This interaction triggers downstream signaling cascades that promote cell proliferation and growth, making it a valuable tool for in vitro studies, particularly in cancer research and gastrointestinal physiology.[2][3] These application notes provide a comprehensive guide for using [Leu15]-Gastrin I as a supplement in Dulbecco's Modified Eagle Medium (DMEM) for cell culture.

Mechanism of Action & Signaling Pathway

[Leu15]-Gastrin I acts as a selective agonist for the CCK2 receptor.[4] The binding of gastrin to CCK2R, which is often overexpressed in malignancies like gastric and pancreatic cancers, initiates a cascade of intracellular signaling events.[2][5] The receptor is primarily coupled to Gq proteins, leading to the activation of Phospholipase C (PLC).[5][6] PLC activation results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Furthermore, CCK2R activation can transactivate other signaling pathways critical for cell growth and survival, notably the Src-dependent activation of the MAPK/ERK pathway.[5][7] This pathway is a central regulator of cell proliferation. Studies have shown that gastrin-induced proliferation is mediated by these signaling cascades, ultimately influencing gene expression related to cell cycle progression, angiogenesis (e.g., VEGF), and tissue remodeling (e.g., MMP-2).[5][8]

Leu15_Gastrin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leu15 [Leu15]-Gastrin I CCK2R CCK2 Receptor Leu15->CCK2R Binds Gq Gq CCK2R->Gq Activates Src Src CCK2R->Src Activates PLC Phospholipase C (PLC) Gq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Ca Ca²⁺ Mobilization PLC->Ca MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK PKC->MAPK_ERK Proliferation Cell Proliferation Survival Gene Expression (VEGF, MMP-2) Ca->Proliferation MAPK_ERK->Proliferation

Caption: [Leu15]-Gastrin I signaling via the CCK2 Receptor.

Data Presentation: Efficacy and Concentration

The mitogenic effects of gastrin are dose-dependent. The optimal concentration can vary between cell lines, depending on the expression level of CCK2R.

Cell LineGastrin ConcentrationObserved EffectReference
AGS-G R (Gastric Adenocarcinoma)0.1 - 100 nMDose-dependent increase in cell proliferation.[9]
HT-29 (Colon Cancer)25.0 mg/L (Pentagastrin)Optimal concentration for stimulating proliferation.[9]
Gastric Epithelial Cells6.2 pM (EC₅₀)Stimulation of cell proliferation.[4]
Rat ECL Cells2.4 - 5 nmol/kg/h (in vivo)Increased ECL-cell density and histamine concentration.[10]

Recommended Protocols

4.1. Reagent Preparation

  • [Leu15]-Gastrin I Stock Solution (1 mM):

    • The molecular weight of [Leu15]-Gastrin I is approximately 2080.16 g/mol .[2]

    • To prepare a 1 mM stock solution, dissolve 1 mg of lyophilized peptide in 480.7 µL of sterile, nuclease-free water or a weak basic solution like 1% NH₄OH, as the peptide is lyophilized from an acidic solution (0.1% TFA).[11]

    • Mix gently by vortexing. Sonication may be recommended if solubility is an issue.[11]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11]

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution on ice.

    • Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). It is critical to use serum-free medium for dilutions to ensure that observed proliferative effects are due to gastrin and not serum growth factors.

4.2. Cell Culture and Treatment Protocol

This protocol is a general guideline for treating adherent cells (e.g., AGS gastric cancer cells) in a 24-well plate format.

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10⁴ cells/well). Culture in complete DMEM (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[12][13]

  • Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂ until cells reach 60-70% confluency.

  • Serum Starvation: To synchronize cells and minimize baseline signaling from serum, aspirate the complete medium, wash once with Phosphate-Buffered Saline (PBS), and replace with serum-free DMEM. Incubate for 12-24 hours.

  • Treatment: Prepare working solutions of [Leu15]-Gastrin I at 2x the final desired concentration in serum-free DMEM.

  • Remove the starvation medium and add an equal volume of the 2x gastrin working solution to the appropriate wells. For the negative control, add serum-free DMEM only.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours) to assess proliferation, or for shorter periods (5-60 minutes) to analyze signaling pathway activation.

4.3. Cell Proliferation (MTT) Assay Protocol

The MTT assay measures cell viability as an indicator of proliferation.

MTT_Assay_Workflow A 1. Seed & Culture Cells (e.g., 96-well plate) B 2. Serum Starve Cells (12-24 hours) A->B C 3. Treat with [Leu15]-Gastrin I (e.g., 0.1-100 nM) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (e.g., 570 nm) G->H

Caption: Standard experimental workflow for an MTT proliferation assay.
  • Procedure: Follow the cell culture and treatment protocol (Section 4.2) using a 96-well plate.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of DMSO or MTT solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

4.4. Western Blot Protocol for Signaling Pathway Analysis

This protocol is designed to detect the phosphorylation of key signaling proteins like ERK1/2.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Short term: 5-60 min) B 2. Cell Lysis & Protein Quantification (e.g., Bradford Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (e.g., 5% BSA or milk) D->E F 6. Primary Antibody Incubation (e.g., anti-p-ERK, overnight) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H

Caption: General workflow for Western Blot analysis.
  • Cell Treatment: Culture and serum-starve cells as described (Section 4.2). Treat with [Leu15]-Gastrin I (e.g., 10 nM) for short time points (0, 5, 15, 30, 60 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysates, and centrifuge to pellet debris.

  • Quantification: Determine protein concentration of the supernatant using a Bradford or BCA assay.[8]

  • Electrophoresis: Denature 20-30 µg of protein per sample and separate on a 10% SDS-PAGE gel.[8]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody (e.g., rabbit anti-phospho-ERK) overnight at 4°C.

  • Washing: Wash the membrane 3x with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using an imaging system.

  • Stripping & Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK or a loading control like GAPDH or β-actin to normalize the data.[8]

References

Protocol for In Vivo Administration of [Leu15]-Gastrin I (human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of [Leu15]-Gastrin I (human), a stable and biologically active analog of human Gastrin I. This document is intended to guide researchers in designing and executing experiments to study the physiological effects of this peptide, primarily its role in stimulating gastric acid secretion and its trophic effects on the gastrointestinal epithelium.

Introduction

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine at position 15 is replaced by leucine. This substitution enhances the peptide's stability by preventing oxidation, thereby ensuring a longer shelf-life and more consistent biological activity in experimental settings. [Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor, initiating a cascade of intracellular signaling events that lead to physiological responses such as the secretion of gastric acid.[1] This peptide is a valuable tool for studying gastric physiology, the pathophysiology of diseases involving hypergastrinemia, and for the development of novel therapeutics targeting the gastrin/CCK2 receptor system.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for [Leu15]-Gastrin I and related compounds.

Table 1: Receptor Binding Affinity

LigandReceptorCell LineIC50 (nM)RadioligandReference
DGA1 (a [Leu15]gastrin-I analog)CCK2HEK293-CCK2i4svR1.62 ± 0.17[¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin[2]
DG2 (a [Leu15]gastrin-I analog)CCK2HEK293-CCK2i4svR5.04 ± 0.29[¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin[2]
PentagastrinCCK2A431-CCK2R0.76 ± 0.11[¹²⁵I][Leu¹⁵]gastrin-I[3]
Novel CCK2R Peptide AnalogCCK2A431-CCK2R0.69 ± 0.09[¹²⁵I][Leu¹⁵]gastrin-I[3]

Table 2: Pharmacokinetic Parameters

PeptideSpeciesHalf-lifeReference
Gastrin-17Human9.5 - 10.5 min[4]
Gastrin-17Dog3.5 min[4]
Synthetic human gastrin ICat2.65 min[5]
PentagastrinCat1.50 min[5]
Novel Ghrelin Analogs (s.c.)Mouse~2 hours[6]

Table 3: In Vivo Dosages for Gastrin Analogs

PeptideSpeciesAdministration RouteDosageStudy DurationObserved EffectsReference
[Leu15]-gastrin-17RatContinuous s.c. infusion1.2 or 2.4 nmol/kg/h28 daysIncreased stomach weight and ECL cell density
PentagastrinRatIntravenous-AcuteStimulation of gastric acid secretion[7][8]
Gastrin IMouse-EC50 = 6.2 pMIn vitroStimulation of gastric epithelial cell proliferation

Signaling Pathway

[Leu15]-Gastrin I binding to the CCK2 receptor primarily activates the Gq alpha subunit of the heterotrimeric G-protein.[9][10][11] This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[9][10] Downstream of these events, the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways are activated, leading to changes in gene expression that promote cell growth and proliferation.[9][11]

Gastrin_Signaling_Pathway CCK2R CCK2 Receptor G_protein Gq CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Transcription Gene Transcription (Proliferation, Growth) PI3K_Akt->Transcription MAPK_ERK->Transcription Gastrin [Leu15]-Gastrin I Gastrin->CCK2R

Caption: [Leu15]-Gastrin I signaling pathway via the CCK2 receptor.

Experimental Protocols

Preparation of [Leu15]-Gastrin I for In Vivo Administration
  • Reconstitution: [Leu15]-Gastrin I is typically supplied as a lyophilized powder. For reconstitution, use a sterile, pyrogen-free vehicle. A common solvent is sterile phosphate-buffered saline (PBS) or 0.9% saline.[12] Some protocols suggest dissolving the peptide in a small amount of 0.1% NaOH or 1% NH4OH to aid solubility before dilution in the final vehicle.

  • Vehicle Selection: The choice of vehicle depends on the administration route and desired release profile. For subcutaneous injections, PBS or saline are suitable.[12] For continuous infusion via osmotic minipumps, the peptide should be dissolved in a vehicle compatible with the pump, such as sterile saline.

  • Concentration: The final concentration should be calculated based on the desired dose and the injection volume appropriate for the animal model.[13][14]

  • Storage: Store the reconstituted peptide solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Before administration, thaw the aliquot and bring it to room temperature.

In Vivo Administration Routes

1. Subcutaneous (s.c.) Injection (Mice)

  • Dosage: The optimal dose should be determined by a dose-response study. Based on studies with other peptides, a starting range of 1-10 nmol/kg could be considered.

  • Procedure:

    • Restrain the mouse appropriately.

    • Lift the loose skin over the dorsal midline (scruff) to form a tent.

    • Insert a 25-27 gauge needle into the base of the skin tent.[15][16]

    • Inject the desired volume (typically up to 5 ml/kg).[14][16]

    • Withdraw the needle and gently massage the injection site to aid dispersal.

2. Intravenous (i.v.) Injection (Mice)

  • Dosage: Intravenous administration results in rapid systemic distribution. Lower doses compared to subcutaneous injection may be effective. A starting point could be 0.1-1 nmol/kg.

  • Procedure (Tail Vein Injection):

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Clean the tail with 70% ethanol.

    • Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

    • Slowly inject the solution (bolus volume typically < 0.2 ml total for a mouse).[17]

    • Withdraw the needle and apply gentle pressure to the injection site.

3. Continuous Infusion via Osmotic Minipump (Rats)

  • Dosage: A study in rats used 1.2 or 2.4 nmol/kg/h of [Leu15]-gastrin-17 for 28 days.

  • Procedure:

    • Anesthetize the rat.

    • Fill the osmotic minipump with the sterile [Leu15]-Gastrin I solution according to the manufacturer's instructions.

    • Make a small subcutaneous incision on the back of the rat.

    • Implant the filled minipump subcutaneously.

    • Suture the incision.

    • Provide appropriate post-operative care.

Measurement of Gastric Acid Secretion (Anesthetized Rat Model)

This protocol is adapted from methods for measuring gastric acid secretion in anesthetized rats.[5][18]

  • Animal Preparation:

    • Fast the rat overnight with free access to water.

    • Anesthetize the rat (e.g., with urethane).

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the esophagus and the pylorus.

  • Gastric Perfusion:

    • Perfuse the stomach with warm (37°C) saline or 5% glucose solution through the esophageal cannula at a constant rate.[7]

    • Collect the perfusate from the pyloric cannula.

  • Stimulation of Acid Secretion:

    • After a basal collection period, administer [Leu15]-Gastrin I intravenously at the desired dose(s).

  • Quantification of Acid Secretion:

    • Measure the pH of the collected perfusate.

    • Titrate the perfusate back to the initial pH with a standard NaOH solution (e.g., 0.01 N NaOH).

    • Calculate the acid output (e.g., in μmol H+/min).

Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of test compounds for the CCK2 receptor.[19][20][21]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the CCK2 receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled [Leu15]-Gastrin I (e.g., [¹²⁵I]-[Tyr¹²]-,[Leu¹⁵]]-Gastrin I), and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor, e.g., unlabeled [Leu15]-Gastrin I).

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.[19]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effect of [Leu15]-Gastrin I on gastric acid secretion.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prep_Peptide Prepare [Leu15]-Gastrin I Solution Administer Administer [Leu15]-Gastrin I (e.g., i.v. injection) Prep_Peptide->Administer Prep_Animal Prepare Animal Model (e.g., Anesthetize Rat) Prep_Animal->Administer Collect_Samples Collect Gastric Perfusate Administer->Collect_Samples Measure_pH Measure pH of Perfusate Collect_Samples->Measure_pH Titrate Titrate with NaOH Measure_pH->Titrate Calculate Calculate Acid Output Titrate->Calculate Data_Analysis Data Analysis and Interpretation Calculate->Data_Analysis

Caption: Workflow for in vivo gastric acid secretion study.

References

Application Notes and Protocols for Radiolabeling [Leu15]-Gastrin I Analogs for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of [Leu15]-Gastrin I analogs, targeting the cholecystokinin-2 receptor (CCK2R), for use in preclinical and clinical imaging studies. The protocols focus on labeling with medically relevant radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) and Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu) for Single Photon Emission Computed Tomography (SPECT) and targeted radionuclide therapy.

Gastrin and its analogs are valuable tools for the diagnosis and treatment of tumors overexpressing the CCK2R, such as medullary thyroid carcinoma, neuroendocrine tumors, and small cell lung cancer.[1][2] The substitution of methionine at position 15 with leucine ([Leu15]) enhances the stability of the peptide against oxidation, thereby improving its in vivo performance. This document outlines the necessary steps from peptide conjugation with a chelator to the final quality control of the radiolabeled product.

I. Overview of Radiolabeling Strategies

The selection of a radiolabeling strategy depends on the chosen radionuclide and the desired application (diagnostic imaging or therapy). This involves the use of a bifunctional chelator, which is covalently attached to the gastrin analog and strongly complexes the radiometal.

Common Radionuclides and Chelators:

RadionuclideImaging ModalityCommon ChelatorsKey Characteristics
Gallium-68 (⁶⁸Ga) PETDOTA, NOTA, HBED, THPShort half-life (68 min) suitable for imaging peptides with rapid pharmacokinetics. Generator produced.[3][4]
Indium-111 (¹¹¹In) SPECTDOTA, DTPALonger half-life (2.8 days) allows for imaging at later time points.[5][6]
Lutetium-177 (¹⁷⁷Lu) SPECT/TherapyDOTAEmits both beta particles for therapy and gamma rays for imaging (theranostic).[5][7][8]

The choice of chelator is critical. While DOTA is widely used and forms stable complexes with a range of radiometals, its labeling often requires heating, which could potentially degrade sensitive peptides.[6][9] Newer chelators like THP and HBED can be radiolabeled with ⁶⁸Ga under milder conditions (room temperature and neutral pH).[3][10]

II. Experimental Protocols

Protocol 1: Synthesis of DOTA-conjugated [Leu15]-Gastrin I Analog

This protocol describes the solid-phase peptide synthesis (SPPS) of a [Leu15]-Gastrin I analog and its subsequent conjugation with a DOTA chelator.

Workflow for DOTA-Peptide Synthesis:

Resin Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin->SPPS 1. Assemble Peptide Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage 2. Release Peptide Purification1 HPLC Purification Cleavage->Purification1 3. Isolate Peptide DOTA_Conj DOTA-NHS Ester Conjugation Purification1->DOTA_Conj 4. Add Chelator Purification2 Final HPLC Purification DOTA_Conj->Purification2 5. Purify Conjugate QC Quality Control (MS, HPLC) Purification2->QC 6. Verify Product Final_Product DOTA-[Leu15]-Gastrin I QC->Final_Product

Caption: Workflow for the synthesis of DOTA-conjugated [Leu15]-Gastrin I.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The [Leu15]-Gastrin I analog is synthesized on a Rink-amide resin using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[11]

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • DOTA Conjugation: The purified peptide is reacted with a commercially available activated DOTA derivative (e.g., DOTA-NHS ester) in a suitable buffer (e.g., bicarbonate or borate buffer, pH 8-9) to form a stable amide bond.

  • Final Purification and Quality Control: The DOTA-conjugated peptide is purified by HPLC to remove unconjugated peptide and excess DOTA. The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Protocol 2: Radiolabeling of DOTA-[Leu15]-Gastrin I with Gallium-68 (⁶⁸Ga)

This protocol outlines the labeling of the DOTA-conjugated gastrin analog with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Radiolabeling Workflow:

Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ Generator->Elution Reaction Reaction Vial: - DOTA-Peptide - Buffer (e.g., Acetate) - ⁶⁸GaCl₃ Elution->Reaction 1. Add ⁶⁸Ga Heating Incubate (e.g., 95°C, 10 min) Reaction->Heating 2. Label Purification SPE Purification (e.g., C18 cartridge) Heating->Purification 3. Purify QC Quality Control (radio-TLC/HPLC) Purification->QC 4. Verify Final_Product [⁶⁸Ga]Ga-DOTA-[Leu15]-Gastrin I QC->Final_Product

Caption: General workflow for ⁶⁸Ga-labeling of a DOTA-peptide.

Methodology:

  • Generator Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. A common method involves using 0.1 M HCl. For some procedures, the eluate is further purified and concentrated using a cation-exchange cartridge.[4]

  • Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-[Leu15]-Gastrin I analog (typically 10-50 µg) and a suitable buffer (e.g., sodium acetate, pH 3.5-5.0) to maintain the optimal pH for labeling.[3]

  • Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial. The mixture is typically heated at 80-100°C for 5-20 minutes.[10]

  • Purification: After incubation, the reaction mixture is passed through a C18 solid-phase extraction (SPE) cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities. The radiolabeled peptide is retained on the cartridge, washed with water, and then eluted with an ethanol/water mixture.

  • Quality Control:

    • Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC. RCP should typically be >95%.

    • pH: The final product should be adjusted to a physiologically acceptable pH (around 7).

    • Sterility and Endotoxin Testing: Required for clinical applications.

Radiolabeling Parameters for Different Chelators with ⁶⁸Ga:

ChelatorTemperature (°C)pHTime (min)Typical RCY (%)Reference(s)
DOTA 90 - 1003.5 - 4.55 - 20>95[3][10]
NOTA 25 (Room Temp)4.410~80 (at 10µM)[10]
HBED 25 (Room Temp)4.610>96[10]
THP 25 (Room Temp)6.55>98[3][10]
Protocol 3: Radiolabeling of DOTA-[Leu15]-Gastrin I with Lutetium-177 (¹⁷⁷Lu)

This protocol is for labeling with ¹⁷⁷Lu for SPECT imaging and potential therapeutic applications.

Methodology:

  • Reaction Mixture Preparation: In a sterile vial, dissolve DOTA-[Leu15]-Gastrin I (e.g., 1 µg/µL stock) in an ascorbate buffer (pH ~5.0) to prevent radiolysis.[12]

  • Radiolabeling Reaction: Add ¹⁷⁷LuCl₃ solution to the peptide mixture. The reaction is typically carried out at 80-95°C for 20-35 minutes.[5][8][12]

  • Quenching: After incubation, the reaction can be quenched by adding a solution of DTPA to complex any remaining free ¹⁷⁷Lu.[13]

  • Quality Control:

    • Radiochemical Purity: Assessed by radio-HPLC. The retention time of the ¹⁷⁷Lu-DOTA-peptide will be different from free ¹⁷⁷Lu.[12] An RCP of >97% is often achieved.[12]

    • Molar Activity: Calculated based on the amount of radioactivity and the amount of peptide used.

Optimized Radiolabeling Conditions for DOTA-Peptides:

RadionuclideTemperature (°C)pHTime (min)Reference(s)
¹¹¹In 1004.0 - 4.530[5]
¹⁷⁷Lu 804.0 - 5.020 - 45[5][8]
⁹⁰Y 804.0 - 4.520[5]

III. In Vitro and In Vivo Evaluation

Protocol 4: In Vitro Stability Assay

Methodology:

  • Incubate the radiolabeled [Leu15]-Gastrin I analog in human serum or plasma at 37°C.[14]

  • At various time points (e.g., 30 min, 1h, 4h, 24h), take aliquots and precipitate the proteins (e.g., with ethanol or acetonitrile).

  • Centrifuge the samples and analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.[14] More than 95% of intact peptide may remain after 4 hours of incubation.[14]

Protocol 5: Receptor Binding Affinity Assay

Methodology:

  • Use cells engineered to express the CCK2R (e.g., A431-CCK2R cells).[15][16]

  • Perform a competitive binding assay by incubating the cells with a constant concentration of a known radioligand (e.g., ¹²⁵I-[Leu15]-Gastrin I) and increasing concentrations of the non-radiolabeled DOTA-[Leu15]-Gastrin I analog.[15][17]

  • Measure the bound radioactivity and calculate the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Low nanomolar IC₅₀ values indicate high binding affinity.[15]

CCK2R Signaling Pathway:

Ligand Radiolabeled [Leu15]-Gastrin I Analog Receptor CCK2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (e.g., Proliferation, Secretion) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified CCK2 receptor signaling pathway activation.

Protocol 6: Cell Uptake and Internalization Assay

Methodology:

  • Incubate CCK2R-expressing cells with the radiolabeled gastrin analog at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).[16]

  • To measure total cell-associated radioactivity, wash the cells with cold buffer and measure the radioactivity in a gamma counter.

  • To differentiate between membrane-bound and internalized radioactivity, first incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioligand, then measure the radioactivity in the cell pellet (internalized fraction) and the acid wash (membrane-bound fraction).

  • Uptake is typically expressed as a percentage of the added radioactivity. A high and increasing uptake over time indicates receptor-specific internalization.[16]

Protocol 7: In Vivo Biodistribution and Imaging

Methodology:

  • Animal Model: Use tumor-bearing mice, for example, nude mice with subcutaneous xenografts of a CCK2R-expressing cell line (e.g., AR42J or A431-CCK2R).[1][14]

  • Injection: Administer a defined amount of the radiolabeled peptide intravenously into the tail vein.

  • Imaging: At selected time points post-injection (p.i.), perform PET or SPECT imaging.

  • Biodistribution: At the end of the study, euthanize the animals, dissect major organs and the tumor, weigh them, and measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g). High tumor uptake combined with low uptake in non-target organs, especially the kidneys, is desirable.[1]

Quantitative Data from Preclinical Studies of Radiolabeled Gastrin Analogs:

AnalogRadionuclideTumor ModelTumor Uptake (%ID/g at 1h p.i.)Kidney Uptake (%ID/g at 1h p.i.)Reference(s)
⁹⁹ᵐTc-HYNIC-MG analogs⁹⁹ᵐTcAR42J>3.0-[6]
¹¹¹In-DTPA-d-Glu-minigastrin¹¹¹In-HighHigh (~60)[1]
¹¹¹In-DOTA-HHEAYGWMDF-NH₂¹¹¹InAR42JLowered by 3x (vs. penta-Glu)Lowered by 20x (vs. penta-Glu)[1]
¹¹¹In-DTPAGlu-G-CCK8¹¹¹InA431-CCK2R~4.0 (at 30 min)~5.5 (at 30 min)[6]

Note: Direct comparison is challenging due to variations in peptide sequences, chelators, and experimental conditions. Deletion of the pentaglutamate sequence from minigastrin analogs generally reduces kidney uptake significantly, albeit often with a concurrent reduction in tumor uptake.[1]

IV. Conclusion

The successful radiolabeling of [Leu15]-Gastrin I analogs provides powerful probes for the non-invasive imaging of CCK2R-expressing tumors. The choice of radionuclide, chelator, and specific peptide sequence must be carefully optimized to achieve high tumor uptake and favorable pharmacokinetics. The protocols and data presented herein serve as a guide for researchers in the development and evaluation of these promising radiopharmaceuticals for diagnostic and theranostic applications in oncology.

References

Application Notes and Protocols: [Leu15]-Gastrin I (human) in Pancreatic Cancer Organoid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies.[1][2][3] The development of patient-derived organoids (PDOs) has emerged as a powerful preclinical model to study pancreatic cancer biology and evaluate therapeutic responses in a personalized manner.[1][2][3][4][5] These three-dimensional, self-organizing structures recapitulate the histological and genetic characteristics of the original tumor.[1][2]

The gastrointestinal hormone gastrin, and its analogue [Leu15]-Gastrin I, have been identified as significant factors in pancreatic cancer progression.[6][7][8] [Leu15]-Gastrin I exerts its effects through the cholecystokinin B receptor (CCK-BR), which is often overexpressed in pancreatic cancer cells.[6][9][10] The binding of gastrin to CCK-BR activates downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and contribute to the fibrotic tumor microenvironment.[9][10][11][12] Consequently, [Leu15]-Gastrin I is a critical component in the culture medium for establishing and maintaining pancreatic cancer organoids, and understanding its role is crucial for both basic research and therapeutic development.[1][13][14]

These application notes provide a comprehensive overview and detailed protocols for the use of [Leu15]-Gastrin I (human) in human pancreatic cancer organoid research.

Data Presentation

Table 1: Summary of Quantitative Effects of CCK-BR Signaling Modulation
Experimental ModelTreatmentOutcome MeasureResultReference
PANC-1, MIA PaCa-2, AsPC-1 human pancreatic cancer cell linesCCK-BR siRNABrdU Incorporation (DNA Synthesis)Significant decrease in all three cell lines[9]
PANC-1 cellsCCK-BR siRNACaspase-3 Activity (Apoptosis)Significant increase[9]
PANC-1 cellsStable shRNA-mediated CCK-BR downregulationCaspase-3 Activity (Apoptosis)Significant increase[9]
PANC-1 cellsCCK-BR downregulationXIAP Expression (Inhibitor of Apoptosis)Decreased expression[9][10]
PANC-1, MIA PaCa-2, AsPC-1 cellsCCK-BR downregulationAkt Phosphorylation (Pro-survival signaling)Decreased phosphorylation in all three cell lines[9][10]
BxPC-3 human pancreatic cancer cells (serum-free medium)L-365,260 (CCK-B/gastrin receptor antagonist)Cell GrowthInhibition of cell growth[15]
PANC-1 xenografts in nude miceL-365,260 (1 mg/kg twice daily for 24 days)Tumor Weight, Protein and DNA ContentDecreased compared to controls[8]
PANC-1 xenografts in nude micePentagastrin (1 mg/kg twice daily for 24 days)Tumor Weight, Protein and DNA ContentIncreased compared to controls[8]

Signaling Pathway

The binding of [Leu15]-Gastrin I to the CCK-B receptor on pancreatic cancer cells triggers a cascade of intracellular events that promote tumor growth and survival. A key pathway involved is the PI3K/Akt signaling cascade. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as BAD, and the upregulation of anti-apoptotic proteins like XIAP. This signaling also plays a role in cell cycle progression and cell migration.

CCKBR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu15_Gastrin_I [Leu15]-Gastrin I CCKBR CCK-B Receptor (GPCR) Leu15_Gastrin_I->CCKBR Binds to G_Protein G-Protein CCKBR->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Pro_Survival Cell Proliferation, Survival & Migration Akt->Pro_Survival Promotes Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes

Figure 1: [Leu15]-Gastrin I / CCK-BR Signaling Pathway.

Experimental Protocols

Protocol 1: Establishment and Culture of Human Pancreatic Cancer Organoids

This protocol is adapted from methodologies for generating patient-derived tumor organoids.[16][17]

Materials:

  • Surgically resected pancreatic tumor tissue or patient-derived xenograft (PDX)

  • Digestion Media (e.g., DMEM with Collagenase and Dispase)

  • Resuspension Media (e.g., DMEM with 1% BSA and Penicillin-Streptomycin)

  • Matrigel®, growth factor reduced

  • Complete Pancreatic Organoid Medium (see preparation below)

  • 12-well or 24-well tissue culture plates

  • Sterile surgical instruments

  • Centrifuge

Complete Pancreatic Organoid Medium Preparation:

ComponentFinal Concentration
DMEM/F12 Basal Medium1X
B-27™ Supplement (50X)1X
Ala-L-Glutamine (100X)2 mM
HEPES (1M)10 mM
N-Acetyl-L-cysteine1.25 mM
Nicotinamide1 mM
[Leu15]-Gastrin I 10 nM
A-83-01 (TGF-β inhibitor)0.5 µM
Recombinant human Noggin100 ng/mL
Recombinant human EGF50 ng/mL
R-spondin1 (conditioned media)As required
FGF10100 ng/mL
ROCK inhibitor (Y-27632)10 µM (for initial plating and passaging only)

(Adapted from Sigma-Aldrich 3dGRO® Pancreatic Organoids and other sources)[14]

Procedure:

  • Tissue Processing:

    • Wash the fresh tumor tissue with cold PBS.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

    • Transfer the minced tissue to a conical tube containing Digestion Media.

    • Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated.

  • Cell Isolation and Plating:

    • Neutralize the digestion enzymes with Resuspension Media.

    • Filter the cell suspension through a 70-100 µm cell strainer to remove large debris.

    • Centrifuge the suspension at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant and resuspend the cell pellet in cold Matrigel®.

    • Dispense 25-50 µL domes of the Matrigel®-cell suspension into pre-warmed 24-well plates.

    • Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.

  • Organoid Culture and Maintenance:

    • Gently add 500 µL of pre-warmed Complete Pancreatic Organoid Medium (containing ROCK inhibitor for the first 2-3 days) to each well.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

    • Change the medium every 2-3 days with fresh medium (without ROCK inhibitor).

    • Monitor organoid growth using a microscope. Organoids should become visible within 7-14 days.

  • Organoid Passaging:

    • When organoids become large and dense, they should be passaged.

    • Aspirate the medium and mechanically disrupt the Matrigel® domes using a pipette.

    • Transfer the organoid-Matrigel® slurry to a conical tube and break up the organoids by pipetting.

    • Centrifuge, remove the supernatant, and resuspend the organoid fragments in fresh Matrigel®.

    • Re-plate as described in step 2.

Protocol 2: Proliferation Assay using BrdU Incorporation

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Established pancreatic cancer organoid cultures

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to a fluorescent marker or enzyme (e.g., HRP)

  • Substrate for detection (e.g., TMB for HRP)

  • Plate reader or fluorescence microscope

Procedure:

  • Treatment:

    • Plate organoids in a 96-well plate.

    • Treat organoids with varying concentrations of [Leu15]-Gastrin I or CCK-BR antagonists for a predetermined time (e.g., 24-48 hours). Include a vehicle control.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Permeabilization:

    • Remove the labeling medium and fix the organoids.

    • Permeabilize the cells to allow antibody access to the nucleus.

  • Immunodetection:

    • Add the anti-BrdU antibody and incubate.

    • Wash to remove unbound primary antibody.

    • Add the secondary antibody and incubate.

    • Wash to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.

    • Alternatively, visualize and quantify BrdU-positive cells using fluorescence microscopy.

    • Normalize the results to the control group to determine the relative change in proliferation.

Protocol 3: Apoptosis Assay using Caspase-3 Activity Measurement

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Established pancreatic cancer organoid cultures

  • Caspase-3 colorimetric or fluorometric assay kit

  • Lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

  • Plate reader

Procedure:

  • Treatment:

    • Plate organoids in a multi-well plate.

    • Treat organoids with the test compounds (e.g., CCK-BR antagonists) for a specified duration (e.g., 48-72 hours).

  • Cell Lysis:

    • Lyse the organoids using the provided lysis buffer to release cellular contents, including caspases.

  • Caspase-3 Activity Measurement:

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate at 37°C to allow caspase-3 to cleave the substrate, generating a colored or fluorescent product.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the fold-change in caspase-3 activity relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of [Leu15]-Gastrin I on pancreatic cancer organoids.

Experimental_Workflow Start Patient Tumor Sample (Biopsy or Resection) Establishment Organoid Establishment (Digestion & Plating in Matrigel) Start->Establishment Culture Organoid Culture & Expansion (with [Leu15]-Gastrin I in medium) Establishment->Culture Treatment Experimental Treatment (e.g., CCK-BR antagonist, varying [Leu15]-Gastrin I conc.) Culture->Treatment Assays Functional Assays Treatment->Assays Proliferation Proliferation Assay (e.g., BrdU) Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-3) Assays->Apoptosis Migration Migration/Invasion Assay Assays->Migration Analysis Data Analysis & Interpretation Proliferation->Analysis Apoptosis->Analysis Migration->Analysis

Figure 2: Pancreatic Cancer Organoid Experimental Workflow.

Conclusion

[Leu15]-Gastrin I is an essential component for the successful culture of human pancreatic cancer organoids and a key factor in the proliferation and survival of these cancer cells through the CCK-BR signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the role of the gastrin/[Leu15]-Gastrin I-CCK-BR axis in pancreatic cancer and to utilize pancreatic organoids as a robust platform for drug screening and the development of novel therapeutic strategies targeting this pathway.

References

Application of [Leu15]-Gastrin I in the Study of G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu15]-Gastrin I is a synthetic analog of human gastrin I, a peptide hormone that plays a crucial role in regulating gastric acid secretion and gastrointestinal cell growth.[1][2] This analog, where the methionine at position 15 is replaced by a more stable leucine residue, acts as a potent and selective agonist for the cholecystokinin B (CCK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The CCK2 receptor, also known as the gastrin receptor, is a key target in both physiological and pathophysiological processes, including gastric acid secretion, anxiety, and the proliferation of certain cancers.[4][5][6] The stability and selectivity of [Leu15]-Gastrin I make it an invaluable tool for researchers studying the pharmacology, signaling, and function of the CCK2 receptor.

This document provides detailed application notes and protocols for the use of [Leu15]-Gastrin I in studying GPCRs, with a focus on the CCK2 receptor.

Quantitative Data

The following table summarizes the binding affinities and potency values of gastrin and its analogs for the CCK2 receptor.

LigandParameterValueCell Line/TissueReference
GastrinKi0.3–1 nM-[4]
Gastrin I (human)EC50 (Histamine Secretion)0.014 nM-
Gastrin I (human)EC50 (Cell Proliferation)6.2 pMGastric Epithelial Cells
[Leu15]sulfated gastrin 1–17Ki13.2 ± 1.5 nMFlp-InTM CCK2R-293 Cells[5]
Unlabeled peptide 1 (analog of [Leu15]gastrin-I)IC500.69 ± 0.09 nMA431-CCK2R cells[7]
Z-360IC50 (Displacement of [125I][I-Tyr12,Leu15]gastrin)1.57 ± 0.14 nMHEK293-CCK2i4svR cell membranes[8]
DGA1IC50 (Displacement of [125I][I-Tyr12,Leu15]gastrin)1.62 ± 0.17 nMHEK293-CCK2i4svR cell membranes[8]
DG2IC50 (Displacement of [125I][I-Tyr12,Leu15]gastrin)5.04 ± 0.29 nMHEK293-CCK2i4svR cell membranes[8]

Signaling Pathways

Activation of the CCK2 receptor by [Leu15]-Gastrin I primarily initiates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Leu15_Gastrin [Leu15]-Gastrin I CCK2R CCK2 Receptor Leu15_Gastrin->CCK2R Binds Gq Gαq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

CCK2 Receptor Gαq Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of [Leu15]-Gastrin I or to characterize the binding of other compounds to the CCK2 receptor using a radiolabeled form of [Leu15]-Gastrin I (e.g., [125I]-[Tyr12, Leu15]-Gastrin I).

Materials:

  • HEK293 cells stably expressing the human CCK2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radiolabeled [Leu15]-Gastrin I (e.g., [125I]-[Tyr12, Leu15]-Gastrin I)

  • Unlabeled [Leu15]-Gastrin I

  • Test compounds

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-CCK2R cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled [Leu15]-Gastrin I (for non-specific binding).

      • 50 µL of various concentrations of the test compound or unlabeled [Leu15]-Gastrin I (for competition assays).

      • 50 µL of radiolabeled [Leu15]-Gastrin I at a concentration near its Kd.

      • 100 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the Kd and Bmax.

    • For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Culture & Prepare CCK2R-expressing Cells/Membranes B Incubate Membranes with Radioligand & Competitor A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Kd, Ki, Bmax) D->E

Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the CCK2 receptor by [Leu15]-Gastrin I.

Materials:

  • HEK293 cells stably expressing the human CCK2 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • [Leu15]-Gastrin I

  • Test compounds (agonists or antagonists)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating and Dye Loading:

    • Seed HEK293-CCK2R cells into black, clear-bottom microplates and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C (e.g., 60 minutes).

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject a solution of [Leu15]-Gastrin I or a test agonist and immediately begin recording the fluorescence intensity over time.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding [Leu15]-Gastrin I.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • For agonist dose-response curves, plot the peak response against the log concentration of the agonist to determine the EC50.

    • For antagonist dose-response curves, plot the inhibition of the [Leu15]-Gastrin I response against the log concentration of the antagonist to determine the IC50.

cAMP Accumulation Assay

While the primary signaling pathway for the CCK2 receptor is Gαq, it can also couple to other G proteins, potentially affecting cAMP levels. This assay can be used to investigate such alternative signaling pathways.

Materials:

  • HEK293 cells stably expressing the human CCK2 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

  • [Leu15]-Gastrin I

  • Forskolin (as a positive control to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well plates

Procedure:

  • Cell Stimulation:

    • Harvest and resuspend HEK293-CCK2R cells in stimulation buffer.

    • Aliquot the cell suspension into a microplate.

    • Add various concentrations of [Leu15]-Gastrin I or other test compounds.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of [Leu15]-Gastrin I to determine its effect on cAMP levels and calculate the EC50 or IC50.

Functional_Assay_Workflow A Seed & Culture CCK2R-expressing Cells B Load with Fluorescent Dye (Ca²⁺) or Prepare for Stimulation (cAMP) A->B C Stimulate with [Leu15]-Gastrin I ± Test Compounds B->C D Measure Signal (Fluorescence or Luminescence) C->D E Data Analysis (EC50, IC50) D->E

General Functional Assay Workflow.

Conclusion

[Leu15]-Gastrin I is a critical research tool for investigating the CCK2 receptor. Its stability and selectivity allow for robust and reproducible results in a variety of assays, including radioligand binding and functional cell-based assays. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize [Leu15]-Gastrin I in their studies of GPCR pharmacology and signaling.

References

Application Notes and Protocols for Studying Cholecystokinin-B Receptors using [Leu15]-Gastrin I (human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu15]-Gastrin I (human) is a synthetic analog of human gastrin I, a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal growth.[1][2] The substitution of methionine at position 15 with leucine provides enhanced stability against oxidation, making it a valuable tool for in vitro and in vivo studies. [Leu15]-Gastrin I is a high-affinity agonist for the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[3][] Due to its selectivity and stability, [Leu15]-Gastrin I is widely used in research to investigate the physiological and pathophysiological roles of the CCK-B receptor, including its involvement in gastrointestinal disorders and various cancers.[1] These application notes provide an overview of the use of [Leu15]-Gastrin I in studying CCK-B receptors, including its binding and functional properties, detailed experimental protocols, and visualization of the associated signaling pathways.

Data Presentation

The following tables summarize the quantitative data for [Leu15]-Gastrin I and related gastrin peptides in binding and functional assays at the CCK-B receptor.

Table 1: Binding Affinity of Gastrin Analogs at the CCK-B Receptor

LigandReceptor/Cell LineAssay TypeRadioligandAffinity (IC50/Ki)Reference
[I-Tyr12, Leu15]-Gastrin I Analog (DG2)HEK293-CCK2i4sv RCompetition Binding[125I][I-Tyr12,Leu15]gastrinIC50 = 5.04 ± 0.29 nM
GastrinHuman CCK-B ReceptorGeneral Description-High affinity (subnanomolar range)[3]
GastrinPANC-1 human pancreatic cancer cellsCompetition Binding[3H]L-365,260More effective than CCK[2]

Table 2: Functional Potency of Gastrin Peptides at the CCK-B Receptor

LigandAssay TypeCell Line/TissueParameter MeasuredPotency (EC50)Reference
GastrinGlucagon SecretionPurified human isletsGlucagon release8 ± 5 pmol/l[5]
GastrinCell ProliferationGastric Cancer CellsIncreased cell growth10 nM (effective concentration)

Note: Specific EC50 values for [Leu15]-Gastrin I in calcium mobilization and ERK phosphorylation assays are not available in the reviewed literature. The provided data is for gastrin-induced physiological responses.

Table 3: In Vivo Effects of [Leu15]-Gastrin-17

Animal ModelAdministrationDoseObserved EffectReference
RatContinuous infusion2.4 nmol/kg/hIncreased ECL-cell density, mucosal histamine concentration, and HDC activity[6]

Signaling Pathways

Activation of the CCK-B receptor by [Leu15]-Gastrin I initiates a cascade of intracellular signaling events primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a critical role in cell proliferation and differentiation.

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Leu15_Gastrin [Leu15]-Gastrin I CCKBR CCK-B Receptor Leu15_Gastrin->CCKBR G_protein Gq Protein CCKBR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade activates Cellular_Response Cellular Response (Proliferation, Secretion) MAPK_Cascade->Cellular_Response leads to

Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing [Leu15]-Gastrin I to study CCK-B receptors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Radioligand Binding Assay Functional Functional Assays Calcium Calcium Mobilization Functional->Calcium ERK ERK Phosphorylation Functional->ERK Animal_Models Animal Models (e.g., Rats, Mice) Physiological Physiological Response (e.g., Gastric Acid Secretion) Animal_Models->Physiological Pathological Pathological Response (e.g., Tumor Growth) Animal_Models->Pathological Start Start: CCK-B Receptor Research Start->Binding Start->Functional Start->Animal_Models

Caption: General Experimental Workflow.

Protocol 1: Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of test compounds for the CCK-B receptor using radiolabeled [Leu15]-Gastrin I.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human CCK-B receptor.

  • Radioligand: [125I]-[Tyr12, Leu15]-Gastrin I.

  • Non-labeled Ligand: [Leu15]-Gastrin I (for determining non-specific binding) and test compounds.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of a high concentration of non-labeled [Leu15]-Gastrin I (e.g., 1 µM) for determining non-specific binding.

    • 50 µL of varying concentrations of the test compound.

  • Add Radioligand: Add 50 µL of radiolabeled [125I]-[Tyr12, Leu15]-Gastrin I to each well at a final concentration close to its Kd (e.g., 0.1-1 nM).

  • Add Membranes: Add 150 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration upon stimulation of CCK-B receptors with [Leu15]-Gastrin I.

Materials:

  • Cells: A cell line stably expressing the human CCK-B receptor (e.g., HEK-293 or CHO cells).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with 10% FBS.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • [Leu15]-Gastrin I stock solution.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition: Inject varying concentrations of [Leu15]-Gastrin I into the wells and continue to monitor the fluorescence signal for 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of [Leu15]-Gastrin I. Plot the response against the log concentration of the agonist to determine the EC50 value.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This protocol detects the phosphorylation of ERK1/2, a downstream effector of CCK-B receptor activation.

Materials:

  • Cells: A cell line stably expressing the human CCK-B receptor.

  • Culture Medium and Serum-free medium.

  • [Leu15]-Gastrin I stock solution.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Protein Assay Kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation:

    • Culture cells to near confluency in 6-well plates.

    • Serum-starve the cells for 4-12 hours in serum-free medium prior to stimulation to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with varying concentrations of [Leu15]-Gastrin I for a predetermined time (e.g., 5-15 minutes) at 37°C. Include an untreated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each condition. Plot this ratio against the log concentration of [Leu15]-Gastrin I to determine the EC50 value.

References

Application Notes and Protocols: Stimulating Gastric Epithelial Cell Proliferation with [Leu15]-Gastrin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing [Leu15]-Gastrin I to stimulate the proliferation of gastric epithelial cells. This document includes an overview of the underlying mechanism, detailed experimental protocols, and quantitative data to facilitate the design and execution of relevant in vitro studies.

Introduction

[Leu15]-Gastrin I is a synthetic analog of human gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2] Notably, gastrin and its analogs are known to have a trophic, or growth-promoting, effect on the gastrointestinal epithelium.[3][4] This proliferative effect is of significant interest in studies of gastric physiology, carcinogenesis, and the development of novel therapeutics for gastrointestinal diseases.[3] [Leu15]-Gastrin I offers enhanced stability in aqueous solutions compared to its native counterpart, making it a reliable reagent for in vitro studies.[4]

The proliferative effects of [Leu15]-Gastrin I are primarily mediated through the cholecystokinin-B receptor (CCK-BR), a G-protein coupled receptor expressed on the surface of gastric epithelial cells.[3][4] Activation of the CCK-BR by [Leu15]-Gastrin I initiates a cascade of intracellular signaling events, prominently involving the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which are central regulators of cell proliferation and survival.[5][6]

Mechanism of Action

The binding of [Leu15]-Gastrin I to the CCK-BR on gastric epithelial cells triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. This initiates downstream signaling cascades that converge on the nucleus to promote cell cycle progression and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leu15_Gastrin_I [Leu15]-Gastrin I CCKBR CCK-B Receptor Leu15_Gastrin_I->CCKBR Binds G_Protein Gq/11 CCKBR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates Akt Akt PI3K->Akt Activates Transcription_Factors Transcription Factors (e.g., CREB, Elk-1) Akt->Transcription_Factors Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes start Start seed_cells Seed gastric epithelial cells in multi-well plates start->seed_cells serum_starve Serum-starve cells for 24 hours seed_cells->serum_starve prepare_gastrin Prepare [Leu15]-Gastrin I stock solution and working dilutions serum_starve->prepare_gastrin treat_cells Treat cells with varying concentrations of [Leu15]-Gastrin I prepare_gastrin->treat_cells incubate Incubate for desired time periods (e.g., 24, 48, 72 hours) treat_cells->incubate assay Perform proliferation or signaling assay incubate->assay start Start cell_treatment Treat cells with [Leu15]-Gastrin I start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibodies (p-ERK, p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect protein bands using ECL secondary_ab->detection analysis Analyze band intensities detection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Preventing Methionine Oxidation in Gastrin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of methionine oxidation in gastrin analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

IssuePotential CausesRecommended Actions
High levels of oxidized gastrin analog detected in the crude peptide after synthesis. Oxidation during solid-phase peptide synthesis (SPPS) cleavage and deprotection.• Use a cleavage cocktail containing scavengers that reduce oxidation. Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I) is a known option. • A combination of dimethylsulfide and ammonium iodide in the cleavage cocktail can also significantly reduce or eliminate methionine sulfoxide formation[1].
Increased oxidation of the gastrin analog is observed during purification by HPLC. Exposure to atmospheric oxygen in aqueous solutions, especially at neutral or slightly basic pH. Metal ion contamination in buffers can also catalyze oxidation.• Degas all HPLC solvents and buffers before use. • Work at a slightly acidic pH if the peptide's stability allows. • Use metal-free (e.g., PEEK) HPLC systems and high-purity solvents to minimize metal ion contamination.
The biological activity (e.g., receptor binding) of the gastrin analog is lower than expected. Oxidation of the methionine residue, which is critical for binding to the CCK2 receptor.• Confirm the oxidation state of your peptide using LC-MS. • If oxidation is confirmed, consider reversing the methionine sulfoxide using a mild reducing agent. • Implement preventative measures in future synthesis and handling to minimize oxidation.
Progressive degradation of the lyophilized gastrin analog is observed over time, even when stored at -20°C. Improper storage, leading to exposure to air and moisture.• Store lyophilized peptides at -20°C or -80°C in a desiccator. • Aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles and minimize exposure to the atmosphere[2]. • For long-term storage, consider flushing the vial with an inert gas like argon before sealing[2].
Inconsistent results in cell-based assays using the gastrin analog. Variability in the extent of methionine oxidation between different batches or even within the same batch over time. Residual trifluoroacetic acid (TFA) from purification can also affect cell viability and assay pH.• Characterize each batch of peptide for purity and oxidation levels before use. • Consider TFA removal steps if assays are sensitive to pH changes. • Use a freshly prepared stock solution of the peptide for each experiment.

Frequently Asked Questions (FAQs)

Q1: Why is the methionine residue in gastrin analogs so susceptible to oxidation?

The sulfur atom in the side chain of methionine contains a lone pair of electrons, making it a nucleophile that is easily attacked by reactive oxygen species (ROS) such as hydrogen peroxide, hydroxyl radicals, and even atmospheric oxygen. This results in the formation of methionine sulfoxide (Met(O)), and further oxidation can lead to methionine sulfone (Met(O₂))[3].

Q2: What is the impact of methionine oxidation on the biological activity of gastrin analogs?

Oxidation of the methionine residue in gastrin analogs can dramatically reduce their binding affinity for the cholecystokinin-2 (CCK2) receptor[4][5]. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH₂, is crucial for receptor binding, and modification of the methionine residue can disrupt the conformation required for optimal interaction with the receptor.

Q3: How can I detect and quantify methionine oxidation in my gastrin analog sample?

The most common method for detecting and quantifying methionine oxidation is Liquid Chromatography-Mass Spectrometry (LC-MS). Oxidation of a methionine residue results in a mass increase of 16 Da (for methionine sulfoxide) or 32 Da (for methionine sulfone)[3]. By comparing the peak areas of the oxidized and unoxidized peptide in the chromatogram, the percentage of oxidation can be determined. To avoid artificial oxidation during the analysis itself, stable isotope labeling methods using ¹⁸O-hydrogen peroxide can be employed[6][7].

Q4: What are the best practices for storing gastrin analogs to prevent methionine oxidation?

To minimize oxidation during storage, lyophilized peptides should be stored at -20°C or lower in a tightly sealed container, preferably in a desiccator to protect from moisture. It is also advisable to aliquot the peptide into smaller, single-use vials to avoid repeated exposure to air and moisture. Flushing the vial with an inert gas such as argon before sealing can provide additional protection[2]. For peptides in solution, use degassed buffers and store frozen at -20°C or -80°C.

Q5: Can I reverse methionine oxidation if it has already occurred?

Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved using mild reducing agents. A common chemical method involves the use of reagents like ammonium iodide and dimethyl sulfide[8]. There are also enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB), which can stereospecifically reduce the two diastereomers of methionine sulfoxide[9].

Data Presentation

Table 1: Impact of C-terminal Modification on Gastrin Analog Activity

CompoundDescriptionIC₅₀ (nM) for CCK2R Binding
1 Novel CCK2R Targeting Peptide Analog0.69 ± 0.09
M1-M4 Metabolites of Compound 1 with loss of C-terminal amideNo binding affinity observed

Data adapted from Kramer et al. (2019). This table demonstrates the critical importance of the C-terminal amide for receptor binding, which can be lost upon degradation.[10]

Experimental Protocols

Protocol 1: Detection and Quantification of Methionine Oxidation by LC-MS

This protocol provides a general workflow for the analysis of methionine oxidation in gastrin analogs.

1. Sample Preparation: a. Dissolve the lyophilized gastrin analog in a suitable solvent (e.g., water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. b. If necessary, perform a tryptic digest to generate smaller peptide fragments for analysis. For intact peptide analysis, this step can be skipped.

2. LC-MS System and Conditions: a. HPLC System: An Agilent 1100 series or similar. b. Mass Spectrometer: An LC/MSD or equivalent. c. Column: A C18 reversed-phase column (e.g., Zorbax C18, 1.0 mm x 150 mm) is suitable for peptide separations[6]. d. Mobile Phase A: 0.1% formic acid in water. e. Mobile Phase B: 0.1% formic acid in acetonitrile. f. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized for the specific gastrin analog. g. Flow Rate: Typically 50-200 µL/min for a 1.0 mm ID column. h. Injection Volume: 5-10 µL. i. MS Detection: Operate the mass spectrometer in positive ion mode, scanning a mass range that includes the expected m/z values for both the native and oxidized forms of the peptide.

3. Data Analysis: a. Extract the ion chromatograms for the theoretical m/z values of the native peptide, the +16 Da oxidized form (methionine sulfoxide), and the +32 Da oxidized form (methionine sulfone). b. Integrate the peak areas for each form. c. Calculate the percentage of oxidation using the following formula: % Oxidation = (Area of Oxidized Peaks / (Area of Native Peak + Area of Oxidized Peaks)) * 100

Protocol 2: Stability Assessment of Gastrin Analogs in Human Serum

This protocol outlines a method to evaluate the stability of a gastrin analog in a biologically relevant matrix.

1. Materials: a. Gastrin analog stock solution (e.g., 1 mg/mL in an appropriate buffer). b. Pooled human serum (stored at -80°C until use). c. Quenching solution (e.g., acetonitrile with 1% formic acid). d. HPLC or LC-MS system for analysis.

2. Experimental Procedure: a. Thaw the human serum at 37°C. b. Spike the gastrin analog into the serum to a final concentration of, for example, 10 µM. c. Incubate the mixture at 37°C. d. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture. e. Immediately quench the enzymatic degradation by adding 2-3 volumes of the cold quenching solution. f. Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate the serum proteins. g. Transfer the supernatant to a clean vial for HPLC or LC-MS analysis.

3. Analysis: a. Analyze the supernatant from each time point by reversed-phase HPLC, monitoring the disappearance of the peak corresponding to the intact gastrin analog. b. Plot the percentage of the remaining intact peptide against time. c. Calculate the half-life (t₁/₂) of the peptide in serum.

Visualizations

Methionine_Oxidation_Pathway Met Methionine (Met) Met_O Methionine Sulfoxide (Met(O)) Met->Met_O Oxidation ROS Reactive Oxygen Species (ROS) ROS->Met_O Met_O->Met Reduction Met_O2 Methionine Sulfone (Met(O₂)) Met_O->Met_O2 Further Oxidation Reduced_Activity Reduced Receptor Binding Affinity Met_O->Reduced_Activity Met_O2->Reduced_Activity Msr Methionine Sulfoxide Reductases (Msr) Msr->Met

Diagram 1: The pathway of methionine oxidation and its reversal.

Troubleshooting_Workflow Start Unexpected Low Activity or Degradation of Gastrin Analog Check_Oxidation Analyze Sample by LC-MS for +16 Da / +32 Da mass shift Start->Check_Oxidation Oxidation_Detected Oxidation Detected Check_Oxidation->Oxidation_Detected Yes No_Oxidation No Oxidation Detected Check_Oxidation->No_Oxidation No Source_Investigation Investigate Source of Oxidation Oxidation_Detected->Source_Investigation Other_Degradation Investigate Other Degradation Pathways (e.g., hydrolysis, deamidation) No_Oxidation->Other_Degradation Synthesis Synthesis & Cleavage Source_Investigation->Synthesis Purification Purification Source_Investigation->Purification Storage Storage & Handling Source_Investigation->Storage Reverse_Oxidation Consider Reversing Oxidation (e.g., with mild reducing agents) Source_Investigation->Reverse_Oxidation Optimize_Cleavage Use Antioxidant Cleavage Cocktail Synthesis->Optimize_Cleavage Optimize_HPLC Degas Solvents, Use Metal-Free System Purification->Optimize_HPLC Optimize_Storage Aliquot, Store at -80°C, Use Inert Gas Storage->Optimize_Storage

Diagram 2: A troubleshooting workflow for identifying the source of gastrin analog oxidation.

References

[Leu15]-Gastrin I (human) solubility and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, storage, and handling of [Leu15]-Gastrin I (human). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is [Leu15]-Gastrin I (human) and why is it used instead of the native form? A1: [Leu15]-Gastrin I (human) is a synthetic analog of the human peptide hormone Gastrin I. In this version, the methionine at position 15 is replaced with a leucine. This substitution makes the peptide more stable against oxidation, which can cause a loss of biological activity, while retaining the full biological functions of native gastrin.[1][2][3] It is primarily used to study gastric acid secretion, gastrointestinal cell growth, and its role in certain cancers through its interaction with the cholecystokinin B (CCKB) receptor.[2][4]

Q2: What are the recommended solvents for reconstituting lyophilized [Leu15]-Gastrin I? A2: The recommended solvents depend on the experimental application. For high concentrations, organic solvents are effective. For biological assays, aqueous buffers are used, though solubility may be lower. Please refer to the solubility table below for specific details.

Q3: How should I store the lyophilized powder and reconstituted stock solutions? A3: Proper storage is critical to maintain the peptide's stability and activity. Different conditions apply to the lyophilized powder and solutions. Refer to the storage condition tables for detailed recommendations.

Q4: Is the lyophilized powder sterile? A4: The lyophilized powder is typically not supplied as a sterile product. For cell culture applications, it is mandatory to sterilize the stock solution by filtering it through a 0.22 μm filter before adding it to your culture medium.[4]

Solubility Data

The solubility of [Leu15]-Gastrin I (human) can vary based on the solvent and concentration. The following table summarizes tested solubility data.

SolventConcentrationNotes
DMSO50 mg/mL (23.83 mM)Requires sonication to fully dissolve.[5]
0.1% NaOH (aq)1 mg/mLTested solvent for reconstitution.[6]
1% NH₄OH (aq)1 mg/mLTested solvent for reconstitution.[6]
1% Ammonia (aq)~1 mg/mLRecommended for preparing aqueous solutions.[7]

To enhance solubility in aqueous buffers, warming the solution to 37°C and brief sonication may be beneficial.[1]

Storage Conditions

Proper storage is crucial for preventing degradation and preserving the biological activity of the peptide.

Table 1: Lyophilized Powder Storage

ConditionDurationNotes
-20°C or -80°C≥4 yearsRecommended for long-term storage.[7][8]
Room TemperatureSeveral days to weeksStable for short-term storage, such as during shipping.[8]

Table 2: Reconstituted Solution Storage

Storage TemperatureDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage of aliquots.[1][4][5]
-20°CUp to 1 monthSuitable for short-term storage.[1][4][5] Some data suggests stability for up to 2 months.[9]
4°C1-2 weeksFor very short-term storage.[8] Not recommended for longer periods.

It is strongly advised to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Note that peptides may adhere to plastic storage tubes.

Troubleshooting Guide

Problem 1: Difficulty Dissolving the Peptide in PBS or Cell Culture Media

  • Cause: [Leu15]-Gastrin I is often lyophilized from a solution containing trifluoroacetic acid (TFA), making the powder acidic. Attempting to dissolve it directly in a neutral pH buffer like PBS can be difficult.

  • Solution: Reconstitute the peptide first in a slightly basic solution, such as 0.1% NaOH or 1% aqueous ammonia, to neutralize the TFA.[6][7] You can then dilute this stock solution into your desired experimental buffer. Alternatively, prepare a concentrated stock in DMSO and dilute it further in your aqueous buffer.

Problem 2: Inconsistent or No Biological Activity Observed

  • Cause 1: Peptide Degradation. Improper storage, such as repeated freeze-thaw cycles or storing solutions at 4°C for extended periods, can lead to peptide degradation.

  • Solution 1: Always aliquot stock solutions and store them at -80°C for long-term use.[1][4][5] Use a fresh aliquot for each experiment.

  • Cause 2: Peptide Adsorption. Peptides can stick to the surface of plastic vials and pipette tips, reducing the effective concentration in your experiment.

  • Solution 2: Pre-rinse pipette tips with the peptide solution. For storage, consider using low-adhesion polypropylene tubes.

Problem 3: Contamination in Cell Culture Experiments

  • Cause: The lyophilized peptide is not sterile.

  • Solution: After reconstitution, sterilize the stock solution by passing it through a 0.22 μm syringe filter before adding it to your sterile cell culture medium.[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to reconstitute lyophilized [Leu15]-Gastrin I to create a stable, concentrated stock solution.

  • Pre-equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.

  • Solvent Selection: Choose an appropriate solvent based on the downstream application (e.g., DMSO for a highly concentrated stock or 1% aqueous ammonia for an aqueous stock).

  • Reconstitution:

    • Carefully open the vial.

    • Add the calculated volume of solvent to the vial to achieve the desired concentration (e.g., for a 10 mM stock in DMSO).

    • Recap the vial and gently vortex to dissolve the peptide. If needed, sonicate briefly in a water bath to ensure complete dissolution.[1]

  • Aliquoting: Dispense the stock solution into single-use, low-adhesion polypropylene tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months).[4][5]

Workflow: General Cell-Based Assay

This diagram illustrates a typical workflow for using [Leu15]-Gastrin I in a cell-based experiment, such as stimulating organoid cultures.

G cluster_prep Phase 1: Stock Solution Preparation cluster_exp Phase 2: Experiment Execution Reconstitute Reconstitute Lyophilized [Leu15]-Gastrin I Filter Filter-Sterilize Stock (0.22 µm filter) Reconstitute->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store Aliquots at -80°C Aliquot->Store Culture Prepare Cell/Organoid Culture Treat Treat Cells with [Leu15]-Gastrin I Culture->Treat Thaw Thaw One Aliquot of Stock Dilute Dilute to Working Concentration in Media Thaw->Dilute Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Downstream Assay (e.g., Proliferation, Signaling) Incubate->Assay

Caption: Experimental workflow for [Leu15]-Gastrin I preparation and use in cell-based assays.

Signaling Pathway

[Leu15]-Gastrin I exerts its biological effects primarily by binding to the cholecystokinin B (CCKB) receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.[4][10][11]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Gastrin [Leu15]-Gastrin I CCKBR CCKB Receptor (GPCR) Gastrin->CCKBR Binds Gq Gαq CCKBR->Gq Activates Src Src Kinase CCKBR->Src Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Gene Expression (Proliferation, Acid Secretion) Ca->Response MAPK Ras/MEK/ERK Pathway PKC->MAPK PI3K PI3K/Akt Pathway Src->PI3K Src->MAPK PI3K->Response MAPK->Response

Caption: Simplified signaling pathway of [Leu15]-Gastrin I via the CCKB receptor.

References

Technical Support Center: Optimizing [Leu15]-Gastrin I Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of [Leu15]-Gastrin I in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is [Leu15]-Gastrin I and why is it used in cell culture?

A1: [Leu15]-Gastrin I is a synthetic analog of human Gastrin I.[1] The 15th amino acid, methionine, is replaced with leucine, which makes the peptide more stable in aqueous solutions by preventing oxidation, thus ensuring longer biological activity. It is used in cell culture to study the physiological and pathological effects of gastrin, which include stimulating gastric acid secretion, promoting the growth of gastrointestinal epithelium, and its potential role in the development of certain cancers.[1][2]

Q2: Which receptor does [Leu15]-Gastrin I activate?

A2: [Leu15]-Gastrin I exerts its effects primarily through the Cholecystokinin B (CCK2) receptor, a G-protein coupled receptor.[1][2] This receptor has a high affinity for gastrin and its analogs.[3]

Q3: What are the main downstream signaling pathways activated by [Leu15]-Gastrin I?

A3: Upon binding to the CCK2 receptor, [Leu15]-Gastrin I activates several intracellular signaling pathways. The primary pathway involves the Gq alpha subunit, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[4][5] Downstream of these events, the mitogen-activated protein kinase (MAPK/ERK) pathway and the PI3K/AKT pathway are often activated, leading to changes in gene expression that promote cell proliferation and other cellular responses.[4][5][6][7]

Q4: How should I prepare and store [Leu15]-Gastrin I?

A4: [Leu15]-Gastrin I is typically supplied as a lyophilized powder. For reconstitution, it is recommended to use sterile, nuclease-free water, 0.1% BSA in PBS, or a buffer like 1% ammonium hydroxide.[8] For long-term storage of the stock solution, it is advisable to aliquot the reconstituted peptide and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Short-term storage of working solutions can be at 4°C for a few days.

Troubleshooting Guide

Issue 1: No observable effect on cell proliferation after treatment with [Leu15]-Gastrin I.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The optimal concentration of [Leu15]-Gastrin I is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A wide range of concentrations should be tested, for example, from 1 pM to 1 µM.

  • Possible Cause 2: Low or Absent CCK2 Receptor Expression.

    • Solution: Verify the expression of the CCK2 receptor in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. If the receptor is not present, the cells will not respond to [Leu15]-Gastrin I.

  • Possible Cause 3: Inactive Peptide.

    • Solution: Ensure that the [Leu15]-Gastrin I has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the peptide.

  • Possible Cause 4: Insufficient Incubation Time.

    • Solution: The trophic effects of gastrin may take time to become apparent. Try extending the incubation time (e.g., 24, 48, or 72 hours) and assess proliferation at multiple time points.

Issue 2: Signs of cytotoxicity or cell stress at higher concentrations.

  • Possible Cause: Off-target effects or nutrient depletion.

    • Solution: High concentrations of any peptide can sometimes lead to non-specific effects. If you observe cytotoxicity, reduce the concentration of [Leu15]-Gastrin I to the lowest effective dose determined from your dose-response curve. Ensure that the cell culture medium is refreshed regularly to prevent nutrient depletion, especially in experiments with high cell densities or long incubation times.

Issue 3: Variability in experimental results.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Use cells within a low passage number range for reproducible results.[8]

  • Possible Cause 2: Instability of Reconstituted Peptide.

    • Solution: Aliquot the reconstituted [Leu15]-Gastrin I stock solution to minimize freeze-thaw cycles. When preparing working solutions, use them fresh.

Data Presentation

Table 1: Recommended Concentration Ranges of [Leu15]-Gastrin I for Different Cell Culture Applications

ApplicationCell TypeRecommended ConcentrationReference
Gastric Organoid CultureMurine Fundic Glands10 nM[9]
Gastric Organoid CultureHuman Gastric Glands10 nM[10]
Stimulation of Parietal CellsIsolated Mouse Parietal Cells100 nM[11]
Cell ProliferationGastric Epithelial CellsEC50: 6.2 pM
Histamine SecretionECL CellsEC50: 0.014 nM
Proliferation of Cancer Cell LinesVarious10 pM - 1 µM (Dose-response recommended)

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Starvation (Optional): To synchronize the cells and reduce the effects of serum growth factors, you can replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.

  • Treatment: Prepare serial dilutions of [Leu15]-Gastrin I in the appropriate medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Intracellular Calcium Measurement
  • Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy. Allow cells to adhere.

  • Dye Loading: Wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without calcium). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Washing: Wash the cells gently with the calcium-free buffer to remove excess dye.

  • Baseline Measurement: Add a calcium-containing buffer to the cells and measure the baseline fluorescence for a few minutes.

  • Stimulation: Add [Leu15]-Gastrin I at the desired concentration and continue to record the fluorescence signal to observe the calcium influx.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used.

Visualizations

Signaling Pathway of [Leu15]-Gastrin I

Leu15_Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leu15_Gastrin_I [Leu15]-Gastrin I CCK2R CCK2 Receptor Leu15_Gastrin_I->CCK2R Gq Gq CCK2R->Gq activates PI3K PI3K CCK2R->PI3K PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates RAF RAF PKC->RAF AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, etc.) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: [Leu15]-Gastrin I signaling via the CCK2 receptor.

Experimental Workflow for Optimizing [Leu15]-Gastrin I Concentration

experimental_workflow start Start: Cell Line Selection check_receptor Verify CCK2 Receptor Expression (RT-qPCR, Western Blot) start->check_receptor dose_response Dose-Response Experiment (e.g., 1 pM to 1 µM) check_receptor->dose_response Receptor Expressed no_receptor No/Low Receptor: Consider alternative model check_receptor->no_receptor No/Low Expression time_course Time-Course Experiment (e.g., 24, 48, 72h) dose_response->time_course proliferation_assay Cell Proliferation Assay (MTT, BrdU, etc.) time_course->proliferation_assay optimize Determine Optimal Concentration & Time proliferation_assay->optimize signaling_assay Downstream Signaling Assay (Calcium Imaging, Western Blot) end Proceed with Main Experiments signaling_assay->end optimize->signaling_assay Confirm Mechanism optimize->end

Caption: Workflow for optimizing [Leu15]-Gastrin I concentration.

References

Technical Support Center: [Leu15]-Gastrin I Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with [Leu15]-Gastrin I receptor binding assays. The information is tailored for scientists and professionals in drug development engaged in studying the interaction of ligands with the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.

Frequently Asked Questions (FAQs)

Q1: What is [Leu15]-Gastrin I and why is it used in receptor binding assays?

A1: [Leu15]-Gastrin I is a synthetic analog of human gastrin I, a peptide hormone that regulates gastric acid secretion and mucosal growth.[1][2] In this analog, the methionine at position 15 is replaced with leucine. This substitution can alter the peptide's metabolic stability. It is used in receptor binding assays to study the cholecystokinin-2 receptor (CCK2R), as it binds with high affinity to this receptor.[3][4]

Q2: What is the receptor for [Leu15]-Gastrin I?

A2: The primary receptor for [Leu15]-Gastrin I is the cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor (GPCR).[1][5] CCK2R is expressed in the gastrointestinal tract and the central nervous system.[5]

Q3: What are the basic principles of a [Leu15]-Gastrin I receptor binding assay?

A3: A [Leu15]-Gastrin I receptor binding assay is a technique used to measure the interaction between [Leu15]-Gastrin I (or other ligands) and the CCK2R.[6][7] Typically, a radiolabeled form of [Leu15]-Gastrin I is incubated with a preparation containing the CCK2R (e.g., cell membranes). The amount of radioligand bound to the receptor is then measured. Competition assays can also be performed where a non-labeled compound is added to compete with the radioligand for binding to the receptor.

Q4: What are the key parameters obtained from these assays?

A4: The key parameters include:

  • Kd (Dissociation Constant): A measure of the affinity of the ligand for the receptor. A lower Kd indicates higher affinity.

  • Bmax (Maximum Binding Capacity): The total number of receptors in the preparation.

  • IC50 (Inhibitory Concentration 50%): The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): A measure of the affinity of the competing ligand for the receptor, calculated from the IC50 value.[8]

Troubleshooting Guide

Problem 1: High Non-Specific Binding

Q: My assay shows very high non-specific binding. What are the possible causes and how can I fix this?

A: High non-specific binding can obscure the specific binding signal. Here are potential causes and solutions:

  • Causes:

    • The radioligand is too hydrophobic and is sticking to the filter plate, cell membranes, or tubes.[9]

    • The concentration of the radioligand is too high.

    • Inadequate blocking of non-specific sites.

    • Insufficient washing to remove unbound radioligand.

    • The "cold" ligand used to determine non-specific binding is not at a high enough concentration to displace all specific binding.

  • Solutions:

    • Reduce Radioligand Concentration: Use a radioligand concentration at or below the Kd value.[9]

    • Optimize Blocking Agents: Include Bovine Serum Albumin (BSA) in your binding buffer (e.g., 0.1-1%). You can also try pre-treating your filter plates with a blocking agent like polyethyleneimine (PEI).

    • Increase Wash Steps: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold.

    • Use a Different "Cold" Ligand: To define non-specific binding, use a structurally different, high-affinity ligand for the CCK2R.[9]

    • Optimize Salt Concentration: Increasing the salt concentration in the buffer can sometimes reduce non-specific ionic interactions.[10]

Problem 2: Low or No Specific Binding

Q: I am not detecting any significant specific binding. What should I check?

A: Low or no specific binding can be due to a variety of factors related to your reagents and protocol.

  • Causes:

    • Degraded radioligand or unlabeled ligand.

    • Inactive receptor preparation (e.g., poor membrane prep, low receptor expression in cells).

    • Incorrect assay conditions (pH, temperature, incubation time).

    • Problems with the separation of bound and free ligand.

  • Solutions:

    • Check Reagent Quality: Aliquot and store radioligands properly to avoid degradation from repeated freeze-thaw cycles. Verify the concentration and purity of your ligands.

    • Validate Receptor Preparation: Confirm the expression of CCK2R in your cell line or tissue preparation. Ensure your membrane preparation protocol is effective at isolating membranes with active receptors.

    • Optimize Assay Conditions:

      • Incubation Time: Ensure you are incubating long enough to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.

      • Temperature: While 37°C is common, some receptors are more stable at lower temperatures.

      • pH: Maintain a stable pH with an appropriate buffer (e.g., Tris-HCl or HEPES).

    • Verify Separation Technique: If using filter binding, ensure the filter material is appropriate for your application. If using a centrifugation-based assay, ensure the pellet is not being lost.

Problem 3: Poor Reproducibility

Q: My results are not consistent between experiments. How can I improve reproducibility?

A: Poor reproducibility can stem from variability in reagents, sample handling, and assay execution.[11][12]

  • Causes:

    • Inconsistent cell culture or membrane preparation.

    • Pipetting errors, especially with small volumes.

    • Batch-to-batch variability in reagents.

    • Fluctuations in incubation temperature or time.

  • Solutions:

    • Standardize Protocols: Maintain detailed and consistent protocols for cell culture, membrane preparation, and the binding assay itself.[11]

    • Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of reagents.

    • Aliquot Reagents: Aliquot reagents into single-use volumes to minimize handling and potential for contamination or degradation.[11]

    • Maintain Consistent Conditions: Use a calibrated incubator or water bath to ensure a constant temperature. Use a timer to ensure consistent incubation periods.

    • Run Controls: Include positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

Table 1: Binding Affinities of Ligands for the Cholecystokinin-2 Receptor (CCK2R)

LigandCell LineRadioligandIC50 (nM)Reference
DOTA-MGS5A431-CCK2R[¹²⁵I][Leu15]gastrin-I0.69 ± 0.09[13]
PentagastrinA431-CCK2R[¹²⁵I][Leu15]gastrin-I0.76 ± 0.11[13]
Z-360HEK293-CCK2i4svR[¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin1.57 ± 0.14[14]
DGA1HEK293-CCK2i4svR[¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin1.62 ± 0.17[14]
DG2HEK293-CCK2i4svR[¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin5.04 ± 0.29[14]

Table 2: Dissociation Constants (Kd) of Ligands for the Cholecystokinin-2 Receptor (CCK2R)

LigandCell LineKd (nM)Reference
QE ProbeA431/CCK2R5.8 ± 0.6[15]
bivQ ProbeA431/CCK2R5.8 ± 1.6[15]
FB-MG11A431-CCK2R0.20[16]
FNic-MG11A431-CCK2R0.74[16]
FP-MG11A431-CCK2R1.80[16]

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for CCK2R

This protocol describes a competitive binding assay using a radiolabeled [Leu15]-Gastrin I analog and cell membranes from a cell line overexpressing CCK2R.

Materials:

  • Binding Buffer: 20 mM HEPES, 10 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Radioligand: e.g., ¹²⁵I-[Leu15]-Gastrin I.

  • Unlabeled Ligand: A known CCK2R ligand (e.g., unlabeled [Leu15]-Gastrin I or Pentagastrin) for determining non-specific binding.

  • Test Compounds: Your experimental compounds.

  • CCK2R-expressing Cell Membranes: Prepared from a suitable cell line (e.g., A431-CCK2R, HEK293-CCK2R).

  • Filter Plates: 96-well filter plates with glass fiber filters.

  • Wash Buffer: Cold Binding Buffer.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Prepare Reagents: Dilute the radioligand, unlabeled ligand, and test compounds to the desired concentrations in Binding Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Radioligand and Binding Buffer.

    • Non-Specific Binding: Radioligand and a high concentration of unlabeled ligand (e.g., 1 µM).

    • Competition: Radioligand and varying concentrations of your test compound.

  • Add Membranes: Add the cell membrane preparation to each well to initiate the binding reaction. The amount of membrane protein per well should be optimized.

  • Incubation: Incubate the plate at a set temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters with cold Wash Buffer to remove unbound radioligand. The number of washes should be optimized.

  • Drying: Dry the filter plate.

  • Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Visualizations

CCK2R Signaling Pathway

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand [Leu15]-Gastrin I CCK2R CCK2R Ligand->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Cell Proliferation) Ca2->Downstream PKC->Downstream

Caption: Signaling pathway of the CCK2R upon binding of [Leu15]-Gastrin I.

Experimental Workflow for a Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Ligands, Membranes) B Incubate Radioligand, Competitor, and Membranes A->B C Separate Bound and Free Ligand (Filtration) B->C D Wash to Remove Non-Specific Binding C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Determine IC50/Kd F->G

Caption: General workflow for a competitive radioligand receptor binding assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Assay? HighNSB High Non-Specific Binding? Start->HighNSB Yes LowSignal Low Specific Binding? Start->LowSignal No HighNSB->LowSignal No Sol_HighNSB Optimize Blocking Increase Washes Lower Ligand Conc. HighNSB->Sol_HighNSB Yes PoorRepro Poor Reproducibility? LowSignal->PoorRepro No Sol_LowSignal Check Reagent Quality Validate Receptor Prep Optimize Conditions LowSignal->Sol_LowSignal Yes Sol_PoorRepro Standardize Protocol Calibrate Pipettes Aliquot Reagents PoorRepro->Sol_PoorRepro Yes

Caption: A decision tree for troubleshooting common issues in receptor binding assays.

References

Technical Support Center: Overcoming High Kidney Uptake of Radiolabeled Gastrin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges of high renal uptake of radiolabeled gastrin analogs during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: We are observing unexpectedly high kidney uptake with our new 111In-labeled gastrin analog. What is the primary mechanism responsible for this?

Answer: High renal uptake of radiolabeled peptides, including gastrin analogs, is primarily due to their reabsorption in the proximal tubules of the kidney after glomerular filtration.[1] This process is mediated by endocytic receptors on the proximal tubular cells, most notably megalin and cubilin.[2][3] Megalin, a large scavenger receptor, plays a crucial role in the internalization of many filtered proteins and peptides.[1][4] For some peptides, the cubilin receptor is also involved, often working in conjunction with megalin for internalization.[2][4] Once internalized, the radiolabeled peptide is trapped and accumulates within the tubular cells, leading to a high renal radiation dose, which can be a limiting factor in peptide receptor radionuclide therapy (PRRT).[4][5]

Question: We tried co-infusing lysine, a standard agent for kidney protection, but it did not significantly reduce the renal uptake of our gastrin analog. Why might this be ineffective?

Answer: The effectiveness of cationic amino acids like lysine and arginine for blocking renal uptake is not universal for all radiolabeled peptides.[6][7] While this strategy works well for somatostatin analogs like octreotide, it has been shown to be ineffective for negatively charged peptides, such as certain minigastrin analogs.[5][8] The reason lies in the different binding mechanisms to the megalin receptor, which has multiple ligand-binding domains.[6] Gastrin analogs, particularly those with a poly-glutamate sequence (like pentaglutamic acid), are anionic (negatively charged).[8][9] Lysine, being positively charged, likely competes for different binding sites on megalin than these anionic peptides, rendering it an ineffective competitor for reabsorption.[5][7]

Question: Since lysine was ineffective, what alternative pharmacological agents can we use to block the renal uptake of our anionic gastrin analog?

Answer: For anionic peptides like many gastrin analogs, co-infusion with negatively charged compounds has proven much more effective. Key alternatives include:

  • Poly-L-glutamic acids (PGA): Specifically, oligo-glutamic acid chains with five or more residues have been shown to reduce kidney uptake of 111In-DTPA-DGlu1-minigastrin by up to 90% in mouse models.[8] Shorter chains (less than 5 residues) were not effective.[8]

  • Gelofusine: This gelatin-based plasma expander has been shown to be a versatile inhibitor, reducing renal uptake for a broad range of radiolabeled peptides, including both cationic (octreotide) and anionic (minigastrin) analogs.[5][7] It is the only compound in some studies that inhibited renal accumulation of all tested radiopeptides.[5]

  • Albumin Fragments (FRALB): Fragments of albumin, a natural ligand for megalin, can effectively reduce renal uptake of 111In-minigastrin.[2][6] In one study, FRALB reduced the binding of 111In-minigastrin by 96%.[6]

  • Sodium Para-aminohippurate (PAH): Recent studies suggest that co-injection of PAH can significantly reduce renal uptake of several small-molecule radiopharmaceuticals, potentially by saturating organic anion transporters involved in tubular secretion.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the peptide's structure in kidney uptake?

The physicochemical properties of the peptide itself play a significant role. Key structural modifications that can reduce renal uptake include:

  • Removing or Shortening Poly-Glutamate Chains: Deletion of a pentaglutamate sequence in gastrin analogs has been shown to decrease kidney uptake by a factor of 20, although it may also lower tumor uptake.[9][11] This suggests the glutamate chain is a primary driver of renal reabsorption.[7][9]

  • Changing Chirality: Altering the pentaglutamic acid sequence from L-isomers to D-isomers can lead to a 90% reduction in kidney uptake while maintaining the same molecular charge and without significantly affecting tumor uptake.[7]

  • Inserting Histidine Residues: The insertion of histidine residues between the chelator and the receptor-binding sequence has been found to reduce kidney uptake by almost two-fold.[7][11]

Q2: What are the potential side effects of using blocking agents like amino acids?

While effective for kidney protection, the infusion of high doses of amino acids can cause side effects. These may include nausea, vomiting, and metabolic disturbances such as hyperkalemia (elevated potassium levels), particularly with lysine and arginine infusions.[6][12] Therefore, it is crucial to monitor subjects closely during and after administration.

Q3: Besides pharmacological blockade, are there other advanced strategies to reduce kidney uptake?

Yes, other strategies that involve modifying the radiopharmaceutical itself are under investigation:

  • Albumin Binding Domain (ABD) Fusion: Fusing an ABD to the targeting protein can increase its size above the glomerular filtration barrier (~60 kDa), thereby preventing it from being filtered into the kidneys in the first place.[13]

  • Pretargeting: This multi-step approach involves first administering a non-radiolabeled targeting agent that binds to the tumor. After it has cleared from the blood and normal tissues, a secondary, smaller radiolabeled molecule that binds specifically to the primary agent is injected.[13] This minimizes the circulation time of the radionuclide and reduces its accumulation in the kidneys.[13]

Data on Kidney Uptake Inhibition

The following tables summarize the quantitative effects of various inhibitors on the renal uptake of different radiolabeled peptides, including gastrin analogs.

Table 1: Effect of Inhibitors on Renal Uptake of Radiolabeled Peptides in Rats

Radiolabeled PeptideInhibitorDose% Reduction in Kidney UptakeReference
111In-OctreotideGelofusineN/A40.7%[5][14]
Lysine80 mg35%[5][14]
FRALB-3–501 mgAs effective as 80 mg Lysine[6]
111In-MinigastrinPoly-glutamic acid (PGA)N/A49.3%[5]
GelofusineN/A44.2%[5]
Lysine80 mgNot significant[5][6]
Albumin-derived peptide #65 mg88%[15]
111In-ExendinGelofusineN/A34.1%[5]
Poly-glutamic acid (PGA)N/A29.5%[5]
Albumin-derived peptide #65 mg26%[15]
177Lu-DOTATATEPara-aminohippurateN/A83% (at 1h post-injection)[10]

FRALB: Fragments of Albumin

Table 2: In Vitro Binding Inhibition to Megalin-Expressing Cells (BN16)

Radiolabeled PeptideInhibitor% Reduction in BindingReference
111In-MinigastrinFRALB96%[6]
Gelofusine92%[6]
LysineNot significant[6]
111In-ExendinFRALB67%[2]
111In-OctreotideFRALB39%[2]

Experimental Protocols

Protocol: In Vivo Biodistribution Study to Evaluate Kidney Uptake Inhibition

This protocol outlines a general methodology for assessing the efficacy of an inhibitory agent in reducing the renal uptake of a radiolabeled gastrin analog in a rodent model.

  • Animal Model: Use male Wistar rats or tumor-bearing nude mice (e.g., with AR42J xenografts).[5][11] House animals under standard conditions with free access to food and water.

  • Radiolabeling: Radiolabel the gastrin analog (e.g., with 111In or 177Lu) to a high specific activity (e.g., 4–8 GBq/μmol) and ensure high radiochemical purity (>95%) as verified by HPLC.[5][11]

  • Experimental Groups:

    • Control Group: Receives only the radiolabeled peptide, typically injected intravenously (IV) via the tail vein. A vehicle like phosphate-buffered saline (PBS) is often co-injected.[5]

    • Treatment Group(s): Receive the radiolabeled peptide along with the potential inhibitor (e.g., poly-glutamic acid, Gelofusine, FRALB). The inhibitor can be co-injected with the peptide or pre-injected at a specified time before the peptide.[5][8]

  • Injection:

    • Administer a defined activity of the radiolabeled peptide (e.g., 1 MBq) intravenously.[5]

    • For the treatment group, co-administer the inhibitor (e.g., a solution of 40 mg poly-glutamic acid or 100 mg Gelofusine in PBS).[5]

  • Biodistribution:

    • At predetermined time points (e.g., 4, 24, or 48 hours) post-injection, euthanize the animals.[5][8]

    • Dissect key organs and tissues, including the kidneys, tumor (if applicable), liver, spleen, stomach, intestines, muscle, and blood.

    • Weigh each sample and measure its radioactivity using a gamma counter.

    • Calculate the uptake in each organ as a percentage of the injected activity per gram of tissue (%IA/g).[8]

  • Data Analysis:

    • Compare the %IA/g in the kidneys between the control and treatment groups.

    • Use appropriate statistical tests (e.g., ANOVA or t-test) to determine if the reduction in renal uptake is statistically significant (P < 0.05).[5]

    • Evaluate the uptake in other tissues to ensure the inhibitor does not negatively affect tumor targeting or overall clearance.[16]

Visualizations: Pathways and Workflows

G cluster_blood Bloodstream cluster_kidney Kidney peptide Radiolabeled Gastrin Analog (<60 kDa) glomerulus Glomerulus peptide->glomerulus Filtration proximal_tubule Proximal Tubule Cell glomerulus->proximal_tubule Reabsorption urine Urine Excretion glomerulus->urine Excretion (Minority) retention High Renal Retention (Nephrotoxicity Risk) proximal_tubule->retention G cluster_tubule Proximal Tubule Cell cluster_membrane Apical Membrane lumen Tubular Lumen (Filtrate) peptide Radiolabeled Gastrin Analog megalin Megalin Receptor peptide->megalin Binds cubilin Cubilin Receptor peptide->cubilin Binds endosome Endosome megalin->endosome Internalization (Endocytosis) cubilin->endosome Co-internalization lysosome Lysosome (Metabolism & Trapping) endosome->lysosome G cluster_strategies Strategies to Reduce Renal Uptake cluster_pharm cluster_pept prob Problem: High Renal Reabsorption of Gastrin Analog cat1 Pharmacological Intervention prob->cat1 cat2 Peptide Modification prob->cat2 pga Co-inject Poly-Glutamic Acid cat1->pga gelo Co-inject Gelofusine cat1->gelo fralb Co-inject Albumin Fragments cat1->fralb mod1 Remove/Shorten Glu-Chain cat2->mod1 mod2 Change Stereochemistry (L-Glu to D-Glu) cat2->mod2 mod3 Insert His Residues cat2->mod3

References

Technical Support Center: [Leu15]-Gastrin I (human) and the Impact of TFA Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of [Leu15]-Gastrin I (human) and the potential impact of its trifluoroacetate (TFA) salt counter-ion on experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is [Leu15]-Gastrin I (human) and what is its primary biological function?

A1: [Leu15]-Gastrin I (human) is a synthetic analog of the human peptide hormone Gastrin I. The substitution of Leucine (Leu) for Methionine at position 15 provides improved stability against oxidation, thus preserving its biological activity.[1] Its primary function is to stimulate gastric acid secretion and promote the growth of gastrointestinal epithelium by binding to the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor.[1][2]

Q2: My [Leu15]-Gastrin I peptide is supplied as a TFA salt. What is TFA and why is it present?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides.[3][4][5] It is used to cleave the synthesized peptide from the resin and to improve separation during High-Performance Liquid Chromatography (HPLC).[4][5] During the final lyophilization step, free TFA is removed, but some TFA remains as a counter-ion, forming a salt with the peptide.[4][6] The TFA content in commercially available peptides can range from 10% to 40%.[3]

Q3: I am observing unexpected or inconsistent results in my cell-based assays. Could the TFA salt be the cause?

A3: Yes, residual TFA in your peptide preparation can significantly interfere with biological assays.[4] TFA has been shown to be cytotoxic even at nanomolar concentrations and can inhibit cell proliferation in some cell types while promoting it in others.[4][6][7] This can lead to experimental variability, false positives, or reduced signals.[4] For instance, studies have shown that TFA can inhibit the proliferation of osteoblasts and chondrocytes.[8][9]

Q4: How can TFA salt specifically impact the activity of [Leu15]-Gastrin I?

A4: While direct comparative studies on [Leu15]-Gastrin I are limited, the effects of TFA on peptides in general suggest several potential impacts:

  • Altered Receptor Binding: TFA can interact with the positively charged amino acid residues in the peptide, potentially altering its conformation and, consequently, its binding affinity to the CCK2 receptor.[7]

  • pH Alteration: As a strong acid, residual TFA can lower the pH of your peptide stock solution and, subsequently, your assay medium, which can affect protein function and cell viability.[4]

  • Direct Cellular Effects: TFA itself can have direct biological effects, such as modulating the activity of other receptors like the glycine receptor, which could confound your results.[4][6]

Q5: I suspect TFA is interfering with my experiments. What are my options?

A5: If you suspect TFA interference, the best course of action is to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride (HCl).[3][4] Several methods are available for TFA removal:

  • TFA/HCl Exchange: This involves dissolving the peptide in a dilute HCl solution followed by lyophilization. This process is often repeated to ensure complete exchange.[5][10]

  • TFA/Acetate Exchange: This can be achieved using anion exchange chromatography where the TFA counter-ion is replaced with acetate.[3][10]

  • Reverse-Phase HPLC: Using a mobile phase containing acetic acid instead of TFA can also effectively exchange the counter-ion.[5]

Many peptide suppliers also offer TFA removal as a service.[3][4]

Data Presentation: Impact of Counter-ion on Peptide Activity

Peptide/AgentAssay TypeEffect of TFA Salt vs. HCl/Acetate SaltReference
AmylinOsteoblast ProliferationThe HCl salt showed a proliferative effect, while the TFA salt significantly reduced cell numbers.[8]
Calcitonin Gene-Related Peptide (CGRP)Osteoblast ProliferationThe HCl salt increased cell number by 18%, whereas the TFA salt only produced an 8% increase.[8]
Various PeptidesGeneral Cell ViabilityTFA concentrations as low as 10 nM can inhibit cell growth.[6][7]

Experimental Protocols

Protocol 1: TFA Removal via HCl Exchange

This protocol is a common method for replacing TFA counter-ions with chloride.

Materials:

  • [Leu15]-Gastrin I (TFA salt)

  • 100 mM Hydrochloric Acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

Procedure:

  • Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[5]

  • Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[5][7]

  • Allow the solution to stand at room temperature for at least one minute.[5][10]

  • Freeze the solution using liquid nitrogen or a -80°C freezer.[5][10]

  • Lyophilize the frozen solution overnight until all liquid is removed.[5]

  • To ensure complete exchange, repeat steps 1-5 at least two more times.[5]

  • After the final lyophilization, the peptide is ready to be reconstituted in the desired assay buffer.

Protocol 2: Gastrin-Induced Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of cells in response to [Leu15]-Gastrin I stimulation.

Materials:

  • CCK2 receptor-expressing cells (e.g., AGS cells)

  • Cell culture medium (e.g., DMEM) with serum

  • Serum-free cell culture medium

  • [Leu15]-Gastrin I (as HCl or acetate salt)

  • BrdU Cell Proliferation Assay Kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Prepare serial dilutions of [Leu15]-Gastrin I in serum-free medium.

  • Treat the cells with various concentrations of [Leu15]-Gastrin I (e.g., 100 nM) for 24-72 hours.[11] Include a vehicle-only control.

  • Follow the manufacturer's instructions for the BrdU assay kit. This typically involves adding BrdU to the wells for the last few hours of incubation.

  • After incubation with BrdU, fix the cells, add the anti-BrdU antibody, and then the substrate.

  • Measure the absorbance on a microplate reader at the appropriate wavelength.[11]

  • Express cell proliferation relative to the vehicle control.

Protocol 3: Gastrin-Induced Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon activation of the CCK2 receptor.

Materials:

  • CCK2 receptor-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • [Leu15]-Gastrin I (as HCl or acetate salt)

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR)

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to grow to confluence.

  • Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of [Leu15]-Gastrin I into the wells while simultaneously recording the fluorescence.

  • The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.[12]

  • The data is typically expressed as the ratio of the fluorescence signal post-stimulation to the baseline fluorescence (F/F0).[13]

Visualizations

Gastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus gastrin [Leu15]-Gastrin I cck2r CCK2 Receptor gastrin->cck2r Binds gq Gq cck2r->gq Activates src Src cck2r->src Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc PKC dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates acid_secretion Gastric Acid Secretion ca_release->acid_secretion ras_mek_erk RAS/MEK/ERK Pathway pkc->ras_mek_erk Activates pkc->acid_secretion src->ras_mek_erk pi3k_akt PI3K/AKT Pathway src->pi3k_akt proliferation Cell Proliferation & Growth ras_mek_erk->proliferation pi3k_akt->proliferation

Caption: [Leu15]-Gastrin I signaling via the CCK2 receptor.

TFA_Removal_Workflow cluster_repeat Repeat Cycle 2x start Start: [Leu15]-Gastrin I (TFA Salt) dissolve 1. Dissolve peptide in distilled water (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl to a final concentration of 2-10 mM dissolve->add_hcl incubate 3. Incubate at room temperature for 1 min add_hcl->incubate freeze 4. Freeze in liquid N₂ or at -80°C incubate->freeze lyophilize 5. Lyophilize overnight freeze->lyophilize re_dissolve 6. Re-dissolve lyophilized powder in dilute HCl lyophilize->re_dissolve re_freeze 7. Freeze solution re_dissolve->re_freeze re_lyophilize 8. Lyophilize overnight re_freeze->re_lyophilize end_product End Product: [Leu15]-Gastrin I (HCl Salt) re_lyophilize->end_product

References

Technical Support Center: [Leu15]-Gastrin I (human) Reconstitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for the reconstitution of lyophilized [Leu15]-Gastrin I (human). Below you will find frequently asked questions, a detailed reconstitution protocol, and a troubleshooting guide to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized [Leu15]-Gastrin I?

A1: For optimal solubility, it is recommended to reconstitute [Leu15]-Gastrin I in 0.1% sodium hydroxide (NaOH) or 1% ammonium hydroxide (NH4OH) at a concentration of 1 mg/mL.[1] Alternatively, Dimethyl sulfoxide (DMSO) can be used, with a tested solubility of 100 mg/mL.[2]

Q2: Can I use buffers like PBS to reconstitute [Leu15]-Gastrin I?

A2: While reconstituting in PBS will not damage the peptide, it may be more difficult to dissolve.[1] The product is lyophilized from 0.1% trifluoroacetic acid (TFA), which is a strong acid, and dissolving it in a neutral buffer like PBS may result in an acidic solution.[1]

Q3: How should I store the reconstituted [Leu15]-Gastrin I solution?

A3: The stability of [Leu15]-Gastrin I in solution has not been extensively evaluated.[1] For short-term storage, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[1][3] For longer-term storage of stock solutions, -80°C for up to 6 months is suggested.[3] Be aware that peptides can adhere to plastic containers during storage.[1]

Q4: What is the amino acid sequence of [Leu15]-Gastrin I (human)?

A4: The amino acid sequence is Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2.[1]

Q5: Why is [Leu15]-Gastrin I considered more stable than the native form?

A5: [Leu15]-Gastrin I is an analog of Gastrin I with improved stability in aqueous solutions. The substitution of Methionine at position 15 with Leucine prevents oxidation, which can lead to a loss of biological activity.[4]

Reconstitution Protocol and Data

Quantitative Data Summary
ParameterRecommended ValueNotes
Primary Solvents 0.1% NaOH or 1% NH4OHTested for solubility at 1 mg/mL.[1]
Alternative Solvent DMSOTested for solubility up to 100 mg/mL.[2]
Stock Solution Storage Aliquots at -20°C or -80°CAvoid repeated freeze-thaw cycles.[1][3]
Lyophilization Agent 0.1% TFA in H2OThis results in an acidic lyophilized powder.
Detailed Experimental Protocol

This protocol outlines the steps for reconstituting lyophilized [Leu15]-Gastrin I.

  • Equilibration : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.[5]

  • Preparation : Disinfect the work surface and use sterile equipment to prevent contamination.[6][7] Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Addition : Using a sterile pipette, slowly add the calculated volume of the chosen solvent (e.g., 0.1% NaOH) to the vial.[5]

  • Dissolution : Gently swirl or rock the vial to dissolve the peptide.[7] Avoid vigorous shaking, as this can cause aggregation.[5][6] Allow the solution to sit for 15-30 minutes to ensure complete dissolution.[6]

  • Visual Inspection : Visually inspect the solution to ensure it is clear and free of particulates.[6]

  • Aliquoting and Storage : For future use, create single-use aliquots and store them at -20°C or -80°C.[1][3]

Visualiation of the Reconstitution Workflow

ReconstitutionWorkflow Start Start: Lyophilized [Leu15]-Gastrin I Vial Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Prepare Prepare Sterile Workspace & Solvent Equilibrate->Prepare AddSolvent Slowly Add Recommended Solvent Prepare->AddSolvent Dissolve Gently Swirl/Rock to Dissolve AddSolvent->Dissolve Inspect Visually Inspect for Clarity Dissolve->Inspect Aliquot Aliquot into Sterile Tubes Inspect->Aliquot Store Store Aliquots at -20°C / -80°C Aliquot->Store End End: Reconstituted Solution Ready for Use Store->End

Caption: A workflow diagram illustrating the key steps for reconstituting lyophilized [Leu15]-Gastrin I.

Troubleshooting Guide

Issue 1: The peptide does not dissolve completely in the recommended solvent.

  • Question: What should I do if I observe particulates or cloudiness after adding the solvent?

  • Answer:

    • Ensure you have allowed sufficient time (15-30 minutes) for dissolution with gentle agitation.[6]

    • If particulates remain, you can try gentle warming of the solution.

    • For difficult-to-dissolve peptides, slight adjustments in pH may be necessary.[6]

    • If the issue persists, consider filtering the solution to remove undissolved particles.[6]

Issue 2: The peptide solution appears to have aggregated or precipitated over time.

  • Question: My reconstituted [Leu15]-Gastrin I solution has become cloudy or formed a precipitate upon storage. What could be the cause and how can I fix it?

  • Answer:

    • Cause : Aggregation can be caused by high peptide concentrations, improper mixing, or the use of an unsuitable solvent.[6] Precipitation can occur if the peptide's solubility limit is exceeded or the wrong solvent is used.[6]

    • Solution :

      • Verify that the peptide concentration is not too high for the chosen solvent.

      • If aggregation is suspected, you can try adjusting the pH or ionic strength of the solution.[6]

      • Filtering the solution can help remove aggregates or precipitates.[6]

      • For future reconstitutions, consider using a lower concentration or a different solvent system.

Issue 3: I reconstituted the peptide in PBS and the solution is acidic.

  • Question: I used PBS to reconstitute the peptide and my downstream application is pH-sensitive. What should I do?

  • Answer:

    • Explanation : The lyophilized peptide contains residual TFA, an acid, which can lower the pH of a neutral buffer like PBS.[1]

    • Recommendation :

      • It is recommended to use a basic solvent like 0.1% NaOH for initial reconstitution to neutralize the TFA.[1]

      • If you must use PBS, you may need to adjust the pH of the final solution by adding a small amount of a suitable base before use in your experiment.

Troubleshooting Decision Pathway

TroubleshootingPathway Start Reconstitution Issue? IncompleteDissolution Incomplete Dissolution Start->IncompleteDissolution Particulates remain Aggregation Aggregation/ Precipitation Start->Aggregation Solution becomes cloudy/precipitates AcidicSolution Solution is Acidic (e.g., in PBS) Start->AcidicSolution Using a neutral buffer Action1 Allow more time for dissolution. Consider gentle warming or pH adjustment. IncompleteDissolution->Action1 Action2 Check concentration. Adjust pH or ionic strength. Filter the solution. Aggregation->Action2 Action3 Use a basic solvent (e.g., 0.1% NaOH) for initial reconstitution. Adjust pH of the final solution. AcidicSolution->Action3

Caption: A decision tree to guide troubleshooting common issues during [Leu15]-Gastrin I reconstitution.

References

Validation & Comparative

A Comparative Guide to [Leu15]-Gastrin I and Other Gastrin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of [Leu15]-Gastrin I with other significant gastrin analogs, namely native Gastrin I and Pentagastrin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Introduction to Gastrin and its Analogs

Gastrin is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal cell growth in the stomach. Its biological effects are primarily mediated through the cholecystokinin B (CCK2) receptor.[1] Analogs of gastrin have been developed for various research and clinical applications, including diagnostics and as potential therapeutic agents.

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine residue at position 15 is replaced by leucine. This substitution is designed to increase the peptide's stability by preventing oxidation of the methionine, which can lead to a loss of biological activity.[2] It is reported to retain the full biological activity of the native hormone.[2]

Gastrin I is the native, non-sulfated form of the 17-amino acid gastrin peptide (G17). It is a potent stimulator of gastric acid secretion and mucosal cell proliferation.

Pentagastrin is a synthetic C-terminal pentapeptide fragment of gastrin. It contains the minimal amino acid sequence required for gastrin-like activity and has been widely used in clinical settings as a diagnostic tool to assess maximal gastric acid output.[3]

Comparative Performance Data

The following tables summarize the available quantitative data comparing the receptor binding affinity, potency in stimulating gastric acid secretion and cell proliferation, and stability of [Leu15]-Gastrin I, Gastrin I, and Pentagastrin.

Table 1: Receptor Binding Affinity
AnalogReceptorCell Line/TissueAssay TypeIC50 / Kd (nM)Reference
[Leu15]-Gastrin I CCK2Canine gastric parietal cellsCompetitive Binding~0.32[4]
Gastrin I (G17) CCK2AGS-GR cellsNot specifiedNot specified[5]
Pentagastrin CCK2A431-CCK2R cellsCalcium Mobilization2.80 ± 0.52
Pentagastrin CCK2AR42J cellsCalcium Mobilization0.43 ± 0.19

Note: Data is compiled from different studies and experimental conditions may vary. A direct head-to-head comparison in a single study was not available in the searched literature.

Table 2: Potency (EC50) for Biological Effects
AnalogBiological EffectModel SystemEC50Relative PotencyReference
[Leu15]-Gastrin I Not specifiedNot specifiedNot specifiedStated to have "full biological activity" of native gastrin[2]
Gastrin I (G17) Cell ProliferationHuman gastric adenocarcinoma cells (AGS)Not specified10x more potent than Pentagastrin[5]
Gastrin I (G17) DNA, RNA, Protein SynthesisRat colon mucosaNot specified"Significantly stronger" than Pentagastrin[6]
Pentagastrin Gastric Acid SecretionHumanNot specifiedPartial agonist (~40% efficacy of histamine)[7]
Pentagastrin Cell ProliferationHuman gastric adenocarcinoma cells (AGS)Not specified10x less potent than Gastrin-17[5]

Note: The term "potency" is used here to describe the concentration required to produce a certain level of biological effect. The available data is largely qualitative or comparative rather than providing specific EC50 values for all analogs under identical conditions.

Table 3: In Vitro and In Vivo Stability
AnalogConditionStability ProfileReference
[Leu15]-Gastrin I Aqueous solutionsMore stable than native Gastrin I due to Leu substitution for Met[2]
Gastrin I Portal circulation (dog, rat)Inactivated in the small bowel, but not the liver[8]
Pentagastrin Portal circulation (dog, rat)Rapidly inactivated by the liver[8]
Pentagastrin Aqueous solutionsA more stable formulation (pentagastrin meglumine) has been developed[9]

Note: The stability data is primarily qualitative. Quantitative half-life comparisons under various enzymatic conditions were not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Receptor Binding Assay (Competitive Inhibition)

This protocol is based on methods described for determining the binding affinity of gastrin analogs to the CCK2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled gastrin analogs by measuring their ability to compete with a radiolabeled gastrin ligand for binding to the CCK2 receptor.

Materials:

  • Radioligand: 125I-[Leu15]-Gastrin I

  • Cell Line: A suitable cell line overexpressing the CCK2 receptor (e.g., A431-CCK2R cells).

  • Unlabeled Competitors: [Leu15]-Gastrin I, Gastrin I, Pentagastrin.

  • Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing a protease inhibitor cocktail and a carrier protein like bovine serum albumin (BSA).

  • Wash Buffer: Cold binding buffer.

  • Scintillation Fluid and Counter.

Procedure:

  • Cell Preparation: Culture the CCK2R-expressing cells to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a microtiter plate, add a constant amount of the cell membrane preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled gastrin analogs to the wells.

  • Radioligand Addition: Add a constant, low concentration of 125I-[Leu15]-Gastrin I to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled competitor. The IC50 value is determined as the concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand.

In Vivo Gastric Acid Secretion Assay (Rat Model)

This protocol is adapted from methods used to measure gastrin-stimulated gastric acid secretion in rats.

Objective: To measure and compare the potency of different gastrin analogs in stimulating gastric acid secretion in an in vivo model.

Materials:

  • Test Animals: Male Wistar rats.

  • Gastrin Analogs: [Leu15]-Gastrin I, Gastrin I, Pentagastrin, dissolved in saline.

  • Anesthetic: Urethane or a similar long-acting anesthetic.

  • Surgical Equipment: For performing a tracheotomy and cannulating the esophagus and stomach.

  • Perfusion Pump and Collection Tubes.

  • pH Meter and Titrator.

Procedure:

  • Animal Preparation: Anesthetize the rats. Perform a tracheotomy to ensure a clear airway. Ligate the pylorus and insert cannulas into the esophagus and the forestomach for perfusion.

  • Gastric Perfusion: Perfuse the stomach with a saline solution at a constant rate.

  • Basal Secretion: Collect the gastric effluent for a baseline period to measure basal acid output.

  • Analog Administration: Administer the gastrin analogs intravenously at various doses.

  • Stimulated Secretion: Continue to collect the gastric effluent in timed intervals after administration of the analogs.

  • Acid Quantification: Measure the volume of the collected samples and determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

  • Data Analysis: Calculate the acid output (in μmol H+/min). Plot the acid output against the dose of the gastrin analog to determine the dose-response relationship and calculate the EC50 (the concentration of the analog that produces 50% of the maximal response).

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of gastrin analogs on the proliferation of a gastric cancer cell line.

Objective: To compare the mitogenic (proliferative) effects of different gastrin analogs on a responsive cell line.

Materials:

  • Cell Line: A gastric cancer cell line known to express the CCK2 receptor (e.g., AGS cells).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Gastrin Analogs: [Leu15]-Gastrin I, Gastrin I, Pentagastrin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells and reduce basal proliferation, replace the growth medium with a low-serum or serum-free medium for 24 hours.

  • Treatment: Treat the cells with various concentrations of the gastrin analogs. Include a vehicle control (medium without analog).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control and plot it against the concentration of the gastrin analog to determine the EC50.

Signaling Pathways

Gastrin and its analogs exert their effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). The activation of the CCK2 receptor initiates several intracellular signaling cascades.

CCK2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin_Analog [Leu15]-Gastrin I Gastrin I Pentagastrin CCK2R CCK2 Receptor Gastrin_Analog->CCK2R Binds to Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Acid_Secretion Gastric Acid Secretion Ca2->Acid_Secretion MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation

CCK2 Receptor Signaling Pathway

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Receptor_Binding_Assay_Workflow start Start prep Prepare CCK2R-expressing cell membranes start->prep setup Add membranes to microtiter plate wells prep->setup add_competitors Add increasing concentrations of unlabeled gastrin analogs setup->add_competitors add_radioligand Add constant concentration of 125I-[Leu15]-Gastrin I add_competitors->add_radioligand incubate Incubate to reach binding equilibrium add_radioligand->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Measure radioactivity on filters wash->count analyze Analyze data to determine IC50 count->analyze end End analyze->end

Receptor Binding Assay Workflow

In_Vivo_Gastric_Acid_Secretion_Workflow start Start prep Anesthetize rat and prepare for perfusion start->prep basal Collect basal gastric secretion prep->basal administer Administer gastrin analog intravenously basal->administer stimulated Collect stimulated gastric secretion administer->stimulated quantify Measure volume and titrate acid concentration stimulated->quantify analyze Calculate acid output and determine EC50 quantify->analyze end End analyze->end

In Vivo Gastric Acid Secretion Workflow

Cell_Proliferation_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed starve Serum-starve cells seed->starve treat Treat with gastrin analogs starve->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance solubilize->read analyze Analyze data to determine cell proliferation read->analyze end End analyze->end

Cell Proliferation (MTT) Assay Workflow

Conclusion

[Leu15]-Gastrin I emerges as a valuable tool for research due to its enhanced stability while maintaining the biological activity of native Gastrin I. The available data suggests that both [Leu15]-Gastrin I and native Gastrin I are significantly more potent than Pentagastrin in stimulating cell proliferation. While direct quantitative comparisons of receptor binding affinity and potency for gastric acid secretion are not available from a single study, the collective evidence indicates that [Leu15]-Gastrin I is a potent and stable agonist at the CCK2 receptor. The provided experimental protocols and workflow diagrams offer a foundation for researchers to conduct their own comparative studies to further elucidate the nuanced differences between these gastrin analogs under their specific experimental conditions.

References

Validating the Bioactivity of [Leu15]-Gastrin I In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of [Leu15]-Gastrin I, a synthetic analog of human Gastrin I. [Leu15]-Gastrin I is a valuable research tool due to its enhanced stability compared to the native peptide, where the methionine at position 15 is replaced by leucine to prevent oxidation-induced loss of biological activity. This guide summarizes key experimental data, details the methodologies for essential in vitro assays, and visualizes the underlying biological and experimental processes.

Data Presentation: Comparative Bioactivity of Gastrin Analogs

The following table summarizes the in vitro bioactivity of [Leu15]-Gastrin I and other relevant gastrin analogs, primarily focusing on their interaction with the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.

Compound/AnalogAssay TypeCell LineParameterValue (nM)Reference
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 ([Leu15]-Gastrin I analog)Receptor Binding (Competition)A431-CCK2RIC500.69 ± 0.09[1]
PentagastrinReceptor Binding (Competition)A431-CCK2RIC500.76 ± 0.11[1]
Gastrin I (human)Histamine SecretionIsolated Rat Stomach ECL cellsEC500.014
Gastrin I (human)Cell ProliferationGastric Epithelial CellsEC500.0062
Gastrin-17Receptor BindingAR42JKi~1[2]
CCK-8Receptor BindingAR42JKi~1[2]

Note: A direct comparative study providing IC50 or EC50 values for [Leu15]-Gastrin I and Gastrin I under identical experimental conditions was not identified in the reviewed literature. The data presented is compiled from multiple sources to provide a relative understanding of their bioactivities.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of [Leu15]-Gastrin I bioactivity.

CCK2R Radioligand Binding Assay

This assay determines the binding affinity of [Leu15]-Gastrin I to the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Line: A431-CCK2R cells (human epidermoid carcinoma cells transfected with the human CCK2R).

  • Radioligand: [125I][3-iodo-Tyr12,Leu15]gastrin-I.

  • Test Compound: [Leu15]-Gastrin I.

  • Reference Compound: Gastrin I or Pentagastrin.

  • Binding Buffer: 50 mM HEPES (pH 7.4), 5.5 mM MgCl2, 1% BSA, and 35 µM bacitracin.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

  • Scintillation counter.

Procedure:

  • Culture A431-CCK2R cells to near confluence and harvest. Prepare a cell membrane homogenate.

  • To each well of a 96-well filter plate, add:

    • 50 µL of binding buffer containing a known concentration of the radioligand (e.g., 50 pM).

    • 50 µL of binding buffer containing increasing concentrations of the test compound ([Leu15]-Gastrin I) or reference compound.

    • 100 µL of the cell membrane homogenate.

  • Incubate the plate for 1 hour at room temperature with gentle agitation.

  • Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Calcium Mobilization Assay

This functional assay measures the ability of [Leu15]-Gastrin I to stimulate the CCK2R, leading to an increase in intracellular calcium concentration.

Materials:

  • Cell Line: AR4-2J cells (rat pancreatic acinar cell line) or A431-CCK2R cells.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Test Compound: [Leu15]-Gastrin I.

  • Reference Compound: Gastrin I or Carbachol.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorometric imaging plate reader (e.g., FLIPR) or a fluorescence microscope.

Procedure:

  • Seed AR4-2J cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of [Leu15]-Gastrin I and the reference compound.

  • Measure the baseline fluorescence.

  • Add the test and reference compounds to the wells and immediately start recording the fluorescence intensity over time using a fluorometric plate reader.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Cell Proliferation Assay

This assay assesses the mitogenic effect of [Leu15]-Gastrin I on CCK2R-expressing cells.

Materials:

  • Cell Line: AR4-2J cells.[3]

  • Cell Culture Medium: Serum-free medium.

  • Test Compound: [Leu15]-Gastrin I.

  • Reference Compound: Gastrin I.

  • Proliferation Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a BrdU incorporation assay.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed AR4-2J cells in a 96-well plate at a low density and allow them to attach.

  • Synchronize the cells by serum starvation for 24 hours.[3]

  • Treat the cells with various concentrations of [Leu15]-Gastrin I or the reference compound in serum-free medium.

  • Incubate for 48-72 hours.

  • Add the MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable, proliferating cells.

  • Calculate the EC50 value for cell proliferation.

Mandatory Visualizations

CCK2R Signaling Pathway

CCK2R_Signaling_Pathway Leu15_Gastrin_I [Leu15]-Gastrin I CCK2R CCK2 Receptor (Gastrin Receptor) Leu15_Gastrin_I->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Leads to

Caption: CCK2R signaling cascade initiated by [Leu15]-Gastrin I.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow start Start prep_cells Prepare A431-CCK2R Cell Membranes start->prep_cells add_reagents Add Radioligand, Test Compound, and Cell Membranes to Plate prep_cells->add_reagents incubate Incubate at RT for 1 hour add_reagents->incubate filter_wash Filter and Wash to Remove Unbound Ligand incubate->filter_wash count Quantify Bound Radioactivity filter_wash->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end Bioactivity_Validation_Logic Leu15_Gastrin [Leu15]-Gastrin I Binding Receptor Binding (Affinity - Ki, IC50) Leu15_Gastrin->Binding Signaling Signal Transduction (Calcium Mobilization - EC50) Leu15_Gastrin->Signaling Function Cellular Function (Proliferation - EC50) Leu15_Gastrin->Function Bioactivity Validated Bioactivity Binding->Bioactivity Signaling->Bioactivity Function->Bioactivity

References

A Comparative Analysis of CCK2 Receptor Binding Peptides for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance and characteristics of various peptide-based ligands targeting the Cholecystokinin-2 Receptor (CCK2R). This guide provides a comparative analysis of binding affinities, specificities, and in vivo activities, supported by experimental data and detailed protocols.

The Cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor, is a significant target in both neuroscience and oncology. Its involvement in anxiety, pain perception, and gastric acid secretion, as well as its overexpression in several tumors like medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), has spurred the development of a diverse range of peptide-based ligands.[1][2][3] These peptides, primarily analogs of the natural ligands cholecystokinin (CCK) and gastrin, are crucial tools for both basic research and the development of novel diagnostic and therapeutic agents.[4][5]

This guide offers a comparative overview of prominent CCK2R binding peptides, focusing on their performance in key experimental assays. All peptides targeting the CCK2 receptor share a common C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, which is essential for receptor binding.[2][5] Modifications to this core sequence and other parts of the peptide have been extensively explored to enhance binding affinity, stability, and in vivo targeting properties.[2][6]

Comparative Performance of CCK2R Binding Peptides

The following table summarizes the in vitro and in vivo performance of several key CCK2R binding peptides. These peptides are often derivatized with chelators like DOTA for radiolabeling, enabling their use in imaging and radionuclide therapy.[2][7]

Peptide AnalogModificationBinding Affinity (IC50/Kd, nM)In Vitro Stability (t1/2 in human serum, h)In Vivo Tumor Uptake (%ID/g)Key Findings
Minigastrin (MG) Analogs
DOTA-MG0Full-length minigastrin analogLow nM range-~13.3 (1h p.i.)High tumor uptake but also high kidney retention.[8]
DOTA-MG11Truncated minigastrin (des-pentaglutamic acid)Low nM range4.5 ± 0.1~3.04 (1h p.i.)Reduced kidney uptake compared to MG0, but also lower tumor uptake and stability.[8][9]
DOTA-PP-F11Penta-D-Glu modification--~10 (1h p.i.)Favorable biodistribution with improved tumor-to-kidney ratio.[2]
DOTA-MGS4C-terminal substitutionHigh affinity>75% intact in blood at 10 min p.i.10.40 ± 2.21 (4h p.i.)Improved in vivo stability and tumor uptake.[6]
MGD5Dimeric peptide1.04 ± 0.16 (IC50)>90% intact after 20h~6 times higher than monomerDimerization increases binding affinity and tumor uptake.[10]
DOTA-cyclo-MG1Cyclic peptideHigh affinity-~10 (1h p.i.)Cyclization can improve stability and tumor targeting.[2][11]
Cholecystokinin (CCK) Analogs
DOTA-CCK8Based on CCK-8 sequenceLow nM range-2.61 - 3.50 (1h p.i.)Lower tumor uptake compared to minigastrin analogs.[8]
Non-Peptide Antagonists
YM022Benzodiazepine derivative0.5 (IC50)--Potent and competitive antagonist.[12]
AG041RUreidoindoline compound2.2 (IC50)--Potent antagonist with a non-competitive inhibition pattern.[12]
L-740,093Benzodiazepine derivative7.8 (IC50)--Selective CCK2R antagonist.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CCK2R binding peptides. Below are outlines for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (IC50) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.

Materials:

  • CCK2R-expressing cells (e.g., A431-CCK2R, AR42J) or cell membranes.[6][10]

  • Radiolabeled ligand (e.g., [125I]Tyr12-gastrin I, 111In-APH070).[6][10]

  • Test peptides at various concentrations.

  • Binding buffer (e.g., PBS with 0.5% BSA).[6]

  • Filtration apparatus and glass fiber filters.

Procedure:

  • Prepare CCK2R-expressing cells or membranes.

  • In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled test peptide to the wells.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 1 hour at room temperature).[11]

  • Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Stability Assay

This assay evaluates the stability of a peptide in biological fluids, such as human serum.

Materials:

  • Test peptide (radiolabeled).

  • Fresh human serum.

  • Incubator at 37°C.

  • HPLC system with a radioactivity detector.

Procedure:

  • Incubate the radiolabeled peptide in fresh human serum at 37°C.[7][13]

  • At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the mixture.

  • Precipitate serum proteins (e.g., with ethanol or acetonitrile) and centrifuge to collect the supernatant.

  • Analyze the supernatant by radio-HPLC to separate the intact peptide from its metabolites.[7][13]

  • Calculate the percentage of intact peptide at each time point to determine the stability and calculate the half-life.[7]

In Vivo Biodistribution Studies

These studies assess the distribution and tumor-targeting efficacy of a radiolabeled peptide in an animal model.

Materials:

  • Animal model with CCK2R-expressing tumors (e.g., nude mice with A431-CCK2R xenografts).[2][10]

  • Radiolabeled test peptide.

  • Anesthesia.

  • Gamma counter.

Procedure:

  • Inject a known amount of the radiolabeled peptide intravenously into the tumor-bearing animals.[8]

  • At specific time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.

  • Dissect tumors and major organs (kidneys, liver, stomach, etc.).

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of this research.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane CCK2R CCK2R Gq_G11 Gq/G11 CCK2R->Gq_G11 Activation Ligand Gastrin / CCK Peptide Analog Ligand->CCK2R Binding PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Co-activation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) PKC->Downstream Activation Cellular_Response Cellular Responses (Proliferation, Secretion) Downstream->Cellular_Response

Caption: CCK2R Signaling Pathway.

Upon ligand binding, the CCK2 receptor activates Gq/G11 proteins, which in turn stimulate Phospholipase C (PLC).[1][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium, and together with DAG, activates Protein Kinase C (PKC), leading to the activation of downstream signaling cascades like the MAPK and PI3K/AKT pathways, ultimately modulating cellular responses such as proliferation and secretion.[14][15]

Peptide_Characterization_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Peptide_Synthesis Peptide Synthesis & Conjugation (e.g., DOTA) Radiolabeling Radiolabeling (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga) Peptide_Synthesis->Radiolabeling Binding_Assay Receptor Binding Assay (IC₅₀/Kd determination) Radiolabeling->Binding_Assay Internalization_Assay Cellular Internalization Assay Radiolabeling->Internalization_Assay Stability_Assay In Vitro Stability Assay (Serum, PBS) Radiolabeling->Stability_Assay Animal_Model Tumor Xenograft Animal Model Internalization_Assay->Animal_Model Stability_Assay->Animal_Model Biodistribution Biodistribution Studies (%ID/g in tissues) Animal_Model->Biodistribution Imaging SPECT/PET Imaging Biodistribution->Imaging Therapy Radionuclide Therapy Studies Imaging->Therapy

Caption: Experimental Workflow for Peptide Characterization.

The development and evaluation of CCK2R binding peptides follow a structured workflow. It begins with peptide synthesis and radiolabeling, followed by a series of in vitro assays to determine binding affinity, cellular uptake, and stability. Promising candidates then advance to in vivo evaluation in animal models to assess their biodistribution, imaging potential, and therapeutic efficacy.

References

[Leu15]-Gastrin I versus sargastrin in tumor uptake studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to [Leu15]-Gastrin I and Sargastrin for Tumor Uptake Studies

Introduction

In the landscape of nuclear oncology, the development of radiolabeled peptides for tumor imaging and therapy has emerged as a significant area of research. Among the promising targets is the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and neuroendocrine tumors.[1][2] This guide provides a detailed comparison of two peptide analogs, [Leu15]-Gastrin I and sargastrin, which have been investigated for their potential in targeting CCK2 receptor-expressing tumors.

[Leu15]-Gastrin I is an analog of human gastrin I, a peptide hormone that stimulates gastric acid secretion.[3][4] The substitution of methionine at position 15 with leucine enhances the peptide's stability by preventing oxidation, which can lead to a loss of biological activity.[5] It is frequently used in research to study gastric cancer and as a reference compound in competitive binding assays for the CCK2 receptor.[3][6][7]

Sargastrin , a DOTA-conjugated analog of human gastrin-I, is a synthetic granulocyte-macrophage colony-stimulating factor (GM-CSF).[8][9] While it also targets the CCK2 receptor, its identity as a GM-CSF analog suggests a dual mechanism of action, potentially influencing the tumor microenvironment by stimulating myeloid cell differentiation and function.[10][11][12]

This guide will delve into the comparative performance of these two agents in preclinical tumor uptake studies, presenting quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers and drug development professionals in their work.

Quantitative Data Presentation

The following tables summarize the biodistribution data of radiolabeled sargastrin and other relevant minigastrin analogs from preclinical studies in tumor-bearing mice. Direct comparative in vivo tumor uptake data for [Leu15]-Gastrin I is less prevalent in the literature, as it is more commonly used as a reference ligand in in vitro receptor binding assays. However, the data for minigastrin (MG0), a closely related peptide, is included to provide context.

Table 1: Comparative Tumor Uptake of ¹¹¹In-labeled Sargastrin and Minigastrin Analogs in A431-CCK2R Xenograft Mice [13]

PeptideTime Post-InjectionTumor Uptake (%ID/g)
Sargastrin1 hour11.8 ± 3.1
4 hours9.83 ± 4.3
MG0 (Minigastrin)1 hour13.3 ± 4.9
4 hours9.9 ± 2.0
MG111 hourLower than Sargastrin & MG0
4 hoursLower than Sargastrin & MG0

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Table 2: Comparative Kidney Uptake of ¹¹¹In-labeled Sargastrin and Minigastrin Analogs in A431-CCK2R Xenograft Mice [8][13][14]

PeptideTime Post-InjectionKidney Uptake (%ID/g)
Sargastrin1 hour57.2 ± 3.4
4 hours60.3 ± 4.8
MG0 (Minigastrin)1 hour>48
4 hours>48
MG111 hourLow
4 hoursLow

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Experimental Protocols

The data presented above were generated from preclinical studies involving radiolabeled peptides in tumor-bearing animal models. Below are the generalized experimental methodologies employed in these studies.

Radiolabeling of Peptides

Peptide analogs such as sargastrin are conjugated with a chelator, commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to enable stable radiolabeling with trivalent radiometals like Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu).[1][13][14]

  • Procedure: The DOTA-conjugated peptide is incubated with the radionuclide (e.g., ¹¹¹InCl₃) in a suitable buffer (e.g., ammonium acetate) at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

  • Quality Control: The radiochemical purity of the labeled peptide is determined using methods like high-performance liquid chromatography (HPLC).[1][15]

Animal Models and Biodistribution Studies
  • Cell Lines and Tumor Xenografts: Human epidermoid carcinoma A431 cells engineered to express the human CCK2 receptor (A431-CCK2R) are commonly used.[6][13] These cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice) to induce tumor growth.[13][16]

  • Administration of Radiolabeled Peptides: A defined amount of the radiolabeled peptide is injected intravenously into the tumor-bearing mice.[13]

  • Biodistribution Analysis: At specific time points post-injection (e.g., 1 and 4 hours), the mice are euthanized, and various organs and tissues (including the tumor, kidneys, liver, blood, etc.) are dissected, weighed, and the radioactivity is measured using a gamma counter.[1][13][14] The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13]

Signaling Pathways and Mechanisms of Action

CCK2 Receptor Signaling Pathway

Both [Leu15]-Gastrin I and sargastrin exert their primary tumor-targeting effects through binding to the CCK2 receptor, a G-protein coupled receptor (GPCR).[3][4][7] Upon ligand binding, the receptor activates intracellular signaling cascades that can influence cell growth and proliferation.

CCK2R_Signaling CCK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand [Leu15]-Gastrin I / Sargastrin CCK2R CCK2 Receptor Ligand->CCK2R Binds to G_protein Gq/11 CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (e.g., MAPK/ERK pathway) Ca_release->Downstream PKC_activation->Downstream Proliferation Cell Proliferation & Growth Downstream->Proliferation Biodistribution_Workflow Experimental Workflow for Biodistribution Studies start Start radiolabeling Radiolabeling of Peptide with ¹¹¹In or ¹⁷⁷Lu start->radiolabeling qc Quality Control (HPLC) radiolabeling->qc injection Intravenous Injection into Tumor-Bearing Mice qc->injection incubation Incubation Period (e.g., 1h, 4h) injection->incubation dissection Euthanasia & Organ Dissection incubation->dissection counting Gamma Counting of Tissues dissection->counting analysis Data Analysis (%ID/g) counting->analysis end End analysis->end

References

[Leu15]-Gastrin I: A Comparative Analysis of its Cross-Reactivity with the CCK1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and functional characteristics of [Leu15]-Gastrin I at the cholecystokinin 1 (CCK1) receptor, contrasted with its primary target, the cholecystokinin 2 (CCK2) receptor, and the endogenous CCK1 ligand, cholecystokinin-8 (CCK-8). This analysis is supported by a summary of binding affinities, detailed experimental protocols, and signaling pathway diagrams to facilitate a clear understanding of the cross-reactivity profile of [Leu15]-Gastrin I.

Ligand-Receptor Binding Affinity Comparison

The following table summarizes the binding affinities of [Leu15]-Gastrin I, Gastrin I, and CCK-8 for both CCK1 and CCK2 receptors. The data highlights the significant selectivity of [Leu15]-Gastrin I for the CCK2 receptor.

LigandReceptorBinding Affinity (Ki)Selectivity (CCK2 vs. CCK1)
[Leu15]-Gastrin I CCK1 µM range (estimated)~1000-fold lower than for CCK2
CCK2 ~1 nM[1]
Gastrin I CCK1 1,000–10,000-fold lower than CCK-8
CCK2 ~0.3–1 nM
CCK-8 (sulfated) CCK1 ~0.6–1 nM
CCK2 ~0.3–1 nM

Functional Potency Comparison

The functional consequence of ligand binding is a critical aspect of understanding cross-reactivity. The following table outlines the functional potencies of the selected ligands at CCK1 and CCK2 receptors.

LigandReceptorFunctional AssayPotency (EC50/IC50)
[Leu15]-Gastrin I CCK1 Calcium Mobilization / cAMP AccumulationWeak agonist/antagonist activity expected
CCK2 Agonist-induced signalingPotent agonist
Gastrin I CCK1 Weak agonistSignificantly less potent than CCK-8
CCK2 Potent agonistSimilar potency to CCK-8
CCK-8 (sulfated) CCK1 Potent agonistNanomolar range
CCK2 Potent agonistNanomolar range

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., [Leu15]-Gastrin I) for the CCK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CCK1 receptor.

  • Radioligand: [¹²⁵I]-CCK-8 (a high-affinity CCK1 receptor ligand).

  • Unlabeled Ligands: [Leu15]-Gastrin I, Gastrin I, and CCK-8.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [¹²⁵I]-CCK-8 (at a concentration near its Kd), and varying concentrations of the unlabeled competitor ligand.

  • Equilibration: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate the CCK1 receptor, leading to an increase in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human CCK1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test ligands: [Leu15]-Gastrin I, Gastrin I, and CCK-8.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Ligand Addition: Add varying concentrations of the test ligands to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using the fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the ligand concentration to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways activated by the CCK1 and CCK2 receptors.

CCK1_Signaling_Pathway Ligand CCK-8 (sulfated) Receptor CCK1 Receptor Ligand->Receptor Gq Gαq Receptor->Gq Gs Gαs Receptor->Gs PLC PLCβ Gq->PLC AC Adenylate Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Physiological Response (e.g., Enzyme Secretion) Ca->Response PKC->Response PKA->Response CCK2_Signaling_Pathway Ligand [Leu15]-Gastrin I Gastrin I CCK-8 Receptor CCK2 Receptor (Gastrin Receptor) Ligand->Receptor Gq Gαq Receptor->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Acid Secretion, Cell Growth) Ca->Response PKC->Response

References

A Comparative In Vivo Analysis of Gastrin and Cholecystokinin Analogs for Receptor-Targeted Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of gastrin and cholecystokinin (CCK) analogs, with a focus on their in-vivo performance for targeted diagnostics and therapeutics. This analysis is based on experimental data from peer-reviewed studies, detailing binding affinities, cellular uptake, and biodistribution profiles.

The cholecystokinin-2 receptor (CCK2R) is a key target in nuclear medicine as it is overexpressed in a variety of tumors, including medullary thyroid carcinoma, small cell lung cancer, and neuroendocrine tumors.[1][2][3] Both gastrin and CCK peptides, which share a common C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2), can bind to CCK2R.[3][4] This has led to the development of numerous radiolabeled analogs of both peptides for tumor imaging and radionuclide therapy.[2][5] However, their in-vivo performance can differ significantly due to variations in stability, pharmacokinetics, and receptor affinity.[5][6]

A primary challenge in the clinical application of these analogs is their rapid in-vivo degradation by enzymes like neutral endopeptidase, which can compromise tumor uptake.[1][5] Strategies to enhance stability include amino acid substitutions and other structural modifications.[1][7] This guide will delve into the comparative data of various analogs to inform the selection and development of future candidates.

Quantitative Performance Data

The following tables summarize key in-vitro and in-vivo performance metrics for various gastrin and cholecystokinin analogs from published studies.

Table 1: In Vitro Receptor Binding Affinity and Cellular Uptake

AnalogCell LineIC50 (nM)Kd (nM)Cellular InternalizationCitation
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2A431-CCK2R0.69 ± 0.09-High[1]
PentagastrinA431-CCK2R0.76 ± 0.11--[1]
DTPAGlu-CCK8A431-CCK2R-in nM rangeSimilar to MG0/MG11[8]
DOTA-CCK8A431-CCK2R-in nM rangeSimilar to MG0/MG11[8]
DTPAGlu-MG0A431-CCK2R-in nM rangeSimilar to CCK8/MG11[8]
DOTA-MG0A431-CCK2R-in nM rangeSimilar to CCK8/MG11[8]
DTPAGlu-MG11A431-CCK2R-in nM rangeSimilar to CCK8/MG0[8]
DOTA-MG11A431-CCK2R-in nM rangeSimilar to CCK8/MG0[8]

Table 2: In Vivo Biodistribution and Tumor Uptake

AnalogAnimal ModelTumor ModelTumor Uptake (%IA/g)Tumor-to-Kidney RatioCitation
177Lu-DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2Nude BALB/c miceCCK2R-expressing xenografts>20%-[1]
111In-DTPAGlu-MG0-A431-CCK2RHigher than CCK8/MG11Lower than DOTA-CCK8[8]
111In-DOTA-MG0-A431-CCK2RHigher than CCK8/MG11Lower than DOTA-CCK8[8]
111In-DTPAGlu-CCK8-A431-CCK2RLower than MG0Higher than MG0[8]
111In-DOTA-CCK8-A431-CCK2RLower than MG0Best among tested[8]
111In-DTPAGlu-MG11-A431-CCK2RLower than MG0Higher than MG0[8]
111In-DOTA-MG11-A431-CCK2RLower than MG0Higher than MG0[8]
111In-DOTA-minigastrin analogsRatsAR42J cellsSaturable uptake-[4]
[111In-DOTA]MG11 with phosphoramidonSCID miceCCK2R-positive tumor8-fold increase-[5]

Signaling Pathways and Experimental Workflow

The binding of gastrin and CCK analogs to the CCK2R, a G protein-coupled receptor, initiates a cascade of intracellular events.[9][10] A simplified representation of this signaling pathway and a typical experimental workflow for evaluating these analogs are depicted below.

CCK2R_Signaling_Pathway CCK2R Signaling Pathway ligand Gastrin / CCK Analog receptor CCK2R (Gq/11-coupled) ligand->receptor Binds g_protein Gαq/11 receptor->g_protein Activates acid_secretion Acid Secretion receptor->acid_secretion Stimulates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 Stimulates release pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK Cascade ca2->mapk Activates pkc->mapk Activates proliferation Cell Proliferation mapk->proliferation

Caption: Simplified signaling cascade following CCK2R activation.

Experimental_Workflow Workflow for Analog Evaluation cluster_invitro cluster_invivo synthesis Analog Synthesis & Radiolabeling invitro In Vitro Studies synthesis->invitro binding Receptor Binding Assay (IC50 / Kd) uptake Cellular Uptake & Internalization stability In Vitro Stability (Plasma/Serum) invivo In Vivo Studies invitro->invivo biodistribution Biodistribution in Tumor-Bearing Mice imaging SPECT/CT or PET Imaging metabolism In Vivo Stability & Metabolite Analysis evaluation Data Analysis & Comparison invivo->evaluation

Caption: General experimental workflow for preclinical evaluation.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for key experiments cited in the literature.

Receptor Binding Assay

This assay determines the affinity of the analog for its target receptor.

  • Cell Line: A431 cells overexpressing the human CCK2R (A431-CCK2R) are commonly used.[1][8]

  • Radioligand: A radiolabeled ligand with known high affinity, such as 125I-[Leu15]gastrin-I, is used as a tracer.[1]

  • Procedure:

    • A431-CCK2R cells are seeded in multi-well plates and allowed to attach.

    • Cells are incubated with a constant concentration of the radioligand and increasing concentrations of the non-radiolabeled test analog (competitor).

    • After incubation (e.g., 1 hour at 37°C), unbound ligand is removed by washing with a buffer.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Cellular Uptake and Internalization Assay

This experiment quantifies the extent to which the radiolabeled analog is taken up and internalized by target cells.

  • Cell Line: A431-CCK2R and mock-transfected A431 cells (as a negative control) are utilized.[1]

  • Radiolabeled Analog: The test analog is radiolabeled with an appropriate isotope (e.g., 177Lu, 111In).[1][8]

  • Procedure:

    • Cells are seeded in multi-well plates.

    • The radiolabeled analog is added to the cells and incubated for various time points (e.g., 1 and 2 hours) at 37°C.[1]

    • To differentiate between membrane-bound and internalized radioactivity, cells are treated with an acid wash (e.g., glycine buffer, pH 2.8) to strip surface-bound ligands.

    • The radioactivity in the acid-wash fraction (membrane-bound) and the cell lysate (internalized) is measured.

  • Data Analysis: Uptake is typically expressed as a percentage of the total added radioactivity.

In Vivo Biodistribution Studies

These studies evaluate the distribution, accumulation, and clearance of the radiolabeled analog in a living organism.

  • Animal Model: Tumor-bearing mice, often BALB/c nude mice with subcutaneous xenografts of CCK2R-expressing tumor cells, are used.[1][7]

  • Radiolabeled Analog: The analog is radiolabeled and administered to the animals, typically via intravenous injection.

  • Procedure:

    • A cohort of mice is injected with the radiolabeled analog.

    • At predefined time points post-injection (e.g., 1, 4, 24 hours), groups of mice are euthanized.

    • Organs of interest (tumor, kidneys, liver, blood, etc.) are excised, weighed, and the radioactivity is measured.

  • Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected activity per gram of tissue (%IA/g). This allows for the determination of tumor-to-organ ratios, which are critical for assessing imaging contrast and therapeutic efficacy.

Concluding Remarks

The development of gastrin and CCK analogs for targeting CCK2R-expressing tumors is a promising area of research.[2] While gastrin analogs, such as minigastrin derivatives, often exhibit high tumor uptake, they can also suffer from high renal retention, which is a significant drawback for therapeutic applications.[3][6][8] The pentaglutamic acid sequence in some gastrin analogs has been implicated in this high kidney uptake.[4][6]

Conversely, CCK analogs like DOTA-coupled CCK8 have shown a more favorable tumor-to-kidney uptake ratio, even with lower absolute tumor uptake, making them potentially more suitable as lead compounds for further optimization.[8] The stability of these peptides in vivo remains a critical factor, with research showing that co-injection of enzyme inhibitors like phosphoramidon can significantly enhance tumor uptake of gastrin analogs.[5]

Ultimately, the choice between a gastrin or a CCK analog will depend on the specific application (diagnostic vs. therapeutic) and the success of optimization strategies to balance tumor targeting with favorable pharmacokinetics and minimal off-target accumulation. The data and protocols presented in this guide offer a foundational understanding for researchers navigating this complex but promising field.

References

Validating the Specificity of [Leu15]-Gastrin I for CCK2R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Leu15]-Gastrin I's performance as a ligand for the Cholecystokinin 2 Receptor (CCK2R) against other alternatives, supported by experimental data. We delve into its binding affinity, signaling pathways, and the experimental protocols used for its validation, offering a comprehensive resource for researchers in the field.

Introduction to [Leu15]-Gastrin I and CCK2R

[Leu15]-Gastrin I is a synthetic derivative of human Gastrin I, a peptide hormone that, along with cholecystokinin (CCK), serves as an endogenous ligand for the CCK2 receptor.[1] The CCK2R, a G protein-coupled receptor (GPCR), is predominantly found in the central nervous system and the gastrointestinal tract, where it plays a crucial role in gastric acid secretion, anxiety, and pain perception.[2] Notably, CCK2R is frequently overexpressed in various cancers, including medullary thyroid, small cell lung, and pancreatic carcinomas, making it a significant target for diagnostic imaging and therapeutic intervention.[2][3]

[Leu15]-Gastrin I is widely utilized in research as a high-affinity ligand for studying the CCK2R.[1] Its specificity and well-characterized binding properties make it an invaluable tool, particularly in its radiolabeled form (e.g., with Iodine-125), for competitive binding assays to screen and characterize novel CCK2R ligands.[4][5][6][7]

Comparative Analysis of CCK2R Ligands

The specificity of a ligand for its receptor is a critical parameter in research and drug development. The following table summarizes the binding affinities of [Leu15]-Gastrin I and other representative CCK2R ligands, providing a quantitative comparison of their performance.

Ligand/AnalogCell LineIC50 (nM)Reference Compound
[Leu15]-Gastrin I derivative (1) A431-CCK2R0.69 ± 0.09Pentagastrin (0.76 ± 0.11 nM)
Pentagastrin A431-CCK2R0.76 ± 0.11-
DOTA-MGS5 A431-CCK2R~1Pentagastrin, DOTA-MG11
MGD5 AR42J1.04 ± 0.16APH070 (5.59 ± 1.46 nM)
APH070 AR42J5.59 ± 1.46-
Z-360 (non-peptidic antagonist) HEK293-CCK2i4svR1.57 ± 0.14-
DGA1 (Z-360 derivative) HEK293-CCK2i4svR1.62 ± 0.17-
DG2 HEK293-CCK2i4svR5.04 ± 0.29-

Table 1: Comparative binding affinities (IC50) of various ligands for the CCK2 receptor. Data compiled from multiple studies.[4][5][6][7][8]

CCK2R Signaling Pathways

Activation of the CCK2R by an agonist such as Gastrin I initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/G11 proteins, leading to the activation of Phospholipase C (PLC).[2][9] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10] These initial events propagate signals through various downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for regulating cell proliferation, differentiation, and survival.[10][11][12] Furthermore, CCK2R activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), further amplifying mitogenic signals.[13]

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2R Gq Gq/11 CCK2R->Gq Src Src CCK2R->Src PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG EGFR EGFR Gq->PLC Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC RAF RAF PKC->RAF Src->EGFR transactivation PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand [Leu15]-Gastrin I Ligand->CCK2R

Figure 1: CCK2R signaling cascade upon agonist binding.

Experimental Protocols

The validation of [Leu15]-Gastrin I specificity relies on standardized experimental procedures. Below are detailed methodologies for key assays.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the concentration of a non-labeled ligand that inhibits 50% of the specific binding of a radiolabeled ligand.

Materials:

  • Cells: A431-CCK2R cells (human epidermoid carcinoma cells stably transfected with CCK2R) or AR42J cells (rat pancreatic tumor cells endogenously expressing CCK2R).[4][8][14]

  • Radioligand: [125I]-[Leu15]-Gastrin I.

  • Test Compounds: Unlabeled [Leu15]-Gastrin I (as a control) and other test ligands.

  • Assay Buffer: Tris-HCl buffer with bovine serum albumin (BSA) and protease inhibitors.

  • Instrumentation: Gamma counter.

Procedure:

  • Cell Preparation: Culture A431-CCK2R or AR42J cells to confluence. Harvest and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [125I]-[Leu15]-Gastrin I to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound to the wells. For total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled gastrin.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.

Binding_Assay_Workflow A Prepare CCK2R-expressing cell membranes B Add fixed concentration of [125I]-[Leu15]-Gastrin I A->B C Add increasing concentrations of unlabeled competitor ligand B->C D Incubate to reach equilibrium C->D E Separate bound and free ligand via filtration D->E F Measure radioactivity of bound ligand E->F G Plot data and determine IC50 F->G

Figure 2: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50).

Objective: To quantify the ability of a ligand to activate CCK2R and trigger a downstream signaling event.

Materials:

  • Cells: HEK293 cells stably expressing CCK2R.[15]

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium indicator.

  • Test Compounds: Agonists of interest.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed HEK293-CCK2R cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Baseline Reading: Measure the baseline fluorescence of each well.

  • Agonist Addition: Use the plate reader's injector to add varying concentrations of the agonist to the wells.

  • Signal Detection: Immediately after injection, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

[Leu15]-Gastrin I exhibits high specificity and affinity for the CCK2 receptor, making it an excellent tool for in vitro studies. Its utility as a radioligand in competitive binding assays is well-established for screening and characterizing novel therapeutic and diagnostic agents targeting CCK2R. The experimental protocols detailed in this guide provide a robust framework for validating the specificity of new compounds against this important cancer target. For researchers aiming to develop novel CCK2R-targeted therapies, a thorough understanding of these comparative methodologies and the underlying signaling pathways is essential.

References

A Comparative Guide to the Biodistribution of Radiolabeled Gastrin Analogs for Cholecystokinin-2 Receptor (CCK2R) Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of various radiolabeled gastrin analogs designed for targeting the cholecystokinin-2 receptor (CCK2R), a key biomarker overexpressed in several cancers, including medullary thyroid carcinoma and small cell lung cancer. The following sections detail the biodistribution profiles, experimental methodologies, and underlying signaling pathways pertinent to the preclinical evaluation of these promising diagnostic and therapeutic agents.

Comparative Biodistribution of Radiolabeled Gastrin Analogs

The biodistribution of radiolabeled gastrin analogs is a critical factor in determining their efficacy and safety for clinical applications. Key parameters include tumor uptake, retention, and clearance from non-target organs, particularly the kidneys, which are often a dose-limiting organ. The following tables summarize the quantitative biodistribution data from preclinical studies in tumor-bearing mouse models for various analogs labeled with Indium-111 (¹¹¹In), Gallium-68 (⁶⁸Ga), and Lutetium-177 (¹⁷⁷Lu).

¹¹¹In-Labeled Gastrin Analogs

Indium-111 is a gamma-emitting radionuclide suitable for SPECT imaging. The following data, presented as percentage of injected dose per gram of tissue (%ID/g), were collected at 4 hours post-injection in mice bearing CCK2R-expressing tumors.

AnalogTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Spleen Uptake (%ID/g)
¹¹¹In-DOTA-MG0 ModerateVery High (>48)LowLow
¹¹¹In-DOTA-sargastrin ModerateVery High (>48)LowLow
¹¹¹In-DOTA-MG11 LowerLowLowLow
¹¹¹In-DOTA-PP-F11 HighLowLowLow
¹¹¹In-DOTA-MGD5 HighLowLowLow
¹¹¹In-DOTA-cyclo-MG1 HighLowLowLow
¹¹¹In-DOTA-CCK8 Low (~2.5)LowLowLow

Data synthesized from multiple preclinical studies.[1][2][3]

Minigastrin analogs with a penta-glutamate sequence, like MG0 and sargastrin, generally exhibit high kidney retention.[1] Analogs lacking this sequence, such as MG11, show reduced kidney uptake but also lower tumor accumulation.[1] Modifications, like the introduction of six D-Glu residues in PP-F11, or creating divalent (MGD5) and cyclized (cyclo-MG1) analogs, have demonstrated improved tumor-to-kidney ratios.[1][2][3] CCK8 analogs consistently show lower tumor and kidney uptake compared to gastrin analogs.[1][4]

⁶⁸Ga-Labeled Gastrin Analogs

Gallium-68 is a positron-emitting radionuclide ideal for PET imaging, offering higher resolution and sensitivity than SPECT. The data below represents uptake at 1-hour post-injection.

AnalogTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Spleen Uptake (%ID/g)
⁶⁸Ga-DOTA-MG0 HighHighLowLow
⁶⁸Ga-DOTA-MGS5 FavorableModerateLowLow
⁶⁸Ga-DOTA-CCK-66 HighLowLowLow

Data synthesized from preclinical and clinical studies.[5][6][7][8]

⁶⁸Ga-DOTA-MG0 demonstrates effective tumor visualization but also significant renal accumulation.[8] Analogs like ⁶⁸Ga-DOTA-MGS5 and ⁶⁸Ga-DOTA-CCK-66 have been developed to optimize the pharmacokinetic profile, showing promising tumor uptake and faster clearance from the kidneys.[5][6][7]

¹⁷⁷Lu-Labeled Gastrin Analogs

Lutetium-177 is a beta-emitting radionuclide used for targeted radionuclide therapy. The following data is from biodistribution studies in tumor-bearing mice.

AnalogTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Spleen Uptake (%ID/g)
¹⁷⁷Lu-PP-F11N HighModerateLowLow
¹⁷⁷Lu-DOTA-MGS5 HighModerateLowLow
¹⁷⁷Lu-Peptidomimetics HigherFavorableLowLow

Data synthesized from multiple preclinical studies.[9][10]

¹⁷⁷Lu-PP-F11N and ¹⁷⁷Lu-DOTA-MGS5 are prominent candidates for therapy, showing high tumor accumulation.[9][10] Recent efforts have focused on developing peptidomimetic analogs of minigastrin, which have demonstrated even higher tumor uptake and improved tumor-to-kidney ratios, making them promising for future therapeutic applications.[9]

Experimental Protocols

The following sections provide a detailed overview of the standard methodologies employed in the preclinical evaluation of radiolabeled gastrin analogs.

Radiolabeling of DOTA-conjugated Peptides

1. ¹¹¹In-DOTA-Peptide Radiolabeling:

  • Reagents: ¹¹¹InCl₃ in HCl, ammonium acetate buffer (0.1 M, pH 5.5), DOTA-conjugated peptide, EDTA solution (2 mM).

  • Procedure:

    • Mix the DOTA-peptide (e.g., 25 µg) with the ammonium acetate buffer.

    • Add ¹¹¹InCl₃ (e.g., 185 MBq).

    • Incubate the reaction mixture at 85-100°C for 30-60 minutes.[4][11]

    • Add EDTA solution to chelate any unreacted ¹¹¹In.

    • Purify the radiolabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Determine radiochemical purity by radio-HPLC or instant thin-layer chromatography (iTLC).

2. ⁶⁸Ga-DOTA-Peptide Radiolabeling:

  • Reagents: ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator, sodium acetate buffer (1 M, pH 4.5), DOTA-conjugated peptide, ascorbic acid solution (optional, as a radioprotectant).

  • Procedure:

    • Elute ⁶⁸Ga from the generator with HCl.

    • Trap the ⁶⁸Ga³⁺ on a cation exchange cartridge and elute with a small volume of acidified NaCl solution directly into the reaction vial containing the peptide and buffer.[3]

    • Incubate the reaction mixture at 85-95°C for 8-12 minutes.[3]

    • Neutralize the final product with a phosphate buffer.

    • Perform quality control using iTLC or radio-HPLC to determine radiochemical purity.[3]

3. ¹⁷⁷Lu-DOTA-Peptide Radiolabeling:

  • Reagents: ¹⁷⁷LuCl₃, ammonium acetate buffer (0.1 M), DOTA-conjugated peptide, gentisic acid (as a radioprotectant).

  • Procedure:

    • Add the DOTA-peptide and ¹⁷⁷LuCl₃ to the ammonium acetate buffer containing gentisic acid.

    • Incubate the reaction mixture at 80-90°C for 20-30 minutes.[11][12]

    • Determine the radiochemical purity using HPLC.[12]

Animal Models and Biodistribution Studies
  • Animal Model: Typically, athymic nude mice (e.g., BALB/c nude) are used.

  • Tumor Xenografts: Mice are subcutaneously inoculated with a CCK2R-expressing cell line (e.g., AR42J, a rat pancreatic acinar cell line, or a transfected cell line like A431-CCK2R).[1][10][13] Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³).

  • Administration of Radiolabeled Peptide: A known amount of the radiolabeled peptide (e.g., 0.1-1 MBq in 100 µL of saline) is injected intravenously via the tail vein.[14]

  • Tissue Collection and Measurement:

    • At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, mice are euthanized.[14]

    • Blood is collected, and major organs (tumor, kidneys, liver, spleen, stomach, muscle, etc.) are dissected, blotted dry, and weighed.

    • The radioactivity in each tissue sample is measured using a gamma counter.

    • A standard of the injected dose is also counted to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: The %ID/g for each tissue is calculated using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total counts per minute injected) x 100

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_analysis Data Analysis peptide DOTA-Gastrin Analog radiolabeling Radiolabeling (¹¹¹In, ⁶⁸Ga, or ¹⁷⁷Lu) peptide->radiolabeling qc Quality Control (HPLC/iTLC) radiolabeling->qc injection IV Injection into Tumor-Bearing Mouse qc->injection biodistribution Biodistribution (1h, 4h, 24h, etc.) injection->biodistribution dissection Tissue Dissection biodistribution->dissection counting Gamma Counting dissection->counting calculation Calculation of %ID/g counting->calculation comparison Comparison of Analogs calculation->comparison

Caption: Experimental workflow for biodistribution studies.

CCK2R_Signaling_Pathway gastrin Gastrin Analog cck2r CCK2 Receptor gastrin->cck2r Binds gq Gq Protein cck2r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Activates mapk MAPK Pathway pkc->mapk Activates proliferation Cell Proliferation, Survival, etc. mapk->proliferation Leads to

References

Safety Operating Guide

Standard Operating Procedure: Disposal of [Leu15]-Gastrin I (human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the safe and compliant disposal of [Leu15]-Gastrin I (human), a synthetic peptide hormone analog. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE): When handling [Leu15]-Gastrin I (human) in its powdered form or in solution, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Nitrile gloves
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection Dust mask (e.g., N95) when handling the powder
Body Protection Laboratory coat

Waste Categorization and Segregation

Proper segregation of waste is the first step in compliant disposal. Waste contaminated with [Leu15]-Gastrin I (human) must be categorized and handled according to the following guidelines.

Waste StreamDescriptionDisposal Container
Solid Chemical Waste Unused or expired lyophilized powder, contaminated vials, weigh boats, and PPE (gloves, dust masks).Labeled, sealed, and chemically compatible container (e.g., high-density polyethylene).[3]
Liquid Chemical Waste Solutions containing [Leu15]-Gastrin I (human), including stock solutions and experimental working solutions.Labeled, leak-proof container, segregated by solvent type (e.g., aqueous, organic).[4]
Sharps Waste Contaminated needles, syringes, or other sharps.Puncture-resistant sharps container.
General Laboratory Waste Uncontaminated packaging and materials.Regular trash receptacles.[4]

Note: If [Leu15]-Gastrin I (human) is used in experiments involving biological materials (e.g., cell cultures, animal models), the resulting waste may be classified as biohazardous and require additional treatment such as autoclaving.[3][4] Consult your institution's biosafety guidelines.

Disposal Procedures

The following step-by-step protocols outline the disposal process for different forms of [Leu15]-Gastrin I (human) waste.

Experimental Protocol: Inactivation of Aqueous Peptide Solutions

For aqueous solutions of [Leu15]-Gastrin I (human), a chemical inactivation step is recommended to denature the peptide before disposal.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE.

  • Inactivation: To the peptide solution, add a 10% solution of bleach and allow it to sit for at least 30 minutes to denature the peptide.[4]

  • Neutralization (if necessary): Check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8.[5]

  • Disposal: The neutralized, inactivated solution should be disposed of as chemical waste in a designated liquid waste container. Do not pour down the drain unless permitted by your local regulations and institutional EHS.[6]

Workflow for Disposal of [Leu15]-Gastrin I (human) Waste

cluster_0 Waste Generation cluster_1 Waste Segregation & Treatment cluster_2 Final Disposal Start Start Solid Waste Solid Waste Start->Solid Waste e.g., unused powder, contaminated gloves Liquid Waste Liquid Waste Start->Liquid Waste e.g., stock solutions, experimental solutions Sharps Waste Sharps Waste Start->Sharps Waste e.g., contaminated needles, syringes Segregate Solid Segregate into Solid Chemical Waste Solid Waste->Segregate Solid Inactivate Liquid Inactivate with 10% Bleach (30 min contact time) Liquid Waste->Inactivate Liquid Segregate Sharps Place in Sharps Container Sharps Waste->Segregate Sharps Dispose Solid Dispose in Labeled Solid Waste Container Segregate Solid->Dispose Solid Dispose Liquid Dispose in Labeled Liquid Waste Container Inactivate Liquid->Dispose Liquid Dispose Sharps Dispose as Sharps Waste Segregate Sharps->Dispose Sharps EHS Pickup Arrange for EHS Waste Pickup Dispose Solid->EHS Pickup Dispose Liquid->EHS Pickup Dispose Sharps->EHS Pickup

Caption: Workflow for the segregation and disposal of [Leu15]-Gastrin I (human) waste.

Regulatory Compliance and Documentation

All waste generated must be handled in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] It is the responsibility of the waste generator to ensure proper labeling, storage, and documentation.

Waste Container Labeling: All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "[Leu15]-Gastrin I (human)"

  • The solvent composition for liquid waste

  • The date of accumulation

  • The name of the principal investigator or laboratory

Decision Pathway for Waste Disposal

Waste Type Waste Type Solid Solid Waste Type->Solid Solid Liquid Liquid Waste Type->Liquid Liquid Sharp Sharp Waste Type->Sharp Sharp Biohazardous Biohazardous Solid->Biohazardous Liquid->Biohazardous Sharp->Biohazardous Yes Yes Biohazardous->Yes Contaminated with biological material? No No Biohazardous->No Not contaminated Autoclave Autoclave then dispose as Biohazardous Waste Yes->Autoclave Chemical Waste Dispose as Chemical Waste No->Chemical Waste

Caption: Decision-making process for categorizing [Leu15]-Gastrin I (human) waste.

For further guidance, always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the manufacturer of your [Leu15]-Gastrin I (human) product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.